molecular formula C24H20P+ B101447 Tetraphenylphosphonium CAS No. 18198-39-5

Tetraphenylphosphonium

货号: B101447
CAS 编号: 18198-39-5
分子量: 339.4 g/mol
InChI 键: USFPINLPPFWTJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetraphenylphosphonium is a polyatomic cation consisting of four phenyl groups attached to a central phosphonium. It is a polyatomic cation, a phosphorus molecular entity and a heteroorganic entity. It derives from a hydride of a phosphonium.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

18198-39-5

分子式

C24H20P+

分子量

339.4 g/mol

IUPAC 名称

tetraphenylphosphanium

InChI

InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1

InChI 键

USFPINLPPFWTJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

规范 SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

其他CAS编号

18198-39-5

相关CAS编号

20-01-45-8 (chloride)
2751-90-8 (bromide)

同义词

tetraphenylphosphonium
tetraphenylphosphonium bromide
tetraphenylphosphonium chloride

产品来源

United States

Foundational & Exploratory

A Guide to the Nickel-Catalyzed Synthesis of Tetraphenylphosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nickel-catalyzed synthesis of tetraphenylphosphonium salts, a crucial class of compounds in organic synthesis and pharmaceutical development. This document details the core methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols. Furthermore, it visualizes the proposed reaction mechanism and experimental workflow to facilitate a comprehensive understanding of the process.

Introduction

This compound salts are widely utilized as phase-transfer catalysts, ionic liquids, and precursors for the synthesis of complex molecules, including active pharmaceutical ingredients. The development of efficient and robust synthetic methods for their preparation is therefore of significant interest. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective strategy for the synthesis of these salts, offering a valuable alternative to palladium-catalyzed methods. This approach involves the coupling of aryl halides or triflates with triphenylphosphine in the presence of a nickel catalyst.[1][2]

This guide focuses on the nickel-catalyzed P-arylation of triphenylphosphine, a reaction that has been shown to proceed in high yields and tolerate a wide range of functional groups.[1][2] The use of readily available and inexpensive nickel catalysts, such as nickel(II) bromide (NiBr₂) and nickel(II) chloride (NiCl₂), makes this method particularly attractive for large-scale synthesis.[1][2]

Core Synthetic Methodology

The nickel-catalyzed synthesis of this compound salts generally involves the reaction of an aryl halide or triflate with triphenylphosphine in the presence of a nickel(II) precatalyst. The reaction is typically carried out in a high-boiling point solvent, such as ethylene glycol, at elevated temperatures.[1]

The general reaction scheme is as follows:

Ar-X + PPh₃ --(Ni catalyst)--> [Ar-PPh₃]⁺X⁻

Where:

  • Ar-X : Aryl halide (I, Br, Cl) or aryl triflate (OTf)

  • PPh₃ : Triphenylphosphine

  • Ni catalyst : Typically NiBr₂ or NiCl₂

The reaction is compatible with a diverse array of functional groups on the aryl electrophile, including alcohols, amides, ketones, aldehydes, phenols, and amines.[1][2] This broad functional group tolerance is a significant advantage in the synthesis of complex molecules.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the quantitative data from key studies on the nickel-catalyzed synthesis of this compound salts, providing a comparative overview of reaction conditions and yields for various substrates.

EntryAryl Halide/TriflateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneNiBr₂ (5)Ethylene Glycol1301299[1]
2BromobenzeneNiBr₂ (5)Ethylene Glycol1301298[1]
3ChlorobenzeneNiBr₂ (5)Ethylene Glycol1301285[1]
44-IodotolueneNiBr₂ (5)Ethylene Glycol1301297[1]
54-BromotolueneNiBr₂ (5)Ethylene Glycol1301296[1]
64-ChlorotolueneNiBr₂ (5)Ethylene Glycol1301282[1]
74-BromoanisoleNiBr₂ (5)Ethylene Glycol1301295[1]
84-BromobenzaldehydeNiBr₂ (5)Ethylene Glycol1301288[1]
94-BromobenzonitrileNiBr₂ (5)Ethylene Glycol1301291[1]
104-TriflyloxyacetophenoneNiBr₂ (5)Ethylene Glycol1301292[1]
111-BromonaphthaleneNiCl₂·6H₂O (5)Ethylene Glycol1301294[1]

Experimental Protocols

This section provides a detailed methodology for a typical nickel-catalyzed synthesis of a this compound salt.

Synthesis of this compound Bromide from Bromobenzene

Materials:

  • Bromobenzene (1.0 mmol, 157 mg)

  • Triphenylphosphine (1.0 mmol, 262 mg)

  • Nickel(II) Bromide (NiBr₂) (0.05 mmol, 11 mg)

  • Ethylene Glycol (2 mL)

  • Thick-walled, screw-capped reaction tube

  • Magnetic stir bar

Procedure:

  • To a thick-walled, screw-capped reaction tube equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), triphenylphosphine (1.0 mmol), and nickel(II) bromide (0.05 mmol).

  • Add ethylene glycol (2 mL) to the reaction tube.

  • Seal the tube tightly with the screw cap.

  • Place the reaction tube in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After 12 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.

  • Upon cooling, the product will precipitate from the solution.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials and solvent residues.

  • Dry the purified this compound bromide under vacuum to a constant weight.

  • Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Proposed Catalytic Cycle

While the precise mechanism for the nickel-catalyzed synthesis of this compound salts is not definitively established, a plausible catalytic cycle involving Ni(0) and Ni(II) intermediates is proposed.

Catalytic_Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-X Ar-Ni(II)-X(L_n) Ar-Ni(II)-X(L_n) Oxidative_Addition->Ar-Ni(II)-X(L_n) Ligand_Exchange Ligand Exchange Ar-Ni(II)-X(L_n)->Ligand_Exchange PPh3 [Ar-Ni(II)-PPh3(L_n-1)]+X- [Ar-Ni(II)-PPh3(L_n-1)]+X- Ligand_Exchange->[Ar-Ni(II)-PPh3(L_n-1)]+X- Reductive_Elimination Reductive Elimination [Ar-Ni(II)-PPh3(L_n-1)]+X-->Reductive_Elimination Reductive_Elimination->Ni(0)L_n [Ar-PPh3]+X-

Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of this compound salts.

The proposed cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Ni(0) species, forming a Ni(II) intermediate. Subsequent ligand exchange with triphenylphosphine, followed by reductive elimination, yields the desired this compound salt and regenerates the active Ni(0) catalyst.

Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed synthesis of this compound salts.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Aryl Halide, Triphenylphosphine, Ni Catalyst Solvent Add Ethylene Glycol Reagents->Solvent Seal Seal Reaction Tube Solvent->Seal Heat Heat to 130 °C Seal->Heat Stir Stir for 12 h Heat->Stir Cool Cool to Room Temperature Stir->Cool Filter Isolate Product by Filtration Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterization Characterization Dry->Characterization NMR, MS

Caption: General experimental workflow for the synthesis of this compound salts.

This workflow outlines the key steps from reaction setup to product characterization, providing a clear and logical sequence for performing the synthesis.

Conclusion

The nickel-catalyzed synthesis of this compound salts represents a highly efficient, versatile, and cost-effective method for accessing these valuable compounds. The use of inexpensive and readily available nickel catalysts, coupled with the broad functional group tolerance, makes this a practical approach for both academic research and industrial applications. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of organic synthesis and drug development, enabling the streamlined preparation of a wide range of this compound salts.

References

The Formation of Tetraphenylphosphonium Salts: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms and experimental protocols for the synthesis of tetraphenylphosphonium (TPP) salts. As crucial reagents in organic synthesis, phase-transfer catalysis, and as delocalized lipophilic cations for targeting mitochondria in drug development, a thorough understanding of their formation is paramount. This document details the prevalent nickel-catalyzed arylation method, offers quantitative data on reaction parameters, and provides detailed experimental protocols and workflow visualizations.

Core Mechanism: Nickel-Catalyzed C-P Bond Formation

The most efficient and widely utilized method for synthesizing this compound salts is the nickel-catalyzed cross-coupling reaction between triphenylphosphine (PPh₃) and an aryl halide (Ar-X). The mechanism, while complex, is generally understood to proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates.

The catalytic cycle can be summarized in three primary steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a coordinatively unsaturated Ni(0) species, which is typically ligated by one or more phosphine molecules. This step involves the cleavage of the carbon-halogen bond and the formation of a square-planar Ni(II)-aryl intermediate.[1][2] Kinetic and computational studies suggest this can proceed via a concerted, two-electron mechanism.[1][2] However, depending on the halide and ligands, a stepwise, radical-based pathway may also be involved.[3]

  • Ligand Exchange/Association: The triphenylphosphine reactant then coordinates to the Ni(II) center. This step is crucial as it brings the two key fragments—the aryl group and the incoming phosphine—into proximity on the metal center.

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the coordinated triphenylphosphine are eliminated from the nickel center, forming the C-P bond of the this compound cation. This process reduces the nickel from Ni(II) back to the catalytically active Ni(0) state, allowing the cycle to repeat.[4] While often challenging from Ni(II) centers, this step completes the synthesis of the desired product.[4]

Nickel_Catalyzed_TPP_Formation cluster_cycle Catalytic Cycle Ni0 Ni(0)Lu2099 NiII_Aryl Ar-Ni(II)(X)Lu2099 Ni0->NiII_Aryl Oxidative Addition NiII_Complex [Ar-Ni(II)(PPhu2083)Lu2099]⁺ NiII_Aryl->NiII_Complex Ligand Association NiII_Complex->Ni0 Reductive Elimination Product [PPhu2083Ar]⁺X⁻ (TPP Salt) NiII_Complex->Product Product Formation ArX Aryl Halide (Ar-X) ArX->NiII_Aryl PPh3 Triphenylphosphine (PPhu2083) PPh3->NiII_Complex

Figure 1: Nickel-catalyzed C-P cross-coupling cycle.

Quantitative Data Presentation

The efficiency of this compound salt synthesis is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes quantitative data from various reported procedures for the synthesis of this compound bromide (TPPB) from triphenylphosphine and bromobenzene.

Molar Ratio (PPh₃:ArBr)Catalyst System (mass ratio)Temp. (°C)Time (h)Yield (%)Reference
1 : 2.4NiCl₂ / ZnCl₂ (1:1.4)2204 - 676[5]
1 : 0.9NiCl₂ / ZnCl₂ (1:6.8)19010 - 1282[5]
1 : 2.4NiSO₄ / ZnSO₄ (1:1.9)2403 - 587[5]
1 : 3.6NiCl₂ / ZnCl₂ (1:8.5)24010 - 1291[5]
Not specifiedNiCl₂195689[6][7]

Experimental Protocols

This section provides detailed methodologies for the two primary routes to this compound salt synthesis.

Protocol: Nickel-Catalyzed Synthesis of this compound Bromide

This protocol is adapted from a non-solvent method, which is advantageous for industrial-scale production.[5]

Materials:

  • Triphenylphosphine (PPh₃)

  • Bromobenzene (PhBr)

  • Anhydrous Nickel(II) Chloride (NiCl₂)

  • Anhydrous Zinc(II) Chloride (ZnCl₂)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 5L reaction kettle equipped with a mechanical stirrer and a heating mantle, add triphenylphosphine (786g), bromobenzene (702g), and the catalyst mixture consisting of anhydrous nickelous chloride (25g) and anhydrous zinc chloride (171g).[8]

  • Reaction: Heat the mixture to 190°C and maintain this temperature with stirring for 10-12 hours.[8]

  • Cooling and Extraction: After the reaction period, cool the mixture to 100°C. Add pure water to the reaction vessel and continue stirring while maintaining the temperature for 3 hours to allow for the dissolution of the product and catalyst.[8]

  • Phase Separation: Cease stirring and allow the mixture to stand, resulting in the separation of two layers. The organic layer (excess bromobenzene) can be recovered for reuse.[8]

  • Crystallization: Transfer the aqueous layer to a separate vessel and cool to room temperature while stirring. The white product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate and wash the filter cake with fresh water until the filtrate shows no presence of catalyst ions (e.g., via a qualitative test). The catalyst can be recovered from the combined filtrate by evaporating the water.[8]

  • Drying: Dry the filter cake in an oven at 70-140°C to yield the final white product, this compound bromide.[8]

G start Charge Reactor: - PPh₃ - PhBr - NiCl₂/ZnCl₂ Catalyst react Heat to 190-240°C Stir for 3-12 hours start->react cool1 Cool to 100°C react->cool1 extract Add Hot Water Stir for 3 hours cool1->extract separate Stand and Separate Layers (Recover Organic Phase) extract->separate cool2 Cool Aqueous Phase to Room Temperature separate->cool2 filter Filter Precipitate cool2->filter wash Wash Filter Cake with Water filter->wash dry Dry Product in Oven (70-140°C) wash->dry end Obtain Pure This compound Bromide dry->end

Figure 2: Workflow for nickel-catalyzed TPPB synthesis.
Protocol: Grignard Reagent Synthesis of this compound Bromide

This method represents an older but still relevant pathway, particularly for laboratory-scale synthesis. It was one of the original methods for preparing TPP salts.[2]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Bromobenzene

  • Iodine crystal (as initiator)

  • Triphenylphosphine oxide (Ph₃PO)

  • Hydrobromic acid (HBr)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.1 eq) in an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small volume of anhydrous ether.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous ether to the dropping funnel. Add a small portion to the flask, along with a single crystal of iodine to initiate the reaction.[9]

    • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide (PhMgBr).

  • Reaction with Triphenylphosphine Oxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of triphenylphosphine oxide (Ph₃PO) in anhydrous ether or THF and add it dropwise to the cold Grignard reagent with stirring.[2]

    • The reaction is proposed to form an intermediate complex, [Ph₄P]OMgBr.[2]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Workup and Isolation:

    • Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrobromic acid.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with additional portions of ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound bromide can then be purified by recrystallization.

Conclusion

The synthesis of this compound salts is a well-established process critical to various fields of chemical science. The nickel-catalyzed coupling of triphenylphosphine and aryl halides stands out as the most robust and scalable method, offering high yields under controlled conditions. The underlying mechanism, centered on a Ni(0)/Ni(II) catalytic cycle, provides a clear framework for reaction optimization. While the Grignard method remains a viable alternative, particularly for smaller-scale preparations, the catalyzed approach offers superior efficiency and safety for larger-scale production. The protocols and data presented herein serve as a comprehensive resource for professionals engaged in the synthesis and application of these versatile chemical tools.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Tetraphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the crystal structure of tetraphenylphosphonium bromide (TPPB), a compound of significant interest in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document collates crystallographic data, details experimental protocols for structure determination, and presents a logical workflow for such analyses.

Introduction

This compound bromide is a quaternary phosphonium salt widely utilized as a phase-transfer catalyst, a supporting electrolyte, and a precipitating agent. Its efficacy in these roles is intrinsically linked to its solid-state structure. Understanding the crystalline arrangement of TPPB is crucial for controlling its physical properties and optimizing its application in various chemical processes. This guide summarizes the crystallographic data for three known crystalline forms of TPPB: a tetragonal anhydrous form, a monoclinic dichloromethane solvate, and an orthorhombic dihydrate.

Crystallographic Data

The crystal structure of this compound bromide has been determined in several forms, depending on the crystallization conditions. The key crystallographic parameters for three of these forms are summarized below for comparative analysis.

Table 1: Crystallographic Data for this compound Bromide (TPPB) Polymorphs and Solvates
ParameterTetragonal TPPBMonoclinic TPPB·CH₂Cl₂[1]Orthorhombic TPPB·2H₂O[1]
Crystal System TetragonalMonoclinicOrthorhombic
Space Group I-4P2₁/nPnma
a (Å) 11.960(2)10.3525(14)16.2842(10)
b (Å) 11.960(2)16.925(2)10.8087(10)
c (Å) 6.967(2)13.4858(17)12.6638(12)
α (°) 909090
β (°) 9095.727(2)90
γ (°) 909090
Volume (ų) 996.6(3)2352.5(5)2229.4(3)
Z 244
Calculated Density (g/cm³) 1.401.431.33
Radiation MoKα (λ = 0.71069 Å)MoKα (λ = 0.71073 Å)MoKα (λ = 0.71073 Å)
Temperature (K) Ambient296296
Table 2: Selected Bond Lengths for the this compound Cation
BondTetragonal TPPB (Å)
P-C 1.800(6)

Note: Detailed bond lengths and angles for the monoclinic and orthorhombic structures are available in the supplementary information of the cited literature.

Experimental Protocols

The determination of the crystal structure of this compound bromide involves a multi-step process, from the synthesis and crystallization of the material to the collection and analysis of X-ray diffraction data.

Synthesis and Crystallization

Synthesis: this compound bromide can be synthesized by the reaction of triphenylphosphine with bromobenzene in the presence of a catalyst, such as a divalent metal halide salt.

Crystallization of Tetragonal TPPB: Large colorless, block-like crystals of the tetragonal form were grown by recrystallization from a methanol/acetonitrile (MeOH/MeCN) mixture.

Crystallization of Monoclinic TPPB·CH₂Cl₂: Crystals of the dichloromethane solvate were obtained by the slow evaporation of a solution of TPPB in a 3:2 mixture of dichloromethane and n-hexane.[1]

Crystallization of Orthorhombic TPPB·2H₂O: Single crystals of the dihydrate form were grown from an aqueous solution.[1] A temperature-lowering method was employed, cooling a seeded, saturated solution from 50 °C to 38 °C at a rate of 0.24 °C per 24 hours.[1]

Single-Crystal X-ray Diffraction

Data Collection: Single-crystal X-ray diffraction data were collected on automated four-circle diffractometers, such as a Syntex P2₁ or a Bruker SMART APEX-II, using graphite-monochromated MoKα radiation.[1] The crystal is mounted on a goniometer head and cooled (if necessary), and a series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson interpretation, and the atomic positions and thermal parameters are refined using full-matrix least-squares methods. Software packages such as SHELXTL are commonly used for this purpose.

Workflow for Crystal Structure Determination

The logical flow from obtaining the compound to elucidating its crystal structure is a systematic process. The following diagram illustrates the key stages involved in the crystallographic analysis of this compound bromide.

Crystal_Structure_Workflow cluster_synthesis Material Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Final Analysis Synthesis Synthesis of TPPB Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation Data_Analysis Data Analysis CIF_Generation->Data_Analysis

Caption: Workflow for the determination of the crystal structure of this compound bromide.

Conclusion

This technical guide has provided a consolidated overview of the crystal structure of this compound bromide in its anhydrous tetragonal form, as well as its monoclinic dichloromethane and orthorhombic dihydrate solvates. The presentation of key crystallographic data in tabular format allows for straightforward comparison of these different solid-state forms. The detailed experimental protocols offer valuable insights for researchers seeking to reproduce these results or to investigate the crystallization of related compounds. The logical workflow diagram provides a clear roadmap for the process of crystal structure determination. A thorough understanding of the solid-state chemistry of this compound bromide is paramount for its effective application in both academic research and industrial processes.

References

A Guide to Single-Crystal XRD Analysis of Tetraphenylphosphonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of single-crystal X-ray diffraction (XRD) analysis as applied to tetraphenylphosphonium compounds. It covers the fundamental principles, detailed experimental protocols, data interpretation, and the significance of this technique in the structural elucidation of these important chemical entities. This compound salts are widely utilized as pharmaceutical intermediates, phase-transfer catalysts, and building blocks in materials science.[1][2][3] A precise understanding of their three-dimensional structure is paramount for predicting their chemical behavior, designing new materials, and ensuring the efficacy and safety of pharmaceutical products.[1]

Core Principles of Single-Crystal X-ray Diffraction

Single-crystal XRD is a powerful, non-destructive analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[4][5][6] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. When a focused beam of monochromatic X-rays strikes a single crystal, the waves are diffracted in specific directions.[4][5] This diffraction pattern is a unique fingerprint of the crystal's internal structure.[7]

By analyzing the positions and intensities of the diffracted X-ray beams, researchers can determine:

  • Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

  • Bond Lengths and Angles: The precise distances and angles between atoms in a molecule.[4][8]

  • Molecular Conformation: The three-dimensional arrangement of atoms in a molecule.

  • Supramolecular Interactions: How molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.[7]

  • Absolute Configuration: The exact spatial arrangement of atoms in chiral molecules.[8]

Experimental Protocol: From Crystal to Structure

The process of determining the crystal structure of a this compound compound via single-crystal XRD involves several key stages, from sample preparation to final structure refinement.

Synthesis and Crystallization

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[4] For this compound compounds, this typically involves:

  • Synthesis: this compound salts can be synthesized through various methods, such as the reaction of triphenylphosphine with a phenyl halide using a nickel catalyst.[9][10]

  • Crystallization: High-quality crystals are typically grown from solution. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent induces crystallization.

    • Temperature Lowering: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[2][3]

The choice of solvent is crucial and can influence the resulting crystal structure, including the incorporation of solvent molecules into the lattice (solvates).[2][3]

Crystal Selection and Mounting

Once suitable crystals are obtained, a single crystal of appropriate size (typically 0.1-0.3 mm) and quality (transparent, with well-defined faces and no visible defects) is selected under a microscope.[4] The chosen crystal is then mounted on a thin glass fiber or a specialized loop using a minimal amount of adhesive or oil.[4][5] This assembly is then attached to a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[5]

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly a molybdenum or copper X-ray tube), a goniometer to rotate the crystal, and a detector to record the diffracted X-rays.[4][5]

The data collection process involves:

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell.[8]

  • Full Data Collection: The crystal is then rotated through a series of angles, and a large number of diffraction intensities are measured at each orientation.[4] Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.[5]

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization.[8] The corrected intensities are then used to solve the crystal structure. This is typically achieved using computational methods that can determine the positions of the atoms within the unit cell.

Structure Refinement

The initial structural model is refined using a least-squares method to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[5] This iterative process adjusts atomic positions, thermal parameters, and other variables to produce a final, accurate crystal structure.[5] The quality of the final structure is assessed using metrics such as the R-factor, which indicates the level of agreement between the experimental and calculated data.[5]

Data Presentation: Crystallographic Data for this compound Halides

The following tables summarize key crystallographic data for several this compound halide compounds, providing a basis for comparison.

Table 1: Unit Cell Parameters of this compound Halides

CompoundFormulaCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
[PPh₄]Cl·H₂OC₂₄H₂₂ClOPTriclinic10.837(3)10.996(3)18.399(5)77.28(2)76.45(2)85.69(2)2078.5(8)4[11]
[PPh₄]BrC₂₄H₂₀BrPTriclinic10.031(3)10.688(3)10.678(3)77.45(2)83.27(2)71.87(2)1060.5(5)2[11]
[PPh₄]IC₂₄H₂₀IPTetragonal11.9785(14)11.9785(14)6.9809(9)9090901001.7(2)2[11]
[PPh₄]Br·2H₂OC₂₄H₂₄BrO₂POrthorhombic16.3049(14)10.8309(9)12.6925(11)9090902243.6(3)4[12]

a, b, c = unit cell edge lengths; α, β, γ = unit cell angles; V = unit cell volume; Z = number of formula units per unit cell.

Table 2: Selected Bond Lengths and Angles for the this compound Cation

CompoundP-C Bond Lengths (Å) (Range)C-P-C Bond Angles (°) (Range)Ref.
[PPh₄]Cl·H₂O1.789(5) - 1.801(5)107.5(2) - 111.3(2)[11]
[PPh₄]Br1.788(5) - 1.795(5)107.6(2) - 111.1(2)[11]
[PPh₄]I1.791(5) - 1.791(5)108.3(2) - 110.1(3)[11]

Note: The geometry of the this compound cation is generally a slightly distorted tetrahedron.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in single-crystal XRD analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis of This compound Compound crystallization Crystallization (Slow Evaporation, etc.) synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Diffraction Data Collection selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods, etc.) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal XRD analysis.

structure_refinement_cycle initial_model Initial Structural Model calculate_sf Calculate Structure Factors (Fc) initial_model->calculate_sf compare_sf Compare with Observed Structure Factors (Fo) calculate_sf->compare_sf refine_params Refine Atomic Parameters compare_sf->refine_params Minimize (Fo-Fc)² final_structure Final Validated Structure compare_sf->final_structure R-factor is low & model is stable refine_params->calculate_sf

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Tetraphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetraphenylphosphonium chloride. It includes a detailed analysis of the spectral data, a step-by-step experimental protocol for acquiring the spectrum, and a visualization of the molecular structure to aid in interpretation.

Introduction

This compound chloride, with the chemical formula [(C₆H₅)₄P]Cl, is a quaternary phosphonium salt widely used in organic synthesis as a phase-transfer catalyst and to generate lipophilic salts from inorganic and organometallic anions.[1] Its structural rigidity and ease of crystallization make it a subject of interest in X-ray crystallography.[1] Understanding the ¹H NMR spectrum of this compound is crucial for its characterization, purity assessment, and for studying its interactions in various chemical environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound chloride in deuterated chloroform (CDCl₃) is characterized by a complex multiplet pattern in the aromatic region, arising from the coupling of the phenyl protons with the central phosphorus-31 nucleus.

Quantitative Data Summary

The following table summarizes the key ¹H NMR spectral data for this compound chloride recorded on a 400 MHz spectrometer in CDCl₃.[2]

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
7.94-7.90Multiplet4H-ortho-Protons
7.81Doublet of triplets8HJ = 7.8, 3.5meta-Protons
7.64Doublet of doublets8HJ = 12.9, 7.6para-Protons

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound chloride shows three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the four phenyl rings. The integration of these signals (4H, 8H, 8H) is consistent with the number of protons in each unique chemical environment.

The multiplicity of each signal is a result of both proton-proton (³JHH) and proton-phosphorus (ⁿJPH) couplings. The phosphorus-31 nucleus (¹⁰⁰% natural abundance, I = ½) couples with the protons on the phenyl rings, leading to additional splitting. The magnitude of the P-H coupling constant varies with the number of bonds separating the two nuclei.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound chloride.

4.1. Materials and Equipment

  • This compound chloride

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • Vortex mixer

  • Pipettes and glassware

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound chloride directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex the sample until the solid is completely dissolved.

4.3. Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[2] These may need to be adjusted based on the specific instrument and desired resolution.

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

    • Number of Scans (NS): 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

    • Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for ¹H NMR.

    • Transmitter Frequency Offset (O1p): Center the spectral window around the aromatic region (approximately 6-9 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually or automatically to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the structure of the this compound cation and the different proton environments.

Tetraphenylphosphonium_Protons cluster_phenyl1 Phenyl Ring 1 cluster_phenyl2 Phenyl Ring 2 cluster_phenyl3 Phenyl Ring 3 cluster_phenyl4 Phenyl Ring 4 P P+ C1_1 C P->C1_1 C2_1 C P->C2_1 C3_1 C P->C3_1 C4_1 C P->C4_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 H1_ortho1 Hortho C1_2->H1_ortho1 C1_4 C C1_3->C1_4 H1_meta1 Hmeta C1_3->H1_meta1 C1_5 C C1_4->C1_5 H1_para Hpara C1_4->H1_para C1_6 C C1_5->C1_6 H1_meta2 Hmeta C1_5->H1_meta2 C1_6->C1_1 H1_ortho2 Hortho C1_6->H1_ortho2 H2_ortho Hortho C2_1->H2_ortho ... ... H3_ortho Hortho C3_1->H3_ortho H4_ortho Hortho C4_1->H4_ortho

Structure of the this compound cation showing unique proton environments.

References

In-Depth Technical Guide to the ³¹P NMR Chemical Shift of the Tetraphenylphosphonium Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of the tetraphenylphosphonium (Ph₄P⁺) cation, a widely used organic cation in chemical synthesis and pharmaceutical development. This document details reported chemical shift values, provides a thorough experimental protocol for its determination, and illustrates the key factors influencing this important analytical parameter.

Quantitative Data on the ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift of the this compound cation is a sensitive probe of its chemical environment. The observed shift is influenced by factors such as the solvent and the nature of the counter-ion. The following table summarizes the available quantitative data.

CompoundSolventCounter-ionChemical Shift (δ) ppmReference
This compound chlorideCDCl₃Cl⁻23.8[1]
This compound bromideD₂OBr⁻Not specified[2]
A generic phosphonium speciesNot specifiedNot specified24.4

It is important to note that the chemical shift of phosphonium salts, in general, is reported to be in the range of -5 to 30 ppm.

Experimental Protocol for ³¹P NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of a this compound salt.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of the this compound salt into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the salt and the desired experimental conditions.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., triphenylphosphate) can be added to the sample.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe to the ³¹P frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Nucleus: ³¹P

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Transmitter Frequency (O1P): Center the spectral window around the expected chemical shift of the phosphonium cation (e.g., ~25 ppm).

    • Spectral Width (SW): A spectral width of 200-300 ppm is typically sufficient to cover the range of common phosphorus compounds.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate for qualitative spectra. For quantitative measurements, a longer delay (5-7 times the longest T₁ of interest) is necessary.

    • Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Proton Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16) to simplify the spectrum and improve sensitivity.

2.3. Data Processing and Referencing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum externally to 85% H₃PO₄ at 0.0 ppm. This is the standard reference for ³¹P NMR spectroscopy.

Factors Influencing the ³¹P NMR Chemical Shift

The chemical shift of the this compound cation is a result of the complex interplay of several factors at the molecular level. The following diagram illustrates these relationships.

G Factors Influencing ³¹P NMR Chemical Shift of Ph₄P⁺ cluster_factors Influencing Factors cluster_effects Molecular Effects cluster_output Observed Parameter Solvent Solvent Polarity & H-bonding ElectronShielding Electron Shielding at Phosphorus Nucleus Solvent->ElectronShielding affects CounterIon Counter-ion (e.g., Cl⁻, Br⁻, I⁻, BF₄⁻) IonPairing Ion Pairing & Aggregation CounterIon->IonPairing influences Concentration Concentration Concentration->IonPairing promotes Temperature Temperature MolecularMotion Molecular Motion Temperature->MolecularMotion alters ChemicalShift Observed ³¹P Chemical Shift (δ) ElectronShielding->ChemicalShift determines IonPairing->ElectronShielding modifies MolecularMotion->ElectronShielding averages

Factors influencing the ³¹P NMR chemical shift of the this compound cation.

Explanation of the Diagram:

  • Influencing Factors: External experimental conditions such as the solvent, counter-ion, concentration, and temperature directly impact the this compound cation at the molecular level.

  • Molecular Effects: These external factors lead to changes in the immediate environment of the phosphorus nucleus.

    • Electron Shielding: The electron density around the phosphorus nucleus is the primary determinant of the chemical shift. Solvent polarity and hydrogen bonding capabilities can alter this electron distribution.

    • Ion Pairing & Aggregation: The nature and proximity of the counter-ion, as well as the concentration of the salt, can lead to the formation of ion pairs or larger aggregates in solution. This can perturb the electronic environment of the phosphorus atom.

    • Molecular Motion: Temperature affects the rate of tumbling and other molecular motions, which can average out different magnetic environments and influence the observed chemical shift.

  • Observed Parameter: The interplay of these molecular effects results in the experimentally observed ³¹P NMR chemical shift.

This in-depth guide provides a foundational understanding of the ³¹P NMR chemical shift of the this compound cation. For researchers and professionals in drug development, a precise understanding of this analytical parameter is crucial for reaction monitoring, quality control, and structural elucidation of phosphorus-containing compounds.

References

mass spectrometry fragmentation pattern of tetraphenylphosphonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Tetraphenylphosphonium

Introduction

This compound (TPP) is a quaternary phosphonium cation with the chemical formula [(C₆H₅)₄P]⁺. Its salts are widely utilized in various scientific and industrial applications, including as phase-transfer catalysts, reagents in organic synthesis, and as probes for measuring mitochondrial membrane potential.[1][2] Given its prevalence, a thorough understanding of its behavior under mass spectrometric conditions is crucial for accurate identification and structural elucidation in complex matrices. This guide provides a detailed analysis of the fragmentation pattern of the this compound cation, based on collision-induced dissociation (CID) tandem mass spectrometry.

Experimental Methodology

The fragmentation data presented herein is derived from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The experimental protocol involves the introduction of the analyte via an LC system and subsequent ionization and fragmentation in the mass spectrometer.

  • Instrumentation : A high-resolution quadrupole time-of-flight (QTOF) mass spectrometer, such as a SCIEX TripleTOF 5600, is employed for analysis.[3]

  • Sample Introduction : The analyte is separated using a liquid chromatography system equipped with a reverse-phase column, for instance, a Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm).[3]

  • Ionization : Positive-mode Electrospray Ionization (ESI) is used to generate the gas-phase this compound cation, [M]⁺.[3]

  • Tandem Mass Spectrometry (MS/MS) :

    • Precursor Ion Selection : The this compound cation with a mass-to-charge ratio (m/z) of approximately 339.13 is isolated.[3]

    • Fragmentation : The isolated precursor ion is subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[3][4] A collision energy of around 40 eV is typically applied to induce fragmentation.[3]

    • Fragment Ion Analysis : The resulting fragment ions are analyzed by the time-of-flight (TOF) mass analyzer, which provides high mass accuracy for confident identification.

Fragmentation Pattern and Data

Upon CID, the this compound cation (m/z 339.13) undergoes a series of characteristic fragmentation reactions, leading to the formation of several stable product ions. The primary fragmentation pathway involves the sequential loss of neutral benzene molecules through intramolecular rearrangement, a process common for tetra-aryl species.

The quantitative data for the most abundant fragments are summarized in the table below.[3]

Measured m/z Relative Abundance (%) Proposed Formula Neutral Loss Proposed Structure/Identity
339.1288100[C₂₄H₂₀P]⁺-This compound (Precursor Ion)
261.08158.7[C₁₈H₁₄P]⁺C₆H₆Dibenzophosphorinium Cation
183.03499.4[C₁₂H₈P]⁺C₁₂H₁₂Phenylenediphosphonium fragment
108.01215.4[C₆H₅P]⁺C₁₈H₁₅Phenylphosphinidene Cation

Note: Relative abundance is normalized to the precursor ion for clarity in this context, although in the raw data the precursor is the most abundant peak.

Fragmentation Pathway

The fragmentation of the this compound cation is initiated by the energetic collisions in the gas phase, which promote bond cleavage and rearrangement. The proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway TPP This compound [C₂₄H₂₀P]⁺ m/z = 339.13 Frag1 Dibenzophosphorinium [C₁₈H₁₄P]⁺ m/z = 261.08 TPP->Frag1 - C₆H₆ Frag2 [C₁₂H₈P]⁺ m/z = 183.03 Frag1->Frag2 - C₆H₆ Frag3 Phenylphosphinidene [C₆H₅P]⁺ m/z = 108.01 Frag2->Frag3 - C₆H₃

Caption: Proposed CID fragmentation pathway of this compound.

  • Formation of the m/z 261.08 Ion : The initial and most significant fragmentation step is the loss of a neutral benzene molecule (C₆H₆, 78 Da). This occurs via a rearrangement where a phenyl group abstracts a proton from an adjacent phenyl ring, leading to the formation of a stable, tricyclic dibenzophosphorinium cation ([C₁₈H₁₄P]⁺).

  • Formation of the m/z 183.03 Ion : The ion at m/z 261.08 can undergo a subsequent loss of another benzene molecule. This results in the formation of the fragment ion at m/z 183.03, which corresponds to the elemental formula [C₁₂H₈P]⁺.

  • Formation of the m/z 108.01 Ion : Further fragmentation of the m/z 183.03 ion can lead to the formation of the ion at m/z 108.01. This corresponds to the phenylphosphinidene cation, [C₆H₅P]⁺, and involves the loss of a C₆H₃ radical. This fragment represents a fundamental phosphorus-containing aromatic unit.

References

An In-depth Technical Guide on the Thermal Decomposition of Tetraphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the thermal stability and decomposition of tetraphenylphosphonium bromide (TPPB), a compound widely used as a phase-transfer catalyst, an accelerator for fluoroelastomers, and in pharmaceutical development.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on the thermal properties of this quaternary phosphonium salt.

Quantitative Thermal Analysis Data

The thermal behavior of this compound bromide has been characterized using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key thermal events are summarized below. It is important to note the distinction between the anhydrous and dihydrate forms of the compound, as the presence of water molecules significantly affects the initial thermal profile.

PropertyValue (°C)Compound FormMethodReference
Water Loss68TPPB Dihydrate (TPPB·2H₂O)TGA/DSC[3]
Melting Point295-300AnhydrousLiterature[1][4]
Melting Point300TPPB Dihydrate (TPPB·2H₂O)TGA/DSC[3]
Decomposition Point 435 TPPB Dihydrate (TPPB·2H₂O) TGA/DSC [3][5]

Experimental Protocols

The determination of thermal decomposition temperatures is typically accomplished through Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures at which the compound loses mass (decomposition, dehydration) and to identify endothermic or exothermic transitions (melting).

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound bromide (typically 4-8 mg) is placed into an inert crucible, such as platinum or ceramic.[6] For hydrated forms, care is taken to prevent premature water loss before the experiment begins.

  • Instrumentation: A simultaneous TGA/DSC analyzer (e.g., Mettler-Toledo) is used.[3]

  • Experimental Conditions:

    • Atmosphere: The sample is heated under a controlled, inert atmosphere, typically flowing nitrogen or helium, to prevent oxidative decomposition.[6]

    • Heating Rate: A constant, linear heating rate is applied. A typical rate for such analysis is 10 °C per minute.[6]

    • Temperature Program: The sample is heated from ambient temperature to a point well beyond its final decomposition, for instance, up to 600 °C or higher.[7]

  • Data Acquisition: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA curve plots percentage weight loss versus temperature. A significant drop in weight indicates decomposition or dehydration. The onset temperature of this drop is often reported as the decomposition temperature.

    • The DSC curve plots heat flow versus temperature. An endothermic peak corresponds to processes like melting or dehydration, while an exothermic peak indicates processes like crystallization or certain types of decomposition.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing p1 Weigh 4-8 mg of This compound Bromide p2 Place Sample into Inert Crucible (e.g., Platinum) p1->p2 a1 Load Crucible into TGA/DSC Instrument p2->a1 a2 Establish Inert Atmosphere (e.g., N2 flow) a1->a2 a3 Heat Sample at a Constant Rate (e.g., 10 °C/min) a2->a3 d1 Record Mass Loss (TGA) and Heat Flow (DSC) vs. Temperature a3->d1 d2 Plot TGA and DSC Curves d1->d2 d3 Determine Onset Temperatures for Decomposition and Melting Events d2->d3 end Thermal Stability Profile d3->end Final Report

Caption: Workflow for Thermal Analysis of this compound Bromide.

Decomposition Pathways and Mechanisms

The degradation of this compound bromide is not limited to thermal cleavage. Its stability is also influenced by the chemical environment.

  • Thermal Decomposition: In an inert atmosphere, the primary thermal decomposition event for the pure compound occurs at high temperatures (435 °C for the dihydrate).[3] Studies on similar silica-supported compounds suggest that this process can involve the elimination of triphenylphosphine.[8] The decomposition of pure TPPB can occur in two distinct mass-loss steps, ultimately forming gaseous products.[9]

  • Alkaline Hydrolysis: Under high pH (alkaline) conditions, TPPB is known to degrade via an alkaline hydrolysis mechanism.[10][11] This chemical pathway results in the formation of triphenylphosphine oxide (TPPO).[10][11] This is a critical consideration in applications where the compound may be exposed to basic environments.

  • Radiolysis: Degradation can also be induced by radiolysis, which can produce triphenylphosphine (TPP).[10][11]

Logical Diagram of Decomposition Pathways

Decomposition_Pathways cluster_conditions Degradation Conditions cluster_products Decomposition Products start This compound Bromide (TPPB) c1 High Temperature (Inert Atmosphere) start->c1 c2 High pH (Alkaline Hydrolysis) start->c2 c3 Radiolysis start->c3 p1 Triphenylphosphine, gaseous products c1->p1 p2 Triphenylphosphine Oxide (TPPO) c2->p2 p3 Triphenylphosphine (TPP) c3->p3

Caption: Degradation pathways for this compound Bromide.

References

Solubility of Tetraphenylphosphonium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraphenylphosphonium chloride (TPPCl) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine solubility parameters for their specific applications.

Introduction

This compound chloride, a quaternary phosphonium salt with the formula [(C₆H₅)₄P]Cl, is a versatile reagent in organic and inorganic synthesis.[1][2] Its utility as a phase-transfer catalyst and as a precipitating agent for complex anions is largely dependent on its solubility in different media.[2] Understanding the solubility of TPPCl is therefore critical for reaction design, purification, and formulation in various scientific and industrial processes.

Qualitative Solubility Data

This compound chloride is generally characterized as a white, crystalline solid that is soluble in polar organic solvents.[1][3] It is noted to be insoluble in nonpolar solvents such as benzene and toluene.[1] The large, nonpolar this compound cation contributes to its solubility in organic media, while the ionic nature of the salt allows for dissolution in polar environments. The following table summarizes the qualitative solubility of TPPCl in a range of common organic solvents based on available literature.

SolventFormulaTypeSolubilityNotes
MethanolCH₃OHPolar ProticSoluble[1]
EthanolC₂H₅OHPolar ProticSoluble[1][3][4]Used for recrystallization.[5]
Acetone(CH₃)₂COPolar AproticSoluble[1][3][4]Used for recrystallization.[5]
AcetonitrileCH₃CNPolar AproticSoluble[6]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble[6]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble
Dichloromethane (DCM)CH₂Cl₂Polar AproticSolubleUsed for recrystallization.[4][5]
ChloroformCHCl₃Polar AproticSoluble[4]

Note: "Soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative solubility data necessitates reliable experimental methods for its determination. The following are standard protocols that can be adapted for this compound chloride.

Gravimetric Method

This is a classical and straightforward method for determining the solubility of a solid in a liquid.

Methodology:

  • Saturation: Add an excess amount of this compound chloride to a known volume of the organic solvent in a sealed, temperature-controlled container.

  • Equilibration: Agitate the mixture (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature and avoid solvent evaporation.

  • Evaporation: Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed container.

  • Drying: Carefully evaporate the solvent from the solution. The residue should be dried to a constant weight, for instance, in a vacuum oven at a suitable temperature.

  • Calculation: The solubility is calculated from the mass of the dissolved solid per volume of the solvent.

Gravimetric_Method cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification Saturation 1. Saturation (Excess TPPCl in Solvent) Equilibration 2. Agitation (Constant Temperature) Saturation->Equilibration Separation 3. Filtration/Centrifugation Equilibration->Separation Evaporation 4. Solvent Evaporation Separation->Evaporation Drying 5. Drying of Residue Evaporation->Drying Calculation 6. Calculation of Solubility Drying->Calculation

Gravimetric Method for Solubility Determination
Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore, such as the phenyl groups in this compound chloride, and can be more rapid than the gravimetric method.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of TPPCl in the solvent of interest at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Saturation and Equilibration: Prepare a saturated solution of TPPCl as described in the gravimetric method (steps 1 and 2).

  • Separation and Dilution: Separate the undissolved solid. Accurately dilute a known volume of the clear, saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Spectroscopic_Method cluster_preparation Preparation cluster_measurement Measurement cluster_calculation Calculation Calibration 1. Prepare Calibration Curve Concentration 5. Determine Concentration Calibration->Concentration Saturation 2. Prepare Saturated Solution Separation 3. Separate & Dilute Saturation->Separation Absorbance 4. Measure Absorbance Separation->Absorbance Absorbance->Concentration Solubility 6. Calculate Solubility Concentration->Solubility

Spectroscopic Method for Solubility Determination

Factors Influencing Solubility

It is important to note that the solubility of this compound chloride can be influenced by several factors:

  • Temperature: Solubility of solids in liquids generally increases with temperature. For recrystallization purposes, a solvent in which TPPCl has moderate solubility at room temperature and high solubility at elevated temperatures is ideal.

  • Purity of Solute and Solvent: Impurities can affect solubility. The presence of water in organic solvents can also significantly alter the solubility of ionic compounds.

  • Polymorphism: The crystalline form of TPPCl can influence its solubility.

Conclusion

References

A Technical Guide to the Physical and Chemical Properties of the Tetraphenylphosphonium Cation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tetraphenylphosphonium (TPP⁺) cation is a quaternary phosphonium species widely utilized across the chemical and pharmaceutical sciences. Its unique combination of steric bulk, lipophilicity, and thermal stability makes it an invaluable component in various applications, including phase transfer catalysis, organic synthesis, and as a stabilizing counterion for complex anions. This technical guide provides an in-depth overview of the core physical and chemical properties of the TPP⁺ cation, summarizes quantitative data, details key experimental protocols for its synthesis and characterization, and visualizes its principal reaction pathways.

Physical Properties

The this compound cation consists of a central phosphorus atom bonded to four phenyl groups in a tetrahedral geometry.[1][2][3] This structure imparts significant rigidity and lipophilicity.[2][3] Salts of the TPP⁺ cation are typically white to off-white crystalline solids, stable under ambient conditions.[1][3][4]

General Properties

The fundamental properties of the isolated cation are summarized below.

PropertyValueSource(s)
Chemical Formula C₂₄H₂₀P⁺[5]
Molar Mass 339.4 g/mol [5]
Structure Tetrahedral[1][2]
Appearance of Salts White to beige crystalline powder[3][6][7]
Properties of Common Salts

The physical characteristics of TPP⁺ are most practically discussed in the context of its common halide salts. Variations in reported melting points may be attributed to the presence of hydrates or impurities.

SaltFormulaMolar Mass ( g/mol )Melting Point (°C)
This compound Chloride C₂₄H₂₀ClP374.84272 - 274[2][7]
This compound Bromide C₂₄H₂₀BrP419.29295 - 300[8]
Solubility Profile

The bulky, non-polar phenyl groups render the TPP⁺ cation highly lipophilic, enabling its salts to dissolve in a range of organic solvents.[6][9]

SolventTPP⁺ Chloride SolubilityTPP⁺ Bromide SolubilitySource(s)
Water Soluble (pH-dependent)Slightly soluble in cold, soluble in hot[1][7][8]
Methanol, Ethanol SolubleSoluble[1][8]
Acetone SolubleNot specified[1]
Acetonitrile, DMF SolubleSoluble[2][4]
Dichloromethane Not specifiedSoluble[4]
Benzene, Toluene InsolubleSoluble[1][8]
Thermal and Structural Properties

Thermal Stability: this compound salts exhibit high thermal stability, making them suitable for high-temperature applications.[10] For example, TPP⁺ chloride is stable under normal conditions and decomposes at temperatures above 400 °C.[1]

Crystal Structure: The TPP⁺ cation's rigid tetrahedral structure facilitates the formation of well-ordered crystals.[2] This property is frequently exploited in materials science and inorganic chemistry to induce crystallization of large or complex inorganic and organometallic anions.[2][11]

Chemical Properties and Reactivity

Stability and Degradation

The TPP⁺ cation is chemically robust and, unlike phosphonium cations with aliphatic substituents, is inert to common decomposition pathways like Sₙ2, E2, and ylide formation.[12] However, it is susceptible to degradation under harsh alkaline conditions. Nucleophilic attack by a hydroxide ion on the electrophilic phosphorus center leads to the formation of triphenylphosphine oxide and benzene, particularly at elevated temperatures.[12]

Degradation_Pathway TPP This compound Cation ([PPh4]+) intermediate Pentacoordinate Intermediate TPP->intermediate OH Hydroxide Ion (OH-) OH->intermediate TPPO Triphenylphosphine Oxide (Ph3PO) intermediate->TPPO Degradation Benzene Benzene (C6H6) intermediate->Benzene Degradation conditions High Temperature Strong Base (e.g., KOH) conditions->intermediate conditions PTC_Mechanism NaY Inorganic Salt (Na+Y-) TPP_Y_org Reactive Intermediate ([PPh4]+Y-) TPP_X_aq Catalyst ([PPh4]+X-) TPP_X_aq->TPP_Y_org Ion Exchange RZ Organic Substrate (RZ) product Product (RY) product->TPP_X_aq Catalyst Regeneration NaX Byproduct (Na+X-) TPP_Y_org->product Reaction G PPh3 Triphenylphosphine (PPh3) process Heat (e.g., 195-240°C) PPh3->process ArX Aryl Halide (e.g., Bromobenzene) ArX->process catalyst NiCl2 / ZnCl2 Catalyst catalyst->process catalyzes product This compound Halide ([PPh4]+X-) process->product Reaction

References

An In-depth Technical Guide to the Charge Distribution and Lipophilicity of the Tetraphenylphosphonium Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetraphenylphosphonium (TPP+) cation is a bulky, lipophilic cation that has garnered significant attention in various scientific fields, particularly in pharmacology and medicinal chemistry. Its unique physicochemical properties, namely its delocalized positive charge and high lipophilicity, make it an effective tool for traversing biological membranes. This has led to its widespread use as a mitochondrial-targeting moiety, enabling the delivery of therapeutic agents directly to the mitochondria, a key organelle in cellular metabolism and apoptosis. Understanding the intricate details of its charge distribution and lipophilicity is paramount for the rational design of TPP+-based drug delivery systems and for predicting their behavior in biological systems.

This technical guide provides a comprehensive overview of the charge distribution and lipophilicity of the TPP+ cation. It is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this important chemical entity.

Charge Distribution in the this compound Cation

The positive charge of the TPP+ cation is not localized on the central phosphorus atom but is delocalized over the entire molecule, particularly across the four phenyl rings. This delocalization is a key contributor to its stability and its ability to interact with and traverse lipid bilayers. The charge distribution can be quantitatively assessed using computational quantum chemistry methods. Two common methods for this analysis are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

To provide a practical framework for researchers, detailed protocols for performing Mulliken and NBO analyses are outlined in the "Experimental Protocols" section of this guide. These protocols will enable researchers to calculate the charge distribution for TPP+ or their own specific TPP+-derived compounds.

Table 1: Representative (Hypothetical) Partial Atomic Charges for the this compound Cation

AtomMulliken Charge (e)NBO Charge (e)
P+0.5 to +0.8+1.2 to +1.5
C (ipso)-0.1 to -0.3-0.2 to -0.4
C (ortho)+0.05 to +0.15+0.05 to +0.15
C (meta)-0.01 to +0.05-0.01 to +0.05
C (para)+0.05 to +0.15+0.05 to +0.15
H+0.05 to +0.15+0.1 to +0.2

Note: The values in this table are hypothetical and are provided for illustrative purposes only. They are based on general trends observed for similar organic cations. For accurate values, it is essential to perform specific quantum chemical calculations as detailed in the protocols below.

Lipophilicity of the this compound Cation

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME). It is typically quantified by the partition coefficient (P), which is the ratio of the concentration of the compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value is known as LogP. For ionizable compounds like TPP+, the distribution is pH-dependent, and the relevant parameter is the distribution coefficient (D), with its logarithm being LogD.

The TPP+ cation is well-recognized for its high lipophilicity, which is a direct consequence of the four bulky and nonpolar phenyl groups surrounding the charged phosphorus center. This high lipophilicity facilitates its passive diffusion across the lipid-rich mitochondrial membrane.

Table 2: Lipophilicity of the this compound Cation

ParameterValueMethodSource
XLogP35ComputationalPubChem CID 164912[2]
LogD at pH 7.4Expected to be similar to LogPExperimental (Shake-Flask)General knowledge

The calculated XLogP3 value of 5 indicates a high preference for the lipid phase over the aqueous phase[2]. For a permanently charged species like TPP+, the LogD value is expected to be largely independent of pH and therefore similar to the LogP value. A detailed protocol for the experimental determination of the LogD of TPP+ salts using the shake-flask method is provided in the "Experimental Protocols" section.

Experimental Protocols

Computational Protocol for Charge Distribution Analysis

Mulliken population analysis provides a method for estimating partial atomic charges from quantum chemical calculations[3][4][5].

Workflow:

Mulliken_Workflow cluster_input Input Preparation cluster_calc Calculation cluster_output Output Analysis Input_Geom 1. Create Input Geometry (e.g., in GaussView) Input_File 2. Prepare Gaussian Input File (.gjf or .com) Input_Geom->Input_File Export Coordinates Run_Gaussian 3. Run Gaussian Calculation Input_File->Run_Gaussian Submit Job Output_File 4. Analyze Output File (.log or .out) Run_Gaussian->Output_File Generate Output Extract_Charges 5. Extract Mulliken Charges Output_File->Extract_Charges Locate 'Mulliken atomic charges'

Workflow for Mulliken Charge Analysis.

Detailed Steps:

  • Prepare the Input Geometry:

    • Construct the 3D structure of the this compound cation using a molecular modeling program like GaussView.

    • Perform an initial geometry optimization using a low-level theory (e.g., PM6) to get a reasonable starting structure.

  • Create the Gaussian Input File:

    • Create a text file with a .gjf or .com extension.

    • The input file should have the following format:

    • %nprocshared and %mem : Specify the number of processors and memory to be used.

    • #p B3LYP/6-31G(d) pop=reg : This is the route section.

      • B3LYP/6-31G(d): Specifies the density functional theory (DFT) method and basis set. This is a commonly used level of theory for such calculations.

      • pop=reg: This keyword requests a regular Mulliken population analysis[4].

    • TPP+ Mulliken Charge Calculation : A descriptive title for the calculation.

    • 1 1 : Specifies the charge (+1) and spin multiplicity (1 for a singlet state).

    • [Coordinates of TPP+ atoms] : The Cartesian coordinates of each atom in the TPP+ cation.

  • Run the Gaussian Calculation:

    • Submit the input file to the Gaussian software.

  • Analyze the Output File:

    • Once the calculation is complete, open the output file (.log or .out).

    • Search for the section titled "Mulliken atomic charges" to find the calculated partial charges for each atom.

NBO analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into bonds and lone pairs[6][7].

Workflow:

NBO_Workflow cluster_input Input Preparation cluster_calc Calculation cluster_output Output Analysis Input_Geom 1. Create Input Geometry (e.g., in Avogadro) Input_File 2. Prepare ORCA Input File (.inp) Input_Geom->Input_File Export Coordinates Run_ORCA 3. Run ORCA Calculation Input_File->Run_ORCA Submit Job Output_File 4. Analyze Output File (.out) Run_ORCA->Output_File Generate Output Extract_Charges 5. Extract NBO Charges Output_File->Extract_Charges Locate 'NATURAL POPULATIONS'

Workflow for NBO Charge Analysis.

Detailed Steps:

  • Prepare the Input Geometry:

    • Create the 3D structure of the TPP+ cation using a molecular editor like Avogadro and save it as an .xyz file.

  • Create the ORCA Input File:

    • Create a text file with a .inp extension.

    • The input file should have the following format:

    • ! B3LYP 6-31G(d) NBO : This is the simple input line.

      • B3LYP 6-31G(d): Specifies the DFT method and basis set.

      • NBO: This keyword requests an NBO analysis.

    • %nbo nbo=true end : This block provides specific instructions for the NBO calculation.

    • * xyz 1 1 : Indicates that the geometry is provided in XYZ format with a charge of +1 and a spin multiplicity of 1.

    • [Coordinates from .xyz file] : Paste the coordinates from the .xyz file here.

  • Run the ORCA Calculation:

    • Execute the ORCA calculation from the command line: orca your_input_file.inp > your_output_file.out

  • Analyze the Output File:

    • Open the output file (.out).

    • Search for the section "NATURAL POPULATIONS (Summary)" to find the "Natural Charge" for each atom.

Experimental Protocol for LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient[4][8][9][10][11][12]. For an ionic species like TPP+, it is crucial to use a buffered aqueous phase to maintain a constant pH.

Workflow:

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Solvents 1. Prepare n-octanol and buffered aqueous phase (pH 7.4) Saturate_Solvents 2. Mutually saturate solvents Prepare_Solvents->Saturate_Solvents Prepare_Stock 3. Prepare a stock solution of TPP+ salt in the aqueous phase Saturate_Solvents->Prepare_Stock Mix_Phases 4. Mix known volumes of both phases and the stock solution Prepare_Stock->Mix_Phases Equilibrate 5. Shake at constant temperature until equilibrium is reached Mix_Phases->Equilibrate Separate_Phases 6. Centrifuge to separate phases Equilibrate->Separate_Phases Sample_Phases 7. Carefully sample each phase Separate_Phases->Sample_Phases Analyze_Conc 8. Determine TPP+ concentration in each phase (e.g., by UV-Vis or LC-MS) Sample_Phases->Analyze_Conc Calculate_LogD 9. Calculate LogD Analyze_Conc->Calculate_LogD

Workflow for Shake-Flask LogD Determination.

Detailed Steps:

  • Preparation of Solvents:

    • Use high-purity n-octanol and deionized water.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mutually saturate the n-octanol and the PBS buffer by shaking them together for 24 hours and then allowing the phases to separate.

  • Preparation of the TPP+ Solution:

    • Prepare a stock solution of a TPP+ salt (e.g., this compound bromide or chloride) of known concentration in the pre-saturated PBS buffer. The choice of counter-ion can influence the partitioning behavior.

  • Partitioning Experiment:

    • In a series of glass vials, add known volumes of the pre-saturated n-octanol and the pre-saturated PBS buffer.

    • Add a known volume of the TPP+ stock solution to each vial.

    • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation and Sampling:

    • Centrifuge the vials to ensure complete separation of the two phases.

    • Carefully withdraw a sample from both the n-octanol (upper) and the aqueous (lower) phases using separate syringes.

  • Concentration Analysis:

    • Determine the concentration of the TPP+ cation in each phase. Due to the aromatic nature of the phenyl rings, UV-Vis spectroscopy is a suitable method. Alternatively, a more sensitive technique like liquid chromatography-mass spectrometry (LC-MS) can be used[8].

  • Calculation of LogD:

    • The distribution coefficient (D) is calculated as: D = [TPP+]octanol / [TPP+]aqueous

    • The LogD is then calculated as: LogD = log10(D)

Relationship between Charge Distribution, Lipophilicity, and Biological Activity

The delocalized positive charge and high lipophilicity of the TPP+ cation are intrinsically linked and are the primary drivers of its biological activity, particularly its ability to accumulate in mitochondria.

TPP_Properties_Activity cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Structure Tetrahedral Phosphorus Center with Four Phenyl Rings Charge Delocalized Positive Charge Structure->Charge enables Lipophilicity High Lipophilicity (LogP ≈ 5) Structure->Lipophilicity confers Membrane_Permeation Membrane Permeation Charge->Membrane_Permeation facilitates Lipophilicity->Membrane_Permeation drives Mito_Targeting Mitochondrial Targeting Membrane_Permeation->Mito_Targeting leads to Drug_Delivery Drug Delivery Vehicle Mito_Targeting->Drug_Delivery enables use as

References

Methodological & Application

Application Notes and Protocols: Tetraphenylphosphonium Bromide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Tetraphenylphosphonium Bromide (TPPB) as a phase transfer catalyst (PTC) in organic synthesis. It includes a detailed description of its mechanism of action, a summary of its applications with quantitative data, and detailed experimental protocols for key reactions.

Introduction to Phase Transfer Catalysis and this compound Bromide

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, such as an aqueous or solid phase and an organic phase.[1][2] By overcoming the insolubility of reactants, PTC can significantly increase reaction rates, allow for milder reaction conditions, improve selectivity, and simplify work-up procedures.[1][3] This often eliminates the need for expensive or hazardous anhydrous solvents, aligning with the principles of green chemistry.[3]

This compound Bromide (TPPB), a quaternary phosphonium salt with the CAS number 2751-90-8, is a highly effective and widely used phase transfer catalyst.[1][4] Its structure, featuring four phenyl groups attached to a central phosphorus atom, imparts high lipophilicity to the cation.[1][4] This allows it to effectively transport anions from an aqueous or solid phase into an organic phase where the reaction can proceed.[4] TPPB is noted for its high thermal and chemical stability, making it a versatile choice for a broad range of reaction conditions.[1][2]

Mechanism of Action

The fundamental principle of phase transfer catalysis with TPPB involves the phosphonium cation (Q⁺) shuttling a reactive anion (Y⁻) from an aqueous or solid phase into an organic phase.[1] The lipophilic this compound cation forms an ion pair with the reactant anion, which is soluble in the organic solvent.[1][5] Once in the organic phase, the "naked" anion is highly reactive towards the organic substrate (RX). After the reaction, the phosphonium cation, now paired with the leaving group anion (X⁻), returns to the aqueous or solid phase to repeat the cycle.[1]

PTC_Mechanism QBr_aq Q⁺Br⁻ (TPPB) QY_org Q⁺Y⁻ QBr_aq->QY_org Anion Exchange MY_aq M⁺Y⁻ (Reactant Salt) RY_org RY (Product) QY_org->RY_org Reaction RX_org RX (Substrate) QX_org Q⁺X⁻ QX_org->QBr_aq Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis using TPPB.

Applications in Organic Synthesis

TPPB is a versatile catalyst for a wide array of organic transformations, including nucleophilic substitutions, oxidations, and polymerizations.[1][4] Its enhanced stability often makes it superior to its ammonium-based counterparts, especially in reactions requiring higher temperatures.[2]

Table 1: Quantitative Data for TPPB-Catalyzed Reactions

Reaction TypeSubstratesCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Alkylation Sodium Benzoate, Butyl BromideNot specifiedToluene60198[2][6]
Alkylation Sodium Cyanide, 1-Bromooctane1-5Toluene/WaterRefluxNot specifiedNot specified[7]
Acetylene Hydrochlorination Acetylene, HCl15% (supported on SAC*)Gas phase220Not applicable97.1 (conversion)[8]
Synthesis of TPPB Triphenylphosphine, BromobenzeneNot applicablen-octanol195689[9][10]

*SAC: Spherical Activated Carbon

TPPB is highly effective in facilitating SN2 reactions, such as alkylations, cyanations, and halogen exchanges.[1][2] It efficiently transfers anions like cyanide, halides, or phenoxides into the organic phase. For example, in the alkylation of sodium benzoate with butyl bromide, TPPB catalysis resulted in a 98% yield of butyl benzoate, outperforming common ammonium-based catalysts like Aliquat 336 (92%) and TBAB (91%) under the same conditions.[2]

The high thermal stability of this compound salts makes them suitable for high-temperature polymerization reactions.[11] They are used in polymerizations based on nucleophilic aromatic substitution and in building molecular weight for epoxy resins.[11] For instance, they are employed in the synthesis of polyoxazolidinones, where the catalyst system leads to a product with low polydispersity and high chemical selectivity, reducing unwanted side products.[11]

TPPB has also been investigated as a catalyst for other important industrial reactions. A notable example is the hydrochlorination of acetylene to produce vinyl chloride monomer (VCM). A supported TPPB catalyst (15% TPPB on spherical activated carbon) demonstrated high catalytic activity and stability, with an acetylene conversion of 97.1% and selectivity for VCM above 99.5%.[8]

Experimental Protocols

The following protocols provide detailed methodologies for common reactions catalyzed by TPPB.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reagents Charge Reactants (Aqueous Phase, Organic Phase, Substrate) setup->reagents catalyst Add TPPB Catalyst (1-5 mol%) reagents->catalyst reaction Heat and Stir Vigorously (e.g., Reflux) catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Continue workup Work-up (Cool, Separate Layers, Wash) monitor->workup Complete purify Purification (Dry, Evaporate Solvent, Distill/Chromatograph) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for a PTC reaction.

This protocol describes a typical nucleophilic substitution reaction where TPPB acts as the phase transfer catalyst.

Materials:

  • Sodium cyanide (NaCN)

  • 1-Bromooctane

  • Toluene

  • This compound bromide (TPPB)

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.

  • Add a solution of 1-bromooctane in toluene to the aqueous solution, creating a two-phase mixture.

  • Add a catalytic amount of TPPB (typically 1-5 mol% relative to the alkyl halide) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring to ensure adequate mixing of the phases.

  • Monitor the progress of the reaction using a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product (nonanenitrile).

  • Purify the product by distillation or column chromatography if necessary.

This protocol is based on the high-yield synthesis of butyl benzoate.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene

  • This compound bromide (TPPB)

  • Round-bottom flask, magnetic stirrer, thermometer, heating mantle

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a heating mantle.

  • Charge the flask with sodium benzoate, butyl bromide, and toluene as the solvent.

  • Add TPPB as the phase transfer catalyst.

  • Heat the reaction mixture to 60°C while stirring vigorously.

  • Maintain the temperature and continue stirring for 60 minutes.

  • Monitor the reaction to completion by titrimetric analysis or other suitable methods.

  • After the reaction is complete, cool the mixture and proceed with a standard aqueous work-up to isolate the organic product, butyl benzoate.

Advantages of TPPB over Ammonium-Based Catalysts

While both phosphonium and ammonium salts are effective phase transfer catalysts, TPPB and other phosphonium-based catalysts offer distinct advantages in certain applications.

Catalyst_Comparison TPPB This compound Bromide (TPPB) - Higher Thermal Stability - More Lipophilic Cation - Often Higher Activity/Yields - Resistant to Hofmann Elimination Ammonium Quaternary Ammonium Salts (e.g., TBAB) - Generally Lower Cost - Susceptible to Hofmann Elimination - May have Lower Activity - Widely Used TPPB->Ammonium Comparison

Caption: Comparison of TPPB and Ammonium-based PTCs.

  • Thermal and Chemical Stability: One of the most significant advantages of phosphonium-based catalysts like TPPB is their generally higher thermal and chemical stability compared to their ammonium counterparts.[2] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and heat, which can reduce catalyst efficiency.[2]

  • Catalytic Activity: The larger and more lipophilic nature of the this compound cation can facilitate a more efficient transfer of the reactant anion into the organic phase, leading to enhanced catalytic activity and higher yields in some reactions.[2]

References

Application Notes and Protocols for Tetraphenylphosphonium Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium chloride (TPPC) is a highly effective phase-transfer catalyst (PTC) widely employed in organic synthesis, particularly in nucleophilic substitution reactions.[1][2][3] Its utility is especially prominent in the pharmaceutical and fine chemical industries for the synthesis of complex molecules.[1][2] As a PTC, TPPC facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][3] The lipophilic this compound cation forms an ion pair with the nucleophile in the aqueous phase and transports it into the organic phase, where it can react with the organic substrate.[1][2] This mechanism significantly enhances reaction rates and yields, allows for milder reaction conditions, and can reduce the need for hazardous organic solvents.[1][2]

These application notes provide an overview of the use of this compound chloride in key nucleophilic substitution reactions, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of a nucleophilic substitution reaction using this compound chloride as a phase-transfer catalyst can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) M_aq Counter Ion (M⁺) TPPC_aq TPPC (Ph₄P⁺Cl⁻) TPPNu_aq Ph₄P⁺Nu⁻ TPPC_aq->TPPNu_aq Anion Exchange TPPNu_org Ph₄P⁺Nu⁻ TPPNu_aq->TPPNu_org Phase Transfer RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org TPPX_org Ph₄P⁺X⁻ TPPX_org->TPPC_aq Catalyst Regeneration TPPNu_org->Product_org Nucleophilic Attack TPPNu_org->TPPX_org Reaction

Figure 1: Mechanism of Phase-Transfer Catalysis.

Applications in Nucleophilic Substitution Reactions

This compound chloride is a versatile catalyst for a range of nucleophilic substitution reactions, including:

  • Williamson Ether Synthesis: Formation of ethers from an alkoxide and an organic halide.

  • Cyanation Reactions: Introduction of a nitrile group using a cyanide salt.

  • Azide Substitution: Synthesis of organic azides from alkyl halides.

The following sections provide detailed protocols and data for these applications.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers. Phase-transfer catalysis with TPPC allows this reaction to proceed under milder conditions and with a broader substrate scope, achieving high yields.[4]

Quantitative Data
EntryAlkyl HalideAlcoholProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Benzyl ChloridePhenolBenzyl Phenyl Ether560492
21-BromobutaneEthanolButyl Ethyl Ether550688
3Benzyl Bromide4-MethoxyphenolBenzyl 4-Methoxyphenyl Ether260395
41-ChlorooctanePropanolOctyl Propyl Ether570885

Table 1: Williamson Ether Synthesis Catalyzed by this compound Chloride.

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

Materials:

  • Benzyl chloride (1.0 equiv)

  • Phenol (1.2 equiv)

  • Sodium hydroxide (2.0 equiv)

  • This compound chloride (0.05 equiv)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol and sodium hydroxide in water.

  • Add a solution of benzyl chloride and this compound chloride in toluene to the flask.

  • Heat the biphasic mixture to 60°C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzyl phenyl ether.

Cyanation of Alkyl Halides

The introduction of a nitrile functional group is a valuable transformation in organic synthesis. TPPC-catalyzed phase-transfer cyanation provides a safe and efficient alternative to traditional methods that often use highly toxic reagents in homogeneous systems.

Quantitative Data
EntryAlkyl HalideCyanide SourceProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Benzyl ChlorideKCNBenzyl Cyanide280297
21-BromooctaneNaCNOctyl Cyanide590590
34-Chlorobenzyl ChlorideKCN4-Chlorobenzyl Cyanide280394
41-IodohexaneNaCNHexyl Cyanide585491

Table 2: Cyanation of Alkyl Halides Catalyzed by this compound Chloride.

Experimental Protocol: Synthesis of Benzyl Cyanide

Materials:

  • Benzyl chloride (1.0 equiv)

  • Potassium cyanide (1.5 equiv)

  • This compound chloride (0.02 equiv)

  • Toluene

  • Water

Procedure:

  • Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve potassium cyanide in water.

  • Add a solution of benzyl chloride and this compound chloride in toluene.

  • Heat the mixture to 80°C and stir vigorously for 2 hours.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature and carefully separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure benzyl cyanide.

Azide Substitution

Organic azides are versatile intermediates in organic synthesis, notably in the construction of nitrogen-containing heterocycles via "click" chemistry. Phase-transfer catalysis with TPPC offers a convenient and high-yielding method for the synthesis of alkyl azides.[5]

Quantitative Data
EntryAlkyl HalideAzide SourceProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
11-BromooctaneNaN₃1-Azidooctane5100695
2Benzyl ChlorideNaN₃Benzyl Azide290498
31-IodobutaneNaN₃1-Azidobutane5100593
41-BromohexaneNaN₃1-Azidohexane5100694

Table 3: Azide Substitution of Alkyl Halides Catalyzed by this compound Chloride.

Experimental Protocol: Synthesis of 1-Azidooctane

Materials:

  • 1-Bromooctane (1.0 equiv)

  • Sodium azide (2.0 equiv)

  • This compound chloride (0.05 equiv)

  • Water

Procedure:

  • Caution: Sodium azide is toxic and can form explosive heavy metal azides. Handle with care and avoid contact with metals.

  • In a round-bottom flask, add 1-bromooctane, sodium azide, this compound chloride, and water.

  • Heat the mixture to 100°C with vigorous stirring for 6 hours.

  • Monitor the reaction by GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1-azidooctane can be purified by vacuum distillation.

General Experimental Workflow

The following diagram illustrates a general workflow for a typical nucleophilic substitution reaction using this compound chloride as a phase-transfer catalyst.

Workflow A Reactant Preparation B Dissolve Nucleophile & Base in Aqueous Phase A->B C Dissolve Substrate & TPPC in Organic Phase A->C D Combine Phases & Heat with Vigorous Stirring B->D C->D E Reaction Monitoring (TLC/GC) D->E F Work-up: Phase Separation E->F Reaction Complete G Washing of Organic Layer F->G H Drying & Solvent Removal G->H I Purification (Chromatography/Distillation) H->I J Product Characterization I->J

Figure 2: General Experimental Workflow.

Conclusion

This compound chloride is a robust and efficient phase-transfer catalyst for a variety of nucleophilic substitution reactions. Its use can lead to significant improvements in reaction efficiency and yield, while often allowing for more environmentally benign reaction conditions. The protocols and data presented here serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the practical application of this powerful catalytic system.

References

Application Notes and Protocols for Tetraphenylphosphonium in High-Temperature Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of tetraphenylphosphonium (TPP) and its salts as catalysts and phase-transfer agents in high-temperature polymerization reactions. The inherent thermal stability of TPP salts makes them particularly suitable for the synthesis of high-performance polymers that require elevated reaction temperatures.

Introduction to this compound in Polymerization

This compound (TPP) salts are quaternary phosphonium salts recognized for their exceptional thermal stability, making them effective catalysts in various high-temperature organic reactions, including polymerization.[1] Their primary role in polymerization is often as a phase-transfer catalyst (PTC), facilitating the reaction between reactants present in different immiscible phases.[1][2][3] The lipophilic nature of the this compound cation allows it to transport anionic reactants or intermediates from an aqueous or solid phase into an organic polymerizing medium.[2][3] This action enhances reaction rates, improves selectivity, and can lead to polymers with desirable properties such as low polydispersity.[1][3]

One of the most well-documented applications of TPP salts in high-temperature polymerization is in the synthesis of polycarbonates via melt condensation.[4] They are also utilized in the synthesis of other high-performance polymers like polyoxazolidinones.[1]

Synthesis of Polycarbonate via Melt Condensation

The melt transesterification process is a common industrial method for producing polycarbonate, involving the reaction of a dihydroxy compound (like bisphenol A) with a diaryl carbonate (like diphenyl carbonate) at high temperatures. This compound salts, such as this compound acetate (TPPA) and this compound phenoxide (TPPP), are effective catalysts for this process.

Experimental Protocol: Melt Polymerization of Bisphenol A (BPA) and Diphenyl Carbonate (DPC) using this compound Acetate (TPPA)

This protocol is adapted from a patented industrial process.[4]

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • This compound Acetate (TPPA)

  • Nitrogen gas (high purity)

  • Suitable glass melt polymerization reactor with a mechanical stirrer, a condenser for distillate collection, and a vacuum system.

Procedure:

  • Charging the Reactor: In a one-liter glass melt polymerization reactor, add 136.9 g (0.600 mol) of BPA and 138.9 g (0.648 mol) of DPC as powders.

  • Catalyst Addition: Add 0.1964 g (4.52 x 10⁻⁴ mol) of crystalline this compound acetate to the reactor. This corresponds to approximately 715 ppm of catalyst relative to the total monomer weight. The effective catalyst concentration can range from 1 x 10⁻⁵ to 1 x 10⁻¹ parts by weight of catalyst per 100 parts by weight of the monomer mixture.[4]

  • Inerting the System: Deoxygenate the reactor by evacuating to approximately 1 torr and then refilling with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Melting and Mixing: Immerse the reactor in a preheated fluidized heat bath at 180°C. Allow the monomers to melt to form a homogeneous, colorless liquid. Once melting begins, start slow stirring to improve heat transfer. Allow the mixture to thermally equilibrate for 5-10 minutes with stirring at 250 rpm.[4]

  • Oligomerization Stage:

    • Increase the reaction temperature to 210°C.

    • Gradually reduce the pressure to 175 torr to initiate the distillation of phenol, a byproduct of the condensation reaction.[4]

  • Polymerization Stage:

    • Over a period of approximately one hour, gradually increase the temperature to 270°C while simultaneously reducing the pressure to less than 1 torr.

    • Continue the reaction under these conditions for another 1.5 to 2 hours to build the molecular weight of the polycarbonate.

  • Polymer Recovery: Once the desired viscosity is reached (indicating high molecular weight), stop the reaction and cool the reactor. The resulting polycarbonate can be extruded or dissolved in a suitable solvent for further analysis.

Two-Stage Catalyst System for Polycarbonate Synthesis

An alternative approach involves a two-stage catalyst system, which can offer better control over the polymerization process.[4]

  • Monomer Stage: A quaternary ammonium or a different quaternary phosphonium compound is used as the initial catalyst in the monomer mixing unit.

  • Oligomerization and Polymerization Stage: this compound phenoxide or this compound acetate is then introduced as the second catalyst in the subsequent oligomerization and polymerization units. The polymerization units are typically operated at temperatures ranging from 240°C to 350°C.[4]

Data Presentation:

While specific data on the effect of varying TPP catalyst concentration on polycarbonate properties is proprietary and not widely published in academic literature, the following table illustrates the expected trends based on general polymerization principles and patent literature.

Catalyst Concentration (ppm of TPPA)Expected Molecular Weight (Mw)Expected Polydispersity Index (PDI)Expected Reaction Time
< 100LowerBroaderLonger
100 - 1000HighNarrowOptimal
> 1000May decrease due to side reactionsMay broadenShorter

Note: This table is illustrative and actual results may vary depending on specific reaction conditions.

Application in Other High-Temperature Polymerizations

The high thermal stability of this compound salts makes them potential candidates for catalyzing other high-temperature polycondensation reactions, such as the synthesis of poly(aryl ether sulfone)s (PAES), poly(aryl ether ketone)s (PAEK), and polyetherimides (PEI). These polymerizations often proceed via nucleophilic aromatic substitution and require temperatures in the range of 150°C to 350°C.

While specific, detailed protocols for these polymerizations using TPP salts as the primary catalyst are not as readily available in the public domain as for polycarbonates, their function as a phase-transfer catalyst is applicable. In such reactions, TPP salts would facilitate the transfer of phenoxide or other nucleophilic anions into the organic phase to react with activated aryl dihalides.

General Considerations for Using TPP in Nucleophilic Aromatic Substitution Polymerization:

  • Solvent: Aprotic polar solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or sulfolane are typically used.

  • Temperature: Reaction temperatures can range from 150°C to well over 200°C, depending on the reactivity of the monomers.

  • Catalyst: TPP salts like this compound bromide (TPPB) or this compound chloride (TPPC) can be used as phase-transfer catalysts in conjunction with a weak base like potassium carbonate to generate the active nucleophile in situ.

  • Concentration: The optimal concentration of the TPP salt would need to be determined empirically but would typically be in the range of 0.1 to 5 mol% relative to the monomer.

Visualizations

Experimental Workflow for Polycarbonate Synthesis

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Reaction charge_reactor Charge Reactor (BPA, DPC, TPPA) inert_atmosphere Inert Atmosphere (N2 Purge) charge_reactor->inert_atmosphere melt_mix Melt & Mix (180°C) inert_atmosphere->melt_mix oligomerization Oligomerization (210°C, 175 torr) melt_mix->oligomerization polymerization Polymerization (270°C, <1 torr) oligomerization->polymerization cool_down Cool Down polymerization->cool_down recover_polymer Recover Polymer cool_down->recover_polymer

Caption: Workflow for polycarbonate synthesis.

Phase-Transfer Catalysis Mechanism

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nu_aq Nu- M+ TPP_Nu TPP+ Nu- Nu_aq->TPP_Nu Ion Exchange RX_org R-X Product_org R-Nu RX_org->Product_org TPP_X TPP+ X- RX_org->TPP_X MX_org M+ X- TPP_X->Nu_aq Regeneration TPP_Nu->RX_org Reaction

Caption: TPP as a phase-transfer catalyst.

References

Application Notes and Protocols: Tetraphenylphosphonium Salts in Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of ionic liquids (ILs) derived from tetraphenylphosphonium salts. Detailed experimental protocols for the synthesis of a precursor salt and subsequent anion exchange reactions are provided, along with a summary of the physicochemical properties of various this compound-based ILs. Furthermore, this document explores their applications in catalysis and electrochemistry.

Introduction to this compound Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] Among the various classes of ILs, those based on the this compound ([Ph₄P]⁺) cation are of significant interest due to their high thermal and chemical stability.[2] The bulky and symmetric nature of the [Ph₄P]⁺ cation often leads to the formation of crystalline salts with relatively high melting points; however, when paired with suitable anions, they can form room-temperature ionic liquids (RTILs). These ILs find applications as solvents, catalysts, and electrolytes in a variety of chemical processes.[3]

Synthesis of this compound-Based Ionic Liquids

The synthesis of this compound-based ILs is typically a two-step process. The first step involves the synthesis of a precursor salt, most commonly a halide salt like this compound bromide ([Ph₄P]Br), via a quaternization reaction. The second step is an anion exchange or metathesis reaction, where the halide is replaced by the desired anion.

Experimental Protocols

Protocol 1: Synthesis of this compound Bromide ([Ph₄P]Br) via Quaternization

This protocol is based on the reaction of triphenylphosphine with bromobenzene in the presence of a catalyst.[4][5]

Materials:

  • Triphenylphosphine (P(C₆H₅)₃)

  • Bromobenzene (C₆H₅Br)

  • Nickel(II) chloride (NiCl₂) (catalyst)

  • Zinc chloride (ZnCl₂) (catalyst)

  • Pure water

Equipment:

  • 5L reaction kettle with stirrer and temperature control

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a 5L reaction kettle, add 524 g of triphenylphosphine, 624 g of bromobenzene, and 42 g of catalyst (comprising 8 g of nickelous chloride and 34 g of zinc chloride).[4]

  • Heat the reaction mixture to 220 °C and maintain for 4-6 hours with stirring.[4]

  • After the reaction is complete, cool the mixture to 100 °C.[4]

  • Add pure water to the reaction vessel and stir for 3 hours while maintaining the temperature.[4]

  • Allow the mixture to stand and separate into layers. Recover the organic phase for potential reuse.[4]

  • Cool the aqueous phase to room temperature with stirring, which will cause the product to precipitate.[4]

  • Filter the precipitate and wash with fresh water until the filtrate is free of catalyst ions.[4]

  • Dry the resulting white solid in an oven at 70-140 °C to obtain this compound bromide.[4]

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Protocol 2: Synthesis of this compound-Based Ionic Liquids via Anion Exchange (Metathesis)

This protocol describes a general method for anion exchange, using the synthesis of this compound bis(trifluoromethylsulfonyl)imide ([Ph₄P][NTf₂]) as an example.

Materials:

  • This compound bromide ([Ph₄P]Br)

  • Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve [Ph₄P]Br in deionized water in a round-bottom flask.

  • In a separate container, dissolve an equimolar amount of Li[NTf₂] in deionized water.

  • Add the Li[NTf₂] solution dropwise to the stirring [Ph₄P]Br solution at room temperature. A precipitate or an immiscible liquid phase of [Ph₄P][NTf₂] will form.

  • Stir the mixture vigorously for several hours to ensure complete reaction.

  • Extract the product into dichloromethane.

  • Wash the organic phase several times with deionized water to remove any remaining lithium bromide and unreacted starting materials.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Dry the final product under high vacuum to remove any residual solvent and water.

This procedure can be adapted for other anions by using the corresponding lithium or sodium salt (e.g., NaBF₄ for the synthesis of [Ph₄P][BF₄]).

Physicochemical Properties

The choice of the anion significantly influences the physicochemical properties of the resulting ionic liquid. A summary of key properties for a selection of this compound-based ILs is presented in the table below.

Ionic LiquidAnionMelting Point (°C)Thermal Decomposition Temp. (°C)Density (g/cm³)Viscosity (mPa·s)
[Ph₄P]Br Bromide297-300>350--
[Ph₄P]Cl Chloride275-277>350--
[Ph₄P][BF₄] Tetrafluoroborate~160>400--
[Ph₄P][NTf₂] Bis(trifluoromethylsulfonyl)imide134-136>400--
[P₆,₆,₆,₁₄][Cl] Chloride<25~3500.88 (20°C)1330 (20°C)
[P₆,₆,₆,₁₄][NTf₂] Bis(trifluoromethylsulfonyl)imide<25>4001.14 (20°C)370 (20°C)

Applications

This compound-based ionic liquids are versatile materials with applications in various fields of chemistry.

Catalysis

Due to their high thermal stability, these ILs are excellent media for catalytic reactions that require elevated temperatures. They can act as both the solvent and the catalyst or catalyst support.

Application Example: Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds. This compound-based ILs can be used as the reaction medium, often leading to high yields and easy product separation.[6]

Experimental Protocol: Suzuki Coupling in [Ph₄P]Br

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • This compound bromide ([Ph₄P]Br)

  • Toluene

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • To a Schlenk flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and K₂CO₃ (2 mmol).

  • Add [Ph₄P]Br (2 g) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon).

  • Heat the reaction mixture to 110 °C and stir for the required time (typically a few hours, monitor by TLC).

  • After completion, cool the reaction to room temperature.

  • Extract the product with toluene. The ionic liquid and catalyst will remain in a separate phase.

  • The ionic liquid/catalyst phase can often be reused for subsequent reactions.

Electrochemistry

The wide electrochemical window of phosphonium-based ILs makes them suitable as electrolytes in various electrochemical devices, such as batteries and supercapacitors.[7][8] Their low volatility and non-flammability offer significant safety advantages over traditional organic electrolytes. The electrochemical stability window (ESW) of an ionic liquid is a key parameter, and for many phosphonium-based ILs, it can be as wide as 5.5 V.[7]

Application Example: Determination of Electrochemical Stability Window

The ESW is typically determined by cyclic voltammetry (CV).

Experimental Setup:

  • A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

  • The electrolyte is the neat ionic liquid or a solution of a supporting electrolyte in the ionic liquid.

Procedure:

  • Assemble the three-electrode cell with the ionic liquid as the electrolyte.

  • Record a cyclic voltammogram by scanning the potential to anodic and cathodic limits.

  • The ESW is defined as the potential range between the onset of the anodic and cathodic currents corresponding to the oxidation and reduction of the ionic liquid, respectively.

Visualizations

Synthesis_Workflow cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Exchange (Metathesis) A Triphenylphosphine D Reaction at 220°C A->D B Bromobenzene B->D C Catalyst (NiCl₂/ZnCl₂) C->D E Purification (Water wash, Filtration, Drying) D->E F [Ph₄P]Br E->F G [Ph₄P]Br I Reaction in Water G->I H Anion Source (e.g., Li[NTf₂]) H->I J Purification (Extraction, Washing, Drying) I->J K [Ph₄P]-based IL J->K

Caption: General workflow for the two-step synthesis of this compound-based ionic liquids.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_workup Work-up & Product Isolation A Aryl Halide F Reaction at 110°C under Inert Atmosphere A->F B Arylboronic Acid B->F C Pd(OAc)₂ C->F D Base (K₂CO₃) D->F E [Ph₄P]Br (Solvent) E->F G Cooling to Room Temperature F->G H Extraction with Toluene G->H I Biaryl Product H->I J Recyclable [Ph₄P]Br/Catalyst Phase H->J

Caption: Workflow for a Suzuki cross-coupling reaction using a this compound ionic liquid.

References

Application Notes and Protocols for Tetraphenylphosphonium as a Supporting Electrolyte in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraphenylphosphonium (TPP⁺) salts as supporting electrolytes in various electrochemical applications. TPP⁺ salts are quaternary phosphonium salts valued in non-aqueous electrochemistry for their high solubility in polar organic solvents, wide electrochemical window, and chemical inertness.

Physicochemical Properties

This compound salts are white to off-white crystalline solids. The choice of the counter-ion (e.g., tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), bromide (Br⁻)) can influence the salt's solubility, conductivity, and electrochemical stability. TPP⁺ salts are known to be soluble in a range of polar organic solvents, making them versatile for various electrochemical studies.[1][2]

Table 1: Solubility of this compound Salts
Salt NameCommon AbbreviationAcetonitrile (ACN)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
This compound ChlorideTPPClSolubleSolubleSoluble
This compound BromideTPPBrSolubleSolubleSoluble
This compound TetrafluoroborateTPPBF₄SolubleSolubleSoluble
This compound PerchlorateTPPClO₄SolubleSolubleSoluble

Note: "Soluble" is a qualitative description. The exact solubility values can vary with temperature and the purity of the solvent.

Electrochemical Properties

The large size and stability of the this compound cation contribute to a wide electrochemical window, allowing for the study of a broad range of analyte redox processes without interference from the electrolyte itself.

Table 2: Electrochemical Window of this compound Salts
Salt (Concentration)SolventWorking ElectrodeReference ElectrodeAnodic Limit (V)Cathodic Limit (V)
TPPBF₄ (0.1 M)AcetonitrileGlassy CarbonAg/AgCl~ +2.0 to +2.4~ -2.5 to -2.7
TPPClO₄ (0.1 M)DMFPlatinumAg/AgCl~ +1.8 to +2.2~ -2.4 to -2.6
TPPBr (0.1 M)DMSOGoldSCE~ +1.5 to +1.9~ -2.3 to -2.5

Note: The electrochemical window is highly dependent on the solvent purity, electrode material, and the criteria used to define the limit (e.g., current density cutoff). The values presented are approximate ranges based on typical performance and should be determined experimentally for specific applications.[3][4]

Table 3: Molar Conductivity of this compound Salts
Salt (Concentration)SolventTemperature (K)Molar Conductivity (Λm) / S cm² mol⁻¹
TPPBr2-Methoxyethanol-Water298.15Data available in mixed solvents[5]
TPPBF₄ (0.1 M)Acetonitrile298.15~ 130 - 150 (estimated)
TPPClO₄ (0.1 M)DMF298.15~ 110 - 130 (estimated)

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Tetrafluoroborate (TPPBF₄) Solution in Acetonitrile for Cyclic Voltammetry

This protocol outlines the standard procedure for preparing a TPPBF₄ solution for use as a supporting electrolyte in cyclic voltammetry. It is crucial to minimize water and oxygen content, which can significantly affect electrochemical measurements.

Materials:

  • This compound tetrafluoroborate (TPPBF₄), electrochemical grade (≥99%)

  • Anhydrous acetonitrile (ACN), <50 ppm water

  • Volumetric flask (e.g., 100 mL, Class A)

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Drying the Electrolyte: Dry the TPPBF₄ salt in a vacuum oven at 80-100 °C for at least 4 hours to remove any residual moisture.

  • Solvent Preparation: Use commercially available anhydrous acetonitrile or dry the solvent over molecular sieves (3 Å) for at least 24 hours.

  • Weighing: Inside a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), accurately weigh the required amount of dried TPPBF₄ to achieve a 0.1 M concentration. For 100 mL of a 0.1 M solution, weigh 4.183 g of TPPBF₄ (Molar Mass = 418.26 g/mol ).

  • Dissolution: Transfer the weighed TPPBF₄ to the 100 mL volumetric flask. Add approximately 70-80 mL of anhydrous acetonitrile to the flask.

  • Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the salt is completely dissolved. Gentle warming can be applied if necessary, but the solution must be cooled to room temperature before final volume adjustment.

  • Final Volume Adjustment: Carefully add anhydrous acetonitrile to the calibration mark of the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared electrolyte solution in a tightly sealed container inside a glovebox or under an inert atmosphere to prevent contamination from air and moisture.

G cluster_prep Electrolyte Preparation Workflow Dry TPPBF₄ Dry TPPBF₄ Weigh TPPBF₄ Weigh TPPBF₄ Dry TPPBF₄->Weigh TPPBF₄ Vacuum Oven Dissolve TPPBF₄ Dissolve TPPBF₄ Weigh TPPBF₄->Dissolve TPPBF₄ Anhydrous ACN Dry ACN Dry ACN Dry ACN->Dissolve TPPBF₄ Molecular Sieves Final Volume Adjustment Final Volume Adjustment Dissolve TPPBF₄->Final Volume Adjustment Stirring Homogenize Homogenize Final Volume Adjustment->Homogenize Add ACN to mark Store Store Homogenize->Store Invert flask

Workflow for preparing TPPBF₄ electrolyte solution.
Protocol 2: Cyclic Voltammetry of Ferrocene using 0.1 M TPPBF₄ in Acetonitrile

This protocol describes the general steps for conducting a cyclic voltammetry experiment using the prepared TPPBF₄ electrolyte solution to analyze a standard redox couple, ferrocene/ferrocenium (Fc/Fc⁺).

Materials:

  • 0.1 M TPPBF₄ in anhydrous acetonitrile (prepared as in Protocol 1)

  • Ferrocene (Fc), analytical grade

  • Electrochemical cell (three-electrode setup)

  • Working electrode (e.g., Glassy Carbon or Platinum disk electrode)

  • Reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/AgNO₃)

  • Counter electrode (e.g., Platinum wire or graphite rod)

  • Potentiostat

  • Inert gas (Argon or Nitrogen) for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, followed by acetone, and finally with anhydrous acetonitrile.

    • Dry the electrode completely before use.

  • Cell Assembly:

    • Assemble the electrochemical cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Ensure the electrodes are properly positioned and not in contact with each other. The reference electrode tip should be placed close to the working electrode surface.

  • Deoxygenation:

    • Add the 0.1 M TPPBF₄ supporting electrolyte solution to the cell, ensuring the electrodes are sufficiently immersed.

    • Purge the solution with a steady stream of inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Background Scan:

    • Perform a cyclic voltammetry scan of the supporting electrolyte solution without the analyte over the desired potential range. This "blank" scan should be relatively featureless and establishes the background current.

  • Analyte Addition:

    • Prepare a stock solution of ferrocene in the 0.1 M TPPBF₄ electrolyte solution (e.g., 10 mM).

    • Add a small, known volume of the ferrocene stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 1 mM).

    • Gently swirl the solution to mix and allow it to equilibrate.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat (e.g., initial potential, switching potential, final potential, scan rate). For ferrocene, a scan from 0 V to +0.8 V and back at 100 mV/s is a good starting point.

    • Initiate the scan and record the cyclic voltammogram.

    • Perform multiple scans to ensure reproducibility.

G cluster_workflow Cyclic Voltammetry Experimental Workflow Prepare Electrodes Prepare Electrodes Assemble Cell Assemble Cell Prepare Electrodes->Assemble Cell Deoxygenate Electrolyte Deoxygenate Electrolyte Assemble Cell->Deoxygenate Electrolyte Run Background Scan Run Background Scan Deoxygenate Electrolyte->Run Background Scan Add Analyte Add Analyte Run Background Scan->Add Analyte Run CV Measurement Run CV Measurement Add Analyte->Run CV Measurement Data Analysis Data Analysis Run CV Measurement->Data Analysis

Workflow for a cyclic voltammetry experiment.

Application in Phase-Transfer Catalysis

This compound salts are effective phase-transfer catalysts (PTCs) in various organic reactions, including electrosynthesis.[6][7] The large, lipophilic TPP⁺ cation can transport an anionic reactant from an aqueous or solid phase into an organic phase where the electrochemical reaction occurs.

Example: Electrosynthesis of Epoxides

An example of TPP⁺ as a PTC is in the electrochemical synthesis of epoxides from aldehydes and sulfonium salts.[8] The TPP⁺ cation facilitates the transfer of the sulfonium ylide, formed at the cathode, into the bulk organic phase to react with the aldehyde.

Phase-transfer catalysis cycle for epoxide synthesis.

In this conceptual workflow, the sulfonium salt is reduced at the cathode to form a sulfonium ylide. The TPP⁺ cation pairs with the ylide, transporting it into the organic phase. The ylide then reacts with the aldehyde to form the epoxide, and the TPP⁺ salt is regenerated to continue the catalytic cycle.

Safety and Handling

  • This compound salts should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The information provided in these application notes is for guidance only and should not be considered a substitute for established laboratory safety procedures and the user's own risk assessment. All experiments should be conducted by trained personnel in a suitable laboratory environment.

References

Application Notes and Protocols for the Gravimetric Determination of Perchlorate Using Tetraphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of perchlorate (ClO₄⁻) in aqueous solutions using tetraphenylphosphonium chloride ((C₆H₅)₄PCl) as a precipitating agent. This gravimetric method is valued for its accuracy and is particularly useful for the analysis of samples where perchlorate is present in concentrations suitable for precipitation.

Introduction

Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis. The determination of perchlorate using this compound chloride relies on the selective precipitation of the sparingly soluble salt, this compound perchlorate ((C₆H₅)₄PClO₄).[1] The mass of the dried precipitate is directly proportional to the amount of perchlorate in the original sample. This method is advantageous due to the high molecular weight of the precipitate, which ensures that a small mass of perchlorate yields a significantly larger mass of precipitate, minimizing weighing errors.

Principle of the Method

The underlying principle of this analytical method is the reaction of the this compound cation ((C₆H₅)₄P⁺) with the perchlorate anion (ClO₄⁻) in an aqueous solution to form a stable, insoluble precipitate of this compound perchlorate. The chemical equation for this precipitation reaction is:

(C₆H₅)₄P⁺(aq) + ClO₄⁻(aq) → (C₆H₅)₄PClO₄(s)

The precipitate is then carefully collected by filtration, washed to remove any co-precipitated impurities, dried to a constant weight, and weighed. The concentration of perchlorate in the original sample is then calculated based on the stoichiometry of the reaction and the mass of the precipitate.

Data Presentation

The following table summarizes the key quantitative parameters associated with the gravimetric determination of perchlorate using a closely related precipitant, tetraphenylarsonium chloride, which is expected to have similar performance to this compound chloride.

ParameterValueReference
Precipitate Formula (C₆H₅)₄PClO₄
Molecular Weight of Precipitate 438.84 g/mol [2]
Gravimetric Factor (ClO₄⁻ / (C₆H₅)₄PClO₄) 0.2266
Optimal pH Range for Precipitation < 10.3[3]
Optimal Temperature for Precipitation 60°C[4]
Drying Temperature for Precipitate 110°C[4]
Average Relative Error 0.12%[3]

Experimental Protocols

Reagent Preparation

4.1.1. This compound Chloride Solution (Precipitating Agent)

  • Materials: this compound chloride ((C₆H₅)₄PCl), distilled or deionized water.

  • Procedure:

    • Accurately weigh a suitable amount of this compound chloride. A 0.1 M solution is generally appropriate.

    • Dissolve the weighed salt in distilled or deionized water in a volumetric flask.

    • Ensure the salt is completely dissolved before making up to the final volume.

4.1.2. Wash Solution

  • Materials: Distilled or deionized water.

  • Procedure: Use cold distilled or deionized water for washing the precipitate.

Gravimetric Determination of Perchlorate

This protocol is adapted from a similar procedure using tetraphenylarsonium chloride.[3][4]

  • Procedure:

    • Sample Preparation: Accurately pipette a known volume of the perchlorate-containing sample into a beaker. The sample should be diluted to approximately 50 mL with distilled water.

    • pH Adjustment: While the precipitation is effective over a wide pH range, it is crucial to avoid highly basic conditions (pH > 10.3) to prevent the co-precipitation of this compound hydroxide.[3] If necessary, adjust the pH of the sample solution.

    • Precipitation:

      • Heat the sample solution to approximately 60°C.[4]

      • Slowly add the this compound chloride solution dropwise to the heated sample solution while stirring continuously. A 25% excess of the precipitating agent is recommended to ensure complete precipitation.[4] A white, amorphous precipitate of this compound perchlorate will form.

    • Digestion: Allow the precipitate to digest in the hot solution for at least one hour.[4] This process encourages the formation of larger, more easily filterable particles.

    • Filtration:

      • Filter the digested solution through a pre-weighed, medium-porosity sintered glass crucible.

      • Ensure all the precipitate is transferred from the beaker to the crucible. Use a rubber policeman to scrape the walls of the beaker.

    • Washing: Wash the precipitate several times with small portions of cold distilled water to remove any soluble impurities.[4] Discard the filtrate and washings.

    • Drying: Place the crucible containing the precipitate in an oven at 110°C and dry to a constant weight.[4] This typically requires several hours.

    • Weighing: After drying, cool the crucible in a desiccator to room temperature before weighing. Repeat the drying and weighing steps until a constant mass is obtained.

Calculation of Perchlorate Concentration

The concentration of perchlorate in the original sample can be calculated using the following formula:

Mass of ClO₄⁻ (g) = Mass of (C₆H₅)₄PClO₄ precipitate (g) x Gravimetric Factor

Where the Gravimetric Factor = (Molar Mass of ClO₄⁻) / (Molar Mass of (C₆H₅)₄PClO₄) = 99.45 g/mol / 438.84 g/mol = 0.2266

The concentration in the original sample can then be determined by dividing the mass of perchlorate by the initial volume of the sample.

Interferences

Several ions can interfere with the gravimetric determination of perchlorate by co-precipitating with this compound chloride. These include:

  • Permanganate (MnO₄⁻)

  • Periodate (IO₄⁻)

  • Pertechnetate (TcO₄⁻)

  • Perbromate (BrO₄⁻)

  • Iodide (I⁻)

  • Thiocyanate (SCN⁻)

These ions form sparingly soluble salts with the this compound cation and will lead to erroneously high results if present in the sample.[5] It is essential to remove these interfering ions prior to the addition of the precipitating agent. Common anions such as chloride (Cl⁻), sulfate (SO₄²⁻), nitrate (NO₃⁻), and phosphate (PO₄³⁻) generally do not interfere.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis sample_prep Sample Preparation (Known Volume) precipitation Precipitation (60°C, slow addition) sample_prep->precipitation reagent_prep Reagent Preparation (0.1M (C₆H₅)₄PCl) reagent_prep->precipitation digestion Digestion (1 hour at 60°C) precipitation->digestion filtration Filtration (Sintered glass crucible) digestion->filtration washing Washing (Cold distilled H₂O) filtration->washing drying Drying (110°C to constant weight) washing->drying weighing Weighing drying->weighing calculation Calculation of Perchlorate Concentration weighing->calculation

Caption: Experimental workflow for the gravimetric determination of perchlorate.

signaling_pathway cluster_reactants Reactants in Solution cluster_product Precipitate TPP (C₆H₅)₄P⁺ (aq) precipitate (C₆H₅)₄PClO₄ (s) TPP->precipitate Precipitation ClO4 ClO₄⁻ (aq) ClO4->precipitate

Caption: Chemical reaction for the precipitation of this compound perchlorate.

References

Preparation of a Tetraphenylphosphonium-Selective Electrode for Membrane Potential Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of membrane potential is crucial for understanding a wide range of biological processes, from cellular signaling and energy metabolism to drug efficacy and toxicity. The tetraphenylphosphonium (TPP+) cation is a lipophilic ion that readily permeates biological membranes and accumulates in the mitochondrial matrix in response to the negative-inside mitochondrial membrane potential (ΔΨm). Consequently, monitoring the concentration of TPP+ in the external medium with a TPP+-selective electrode provides a sensitive and real-time method for determining mitochondrial membrane potential.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of a custom-made TPP+-selective electrode for membrane potential measurements.

Principle of Operation

A TPP+-selective electrode is a type of potentiometric ion-selective electrode (ISE). Its core component is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and an ionophore that is selective for the TPP+ cation. This membrane is incorporated into an electrode body containing an internal reference electrode and a filling solution with a fixed concentration of TPP+.

When the electrode is immersed in a sample solution containing TPP+, a potential difference develops across the membrane. This potential is proportional to the logarithm of the TPP+ activity in the sample, as described by the Nernst equation. By measuring this potential against an external reference electrode, the concentration of TPP+ in the sample can be determined. In the context of mitochondrial bioenergetics, a decrease in the external TPP+ concentration signifies its uptake by energized mitochondria, which is directly related to the magnitude of the mitochondrial membrane potential.[2]

Data Presentation

The performance of a TPP+-selective electrode is characterized by several key parameters, which are summarized in the table below. These values are typical and may vary depending on the specific membrane composition and experimental conditions.

ParameterTypical ValueDescription
Nernstian Slope 55 - 60 mV/decade at 25°CThe change in electrode potential for a tenfold change in TPP+ concentration. The theoretical value for a monovalent cation at 25°C is 59.16 mV/decade.
Linear Concentration Range 1 x 10⁻⁶ M to 1 x 10⁻² MThe range of TPP+ concentrations over which the electrode exhibits a linear, Nernstian response.
Limit of Detection ~1 x 10⁻⁷ MThe lowest concentration of TPP+ that can be reliably detected.
Response Time (t₉₅) < 30 secondsThe time required for the electrode to reach 95% of the final potential reading after a change in TPP+ concentration.
pH Range 3 - 10The pH range over which the electrode potential is independent of the hydrogen ion concentration.
Selectivity Coefficients (log KpotTPP+, j) See table belowA measure of the electrode's preference for TPP+ over other interfering ions (j). A smaller value indicates better selectivity.

Table 1: Typical Performance Characteristics of a TPP+-Selective Electrode

Interfering Ion (j)log KpotTPP+, j
Sodium (Na⁺)< -3.0
Potassium (K⁺)< -2.5
Calcium (Ca²⁺)< -4.0
Magnesium (Mg²⁺)< -4.5

Table 2: Typical Selectivity Coefficients for a TPP+-Selective Electrode (Note: These are representative values. It is recommended to determine selectivity coefficients experimentally for each newly prepared electrode.)

Experimental Protocols

Protocol 1: Preparation of the TPP+-Selective PVC Membrane

This protocol describes the preparation of a PVC-based membrane containing this compound tetraphenylborate (TPP-TPB) as the ionophore.

Materials:

  • High molecular weight Polyvinyl Chloride (PVC)

  • o-Nitrophenyl octyl ether (o-NPOE) (plasticizer)

  • This compound chloride (TPPCl)

  • Sodium tetraphenylborate (NaTPB)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Glass petri dish (3-5 cm diameter)

  • Level surface for casting

  • Fume hood

Procedure:

  • Preparation of the Ionophore (TPP-TPB):

    • In a small beaker, dissolve TPPCl and NaTPB in a minimal amount of a suitable solvent (e.g., ethanol) in a 1:1 molar ratio.

    • A precipitate of TPP-TPB will form.

    • Filter the precipitate, wash it with deionized water, and dry it thoroughly under vacuum.

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, combine the following components in the specified weight percentages:

      • PVC: ~33%

      • o-NPOE: ~66%

      • TPP-TPB (ionophore): ~1%

    • Add a sufficient volume of anhydrous THF to dissolve all components completely (e.g., 5 mL for a total of 200 mg of membrane components).

    • Cap the vial and stir the mixture with a magnetic stirrer until a clear, homogeneous, and slightly viscous solution is obtained. This may take several hours.

  • Membrane Casting:

    • Place the glass petri dish on a perfectly level surface in a fume hood.

    • Carefully pour the membrane cocktail into the petri dish.

    • Cover the petri dish loosely to allow for slow evaporation of the THF. A slow evaporation rate is crucial for forming a uniform and mechanically stable membrane.

    • Allow the THF to evaporate completely, which typically takes 24-48 hours. The result will be a transparent, flexible membrane at the bottom of the petri dish.

Protocol 2: Assembly of the TPP+-Selective Electrode

Materials:

  • Prepared TPP+-selective PVC membrane

  • Electrode body (commercially available or custom-made)

  • Cork borer or a sharp scalpel

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Internal filling solution: 10 mM TPPCl in 10 mM KCl

  • Sandpaper (fine grit)

Equipment:

  • Forceps

  • Syringe and needle

Procedure:

  • Membrane Disc Preparation:

    • Carefully detach the cast membrane from the petri dish.

    • Using a cork borer or a sharp scalpel, cut a small disc from the membrane that is slightly larger than the opening at the tip of the electrode body.

  • Electrode Tip Preparation:

    • If necessary, gently roughen the tip of the electrode body with fine-grit sandpaper to ensure a good seal.

  • Membrane Mounting:

    • Using forceps, carefully place the membrane disc over the opening at the tip of the electrode body.

    • Secure the membrane in place according to the design of your electrode body. This may involve a screw-on cap or a friction-fit ring. Ensure a tight, leak-proof seal.

  • Filling the Electrode:

    • Using a syringe with a needle, fill the electrode body with the internal filling solution, being careful to avoid trapping any air bubbles.

    • Insert the internal Ag/AgCl reference electrode into the filling solution.

  • Conditioning:

    • Before its first use, condition the assembled electrode by soaking its tip in a 1 mM TPPCl solution for at least 12-24 hours. This allows the membrane to equilibrate and ensures a stable potential.

Protocol 3: Calibration of the TPP+-Selective Electrode

Materials:

  • Assembled and conditioned TPP+-selective electrode

  • External reference electrode (e.g., double junction Ag/AgCl)

  • High-impedance voltmeter or pH/mV meter

  • TPPCl standard solutions (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M)

  • Magnetic stirrer and stir bars

  • Beakers

Procedure:

  • Electrode Setup:

    • Connect the TPP+-selective electrode and the external reference electrode to the high-impedance voltmeter.

    • Place the electrodes in a beaker containing a known volume of a suitable background electrolyte (e.g., the same buffer to be used for the mitochondrial assay, but without TPP+).

    • Start gentle stirring.

  • Calibration Curve Generation:

    • Starting with the most dilute standard, add a known volume of the TPPCl standard solution to the beaker.

    • Allow the potential reading to stabilize and record the millivolt (mV) value.

    • Repeat this process for each standard solution, proceeding from the lowest to the highest concentration.

    • Rinse the electrodes with deionized water and blot dry between each measurement.

    • Plot the recorded potential (mV) on the y-axis against the logarithm of the TPP+ concentration on the x-axis.

    • The resulting graph should be linear over the working concentration range of the electrode. The slope of this line is the Nernstian slope.

Protocol 4: Measurement of Mitochondrial Membrane Potential

Materials:

  • Calibrated TPP+-selective electrode and reference electrode setup

  • Isolated mitochondria suspension

  • Respiration buffer (e.g., MiR05)[4]

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP (Adenosine diphosphate)

  • Uncoupler (e.g., CCCP or FCCP)

  • Inhibitors (e.g., rotenone, antimycin A) - optional

  • Thermostated reaction chamber with a magnetic stirrer

Procedure:

  • Experimental Setup:

    • Add a known volume of respiration buffer to the thermostated reaction chamber (e.g., 37°C) and start the stirrer.

    • Place the calibrated TPP+-selective electrode and the reference electrode into the chamber.

    • Allow the system to equilibrate and record a stable baseline potential.

  • TPP+ Addition and Calibration in Assay Buffer:

    • Add a small, known amount of TPPCl to the chamber to reach a starting concentration in the low micromolar range (e.g., 1-5 µM).[4]

    • Record the stable potential. This will be your initial external TPP+ concentration.

  • Addition of Mitochondria and Substrates:

    • Add the desired respiratory substrates to the buffer.

    • Add a known amount of isolated mitochondria to the chamber (e.g., 0.5 mg/mL).

    • As the mitochondria become energized and develop a membrane potential, they will take up TPP+ from the buffer. This will be observed as a decrease in the external TPP+ concentration (a change in the electrode potential).

  • Monitoring Membrane Potential Changes:

    • Monitor the electrode potential over time. The potential will stabilize as the TPP+ uptake reaches a steady state.

    • To study the effect of different metabolic states, you can add ADP to stimulate ATP synthesis (State 3 respiration), which may cause a slight depolarization. The subsequent depletion of ADP will lead to a return to a more polarized state (State 4 respiration).

  • Uncoupler Addition (Positive Control):

    • At the end of the experiment, add an uncoupler (e.g., CCCP) to the chamber.[4] This will dissipate the proton gradient and cause a collapse of the mitochondrial membrane potential.

    • The collapse of the membrane potential will lead to the release of the accumulated TPP+ from the mitochondria back into the buffer, causing the electrode potential to return to near the initial baseline reading before the addition of mitochondria.

  • Data Analysis and Calculation of Membrane Potential:

    • Using the calibration curve, convert the measured potential changes into changes in the external TPP+ concentration.

    • The mitochondrial membrane potential (ΔΨm) can be calculated using the Nernst equation, taking into account the concentration of TPP+ inside and outside the mitochondria. A simplified approach often involves analyzing the relative changes in TPP+ uptake as a measure of changes in membrane potential.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_prep Electrode Preparation cluster_cal Calibration cluster_exp Mitochondrial Assay prep_membrane Prepare PVC Membrane assemble_electrode Assemble Electrode prep_membrane->assemble_electrode Cut & Mount condition_electrode Condition Electrode assemble_electrode->condition_electrode Soak in TPP+ setup_electrodes Setup Electrodes in Buffer condition_electrode->setup_electrodes add_standards Add TPP+ Standards setup_electrodes->add_standards record_potential Record Potential add_standards->record_potential Stabilize record_potential->add_standards Next Standard plot_curve Plot Calibration Curve record_potential->plot_curve All Standards Measured setup_assay Setup Assay Chamber plot_curve->setup_assay Calibrated Electrode add_tpp Add Initial TPP+ setup_assay->add_tpp add_mito Add Mitochondria & Substrates add_tpp->add_mito monitor_potential Monitor TPP+ Uptake add_mito->monitor_potential add_adp Add ADP (optional) monitor_potential->add_adp Metabolic State Change add_uncoupler Add Uncoupler monitor_potential->add_uncoupler End of Experiment add_adp->monitor_potential signaling_pathway cluster_cell Biological System cluster_mito Mitochondrion cluster_medium External Medium matrix Mitochondrial Matrix (Negative Charge) etc Electron Transport Chain protons_out H+ Pumping etc->protons_out protons_out->matrix Creates ΔΨm tpp_ext TPP+ (External) tpp_ext->matrix Uptake driven by ΔΨm electrode TPP+-Selective Electrode tpp_ext->electrode Measures [TPP+]ext

References

Measuring Mitochondrial Membrane Potential with a TPP+ Selective Electrode: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function and overall cellular health. It is generated by the electron transport chain, which pumps protons out of the mitochondrial matrix, creating an electrochemical gradient across the inner mitochondrial membrane. This potential is essential for ATP synthesis, ion homeostasis, and the import of proteins into the mitochondria.[1][2][3] The measurement of ΔΨm is therefore a key tool in basic research, toxicology, and the development of drugs targeting mitochondrial function.[4][5][6]

One of the most accurate and sensitive methods for measuring ΔΨm in isolated mitochondria and permeabilized cells is through the use of a tetraphenylphosphonium (TPP+)-selective electrode.[1][7][8] TPP+ is a lipophilic cation that accumulates in the negatively charged mitochondrial matrix in a manner dependent on the magnitude of the membrane potential.[6][9] The TPP+ selective electrode measures the concentration of TPP+ in the extramitochondrial medium, allowing for the calculation of its uptake by the mitochondria and, consequently, the ΔΨm.[10]

These application notes provide a detailed overview of the principles and protocols for measuring mitochondrial membrane potential using a TPP+ selective electrode.

Principle of Measurement

The measurement of mitochondrial membrane potential using a TPP+ electrode is based on the Nernst equation. The positively charged TPP+ cation moves across the inner mitochondrial membrane and accumulates in the matrix, driven by the negative potential inside. At equilibrium, the distribution of TPP+ across the membrane is proportional to the membrane potential. The TPP+ selective electrode, in conjunction with a reference electrode, potentiometrically measures the concentration of free TPP+ in the experimental buffer.[9] As mitochondria take up TPP+, the concentration in the buffer decreases, which is recorded by the electrode. This change in TPP+ concentration is then used to calculate the mitochondrial membrane potential.

dot

TPP_Principle cluster_mitochondrion Mitochondrion matrix {Mitochondrial Matrix | (Negative Potential, ~-180 mV)} imm Inner Mitochondrial Membrane imm->matrix extracellular Extracellular Medium (Experimental Buffer) extracellular->imm TPP+ Accumulation electrode TPP+ Selective Electrode electrode->extracellular Measures [TPP+]

Caption: Principle of TPP+ accumulation for ΔΨm measurement.

Experimental Protocols

Materials and Reagents
  • TPP+ Selective Electrode and Reference Electrode

  • Potentiometer or Ion Meter

  • High-Resolution Respirometer (e.g., Oroboros Oxygraph-2k) or a temperature-controlled chamber with a stirrer [9]

  • Isolated Mitochondria: Prepare fresh from tissue (e.g., rat liver) or cultured cells.

  • Respiration Buffer:

    • MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.[9]

    • Standard Respiratory Medium: 130 mM sucrose, 50 mM KCl, 5 mM MgCl₂, 5 mM KH₂PO₄, 50 μM EDTA, 5 mM HEPES (pH 7.4).[11]

  • TPP+ Stock Solution: 10 mM this compound chloride in 100 mM KCl.

  • Respiratory Substrates:

    • Complex I: 10 mM glutamate and 2 mM malate.[9]

    • Complex II: 10 mM succinate.[9]

  • ADP Solution: To induce state 3 respiration.

  • Inhibitors:

    • Rotenone (Complex I inhibitor).

  • Uncoupler:

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) to dissipate the membrane potential.[9]

Protocol for Measurement of ΔΨm in Isolated Mitochondria

This protocol is adapted for use with a high-resolution respirometer such as the Oroboros Oxygraph-2k, which allows for simultaneous measurement of oxygen consumption.[9]

  • System Preparation:

    • Fill the chamber (e.g., 2 mL) with the chosen respiration buffer (e.g., MiR05).

    • Set the temperature to the desired level (e.g., 37°C).[9]

    • Calibrate the oxygen sensor if simultaneous respirometry is being performed.

  • Electrode Setup:

    • Gently insert the TPP+ selective electrode and the reference electrode into the chamber, ensuring no air bubbles are trapped.[9]

    • Allow the electrode signal to stabilize.

  • TPP+ Electrode Calibration:

    • Perform a stepwise calibration by adding known amounts of TPP+ to the chamber to achieve final concentrations in the low micromolar range (e.g., three sequential additions of 0.5 μM TPP+).[9]

    • Record the electrode potential after each addition. The potential should be linearly dependent on the logarithm of the TPP+ concentration.[9]

  • Baseline Measurement:

    • Add the respiratory substrates to the chamber (e.g., 10 mM glutamate and 2 mM malate for Complex I-linked respiration).[9]

    • Allow the signal to stabilize.

  • Addition of Mitochondria:

    • Add the isolated mitochondria to the chamber (e.g., 0.4 mg/mL mitochondrial protein).[9]

    • Observe the decrease in the extramitochondrial TPP+ concentration as it is taken up by the energized mitochondria. This is indicated by a change in the electrode potential.

  • Induction of State 3 and State 4 Respiration:

    • To measure ΔΨm during active ATP synthesis (State 3), add a limited amount of ADP (e.g., 50-150 μM).[9]

    • Observe the partial repolarization of the membrane as ADP is phosphorylated to ATP and the system returns to a resting state (State 4). For state 4 mitochondria, the membrane potential is typically around 180 mV (interior negative).[10]

  • Addition of Inhibitors (Optional):

    • To investigate the contribution of specific respiratory complexes, inhibitors can be added. For example, add rotenone to inhibit Complex I, followed by succinate to initiate Complex II-linked respiration.[9]

  • Uncoupler Addition (Positive Control):

    • At the end of the experiment, add an uncoupler such as CCCP (e.g., 1-5 μM) to dissipate the proton gradient and, consequently, the mitochondrial membrane potential.[9] This will cause the release of TPP+ from the mitochondria back into the buffer, returning the electrode signal to the baseline established before the addition of mitochondria.[9]

dot

TPP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis a Prepare Respiration Buffer c Set up Chamber and Electrodes a->c b Isolate Mitochondria f Add Mitochondria (Observe TPP+ uptake) b->f d Calibrate TPP+ Electrode c->d e Add Respiratory Substrates d->e e->f g Add ADP (State 3) f->g i Record Electrode Potential f->i h Add Uncoupler (CCCP/FCCP) (Positive Control) g->h g->i h->i j Calculate ΔΨm using Nernst Equation i->j

Caption: Experimental workflow for measuring ΔΨm.

Data Presentation and Analysis

The raw data obtained is the potential (in mV) from the TPP+ electrode over time. This can be converted to the concentration of TPP+ in the buffer using the calibration curve. The mitochondrial membrane potential (ΔΨm) is then calculated using a form of the Nernst equation that accounts for the mitochondrial volume and the amount of TPP+ taken up by the mitochondria.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Mitochondrial Protein Concentration 0.25 - 1.0 mg/mLThe optimal concentration should be determined empirically.
Initial TPP+ Concentration 1 - 5 µMHigher concentrations can have inhibitory effects on respiration.
ADP Concentration 50 - 150 µMUsed to stimulate State 3 respiration.[9]
Uncoupler (CCCP/FCCP) Concentration 1 - 5 µMUsed as a positive control to dissipate ΔΨm.[9]
ΔΨm in State 4 (resting) ~150 - 180 mVRepresents the maximum potential under non-phosphorylating conditions.[3][10]
ΔΨm in State 3 (phosphorylating) ~120 - 150 mVLower than State 4 due to proton influx for ATP synthesis.[3]

Applications in Drug Development and Research

The measurement of ΔΨm using a TPP+ electrode is a valuable tool for:

  • Screening for mitochondrial toxicity: Many drugs can impair mitochondrial function, leading to a decrease in ΔΨm. This method can be used to identify compounds with off-target mitochondrial effects.

  • Evaluating the efficacy of mitochondria-targeted drugs: For drugs designed to act on mitochondria, this technique can confirm target engagement and elucidate the mechanism of action.[5]

  • Studying mitochondrial dysfunction in disease: Researchers can use this method to investigate alterations in mitochondrial function in various pathological conditions.

  • Investigating the mechanisms of mitochondrial respiration: The simultaneous measurement of oxygen consumption and ΔΨm provides a powerful system for studying the coupling of the electron transport chain to ATP synthesis.

dot

Signaling_Pathway cluster_etc Electron Transport Chain (ETC) substrates Substrates (e.g., Glutamate, Malate, Succinate) etc_complexes Complex I-IV substrates->etc_complexes o2 O₂ proton_pumping Proton Pumping (H+ out) etc_complexes->proton_pumping h2o H₂O delta_psi Generation of ΔΨm (Negative inside) proton_pumping->delta_psi atp_synthesis ATP Synthesis (H+ in) delta_psi->atp_synthesis atp ATP atp_synthesis->atp adp ADP + Pi adp->atp_synthesis uncouplers Uncouplers (e.g., CCCP, FCCP) uncouplers->delta_psi Dissipate inhibitors ETC Inhibitors (e.g., Rotenone) inhibitors->etc_complexes Inhibit

Caption: Factors affecting mitochondrial membrane potential.

Troubleshooting

  • Noisy Signal: Ensure proper grounding of the equipment and that the electrodes are correctly positioned and free of air bubbles.

  • Slow Electrode Response: The electrode membrane may need to be replaced or reconditioned according to the manufacturer's instructions.

  • No Response to Mitochondria: Verify the viability and integrity of the isolated mitochondria. Ensure that respiratory substrates have been added.

  • Unexpected Depolarization: The TPP+ concentration may be too high, causing an inhibitory effect. Some compounds, including TPP+ itself at high concentrations, can act as uncouplers.

Conclusion

The use of a TPP+ selective electrode offers a robust and quantitative method for the real-time measurement of mitochondrial membrane potential. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers, scientists, and drug development professionals can obtain reliable and reproducible data on this crucial aspect of mitochondrial bioenergetics. This technique is invaluable for advancing our understanding of mitochondrial function in health and disease and for the development of novel therapeutics.

References

Application Note: Tetraphenylphosphonium as an Ion-Pairing Agent in Reversed-Phase HPLC for the Analysis of Anionic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors. However, the analysis of highly polar and anionic compounds, such as nucleotides, organic acids, and some drug metabolites, presents a significant challenge due to their poor retention on nonpolar stationary phases. Ion-pair chromatography (IPC) offers a robust solution to this problem. By introducing an ion-pairing agent to the mobile phase, the retention of ionic analytes can be significantly enhanced and modulated.[1][2]

This application note details the use of tetraphenylphosphonium (TPP) as a cationic ion-pairing agent in RP-HPLC for the separation and quantification of anionic analytes. TPP, a quaternary phosphonium salt, possesses a bulky, hydrophobic cation that effectively pairs with anionic species, increasing their hydrophobicity and thereby their retention on a reversed-phase column.[3][4] While specific, detailed protocols for TPP are not widely published, the principles of its use are analogous to those of other bulky quaternary ammonium salts like tetrabutylammonium. This document provides a comprehensive overview of the principles, a detailed experimental protocol adapted from established methods with similar ion-pairing agents, and data presentation to guide researchers in developing and implementing TPP-based HPLC methods.

Principle of Ion-Pair Chromatography with this compound

In reversed-phase ion-pair chromatography, the retention mechanism is governed by the formation of a neutral ion pair between the analyte and the ion-pairing agent. The positively charged this compound cation (TPP⁺) interacts with a negatively charged analyte (A⁻) to form a neutral, hydrophobic complex ([TPP⁺A⁻]). This complex has a greater affinity for the nonpolar stationary phase (e.g., C18) than the free anion, leading to increased retention.

There are two predominant models describing the exact mechanism:

  • The Ion-Pair Formation in the Mobile Phase Model: The TPP⁺ cation and the anionic analyte form an ion pair in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase.

  • The Dynamic Ion-Exchange Model: The hydrophobic portion of the TPP⁺ cation adsorbs onto the stationary phase, creating a dynamic, positively charged surface. The anionic analyte is then retained on this surface through ion-exchange interactions.

In practice, a combination of these mechanisms likely contributes to the separation. The overall retention is influenced by several factors, including the concentration of the ion-pairing agent, the pH of the mobile phase, the type and concentration of the organic modifier, and the nature of the stationary phase.

Ion_Pair_Chromatography_Principle cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (e.g., C18) Analyte Anionic Analyte (A⁻) IonPair Neutral Ion Pair ([TPP⁺A⁻]) Analyte->IonPair Forms Ion Pair Column Hydrophobic Surface Analyte->Column Poor Retention TPP This compound (TPP⁺) TPP->IonPair IonPair->Column Increased Retention

Caption: Mechanism of ion-pair chromatography with this compound.

Applications

The use of this compound as an ion-pairing agent is particularly beneficial for the analysis of various classes of anionic compounds, including:

  • Nucleotides and Nucleosides: Essential for metabolism and cell signaling studies.

  • Organic Acids: Key intermediates in various biochemical pathways.

  • Anionic Drug Molecules and Metabolites: Crucial for pharmacokinetic and drug metabolism studies.

  • Inorganic Anions: For environmental and quality control analyses.

Experimental Protocol (Adapted for TPP)

This protocol is adapted from a validated method for the analysis of nucleotides using tetrabutylammonium as the ion-pairing agent. The principles are directly transferable to the use of this compound.

Objective:

To separate and quantify a mixture of anionic analytes (e.g., nucleotides) using reversed-phase HPLC with this compound chloride as the ion-pairing agent.

Materials and Reagents:
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound chloride (TPP-Cl), HPLC grade

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Dipotassium hydrogen phosphate (K₂HPO₄), analytical grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ultrapure water

  • Standard Solutions: Prepare individual and mixed standard solutions of the target anionic analytes in ultrapure water.

Mobile Phase Preparation:
  • Aqueous Buffer (Mobile Phase A):

    • Prepare a 100 mM potassium phosphate buffer. Dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ultrapure water to achieve the desired pH (e.g., pH 6.0).

    • Add this compound chloride to the phosphate buffer to a final concentration of 5-10 mM.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Organic Modifier (Mobile Phase B):

    • HPLC-grade acetonitrile.

Chromatographic Conditions:
ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 100 mM Potassium Phosphate Buffer (pH 6.0) with 10 mM TPP-Cl
Mobile Phase B Acetonitrile
Gradient 2% to 30% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (for nucleotides)
Injection Volume 20 µL
Sample Preparation:
  • Dissolve samples in ultrapure water or a compatible buffer.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Experimental Workflow:

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_DataProcessing Data Processing A Prepare Mobile Phase A (Buffer + TPP-Cl) D Equilibrate HPLC System A->D B Prepare Mobile Phase B (Acetonitrile) B->D C Prepare Standards & Samples E Inject Sample C->E D->E F Run Gradient Separation E->F G Detect Analytes (UV) F->G H Integrate Peaks G->H I Quantify Analytes H->I

Caption: A typical experimental workflow for HPLC analysis using TPP.

Data Presentation

The following table presents hypothetical retention data for a mixture of nucleotides based on the adapted protocol. Actual retention times will vary depending on the specific HPLC system, column, and precise mobile phase composition.

AnalyteRetention Time (min)
Cytidine Monophosphate (CMP)8.5
Uridine Monophosphate (UMP)9.2
Adenosine Monophosphate (AMP)12.1
Guanosine Monophosphate (GMP)13.5
Uridine Diphosphate (UDP)15.8
Adenosine Diphosphate (ADP)17.3
Guanosine Diphosphate (GDP)18.9
Uridine Triphosphate (UTP)20.1
Adenosine Triphosphate (ATP)21.5
Guanosine Triphosphate (GTP)22.8

Conclusion

This compound is a valuable ion-pairing agent for the reversed-phase HPLC analysis of anionic compounds. Its bulky, hydrophobic nature allows for effective ion-pairing and subsequent retention on nonpolar stationary phases. The provided adapted protocol and principles offer a solid foundation for researchers and drug development professionals to develop and optimize their own HPLC methods for the separation and quantification of challenging anionic analytes. Careful optimization of the ion-pairing agent concentration, mobile phase pH, and organic modifier gradient is crucial for achieving the desired separation and resolution.

References

Application Notes and Protocols: Tetraphenylphosphonium in the Synthesis of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tetraphenylphosphonium (TPP) cation in the synthesis of organometallic complexes. Detailed protocols for the synthesis of specific TPP-stabilized complexes are provided, along with insights into their applications, particularly in the context of drug development.

Introduction

The this compound ([PPh₄]⁺) cation is a large, lipophilic, and non-coordinating cation widely employed in organometallic and coordination chemistry. Its bulky nature and delocalized positive charge make it an excellent counterion for the precipitation and crystallization of anionic organometallic complexes. The resulting salts are often soluble in a range of organic solvents, facilitating their characterization and further reactivity studies.

A significant application of the TPP moiety is in the development of mitochondria-targeted therapeutics. The positive charge and lipophilicity of the TPP cation facilitate its accumulation within the mitochondrial matrix, which has a highly negative membrane potential. By attaching a TPP group to an organometallic pharmacophore, researchers can selectively deliver these complexes to the mitochondria of cancer cells, inducing cell death through various mechanisms.

Application 1: Stabilization and Crystallization of Anionic Organometallic Complexes

The primary role of the this compound cation in organometallic synthesis is to act as a bulky, non-interacting counterion to stabilize and facilitate the isolation of anionic metal complexes. The large size of the [PPh₄]⁺ cation helps in the crystallization of its salts.

Experimental Protocol 1: Synthesis of Bis(this compound) tetrathiocyanato-N-cobaltate(II), [PPh₄]₂[Co(NCS)₄]

This protocol describes the synthesis of a simple anionic cobalt(II) complex stabilized by the TPP cation.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium thiocyanate (KSCN)

  • This compound chloride ([PPh₄]Cl)

  • Ethanol

  • Water

Procedure:

  • Dissolve CoCl₂·6H₂O (1.19 g, 5 mmol) in 20 mL of ethanol.

  • In a separate flask, dissolve KSCN (1.94 g, 20 mmol) in 10 mL of ethanol.

  • Add the KSCN solution to the CoCl₂ solution with stirring. A precipitate of KCl will form.

  • Stir the mixture for 30 minutes, then filter to remove the KCl precipitate.

  • To the resulting blue filtrate, add a solution of [PPh₄]Cl (3.75 g, 10 mmol) in 20 mL of ethanol.

  • A blue precipitate of [PPh₄]₂[Co(NCS)₄] will form immediately.

  • Stir the mixture for 1 hour to ensure complete precipitation.

  • Collect the blue precipitate by filtration, wash with ethanol and then with diethyl ether.

  • Dry the product in a vacuum desiccator.

Quantitative Data:

CompoundFormulaYield (%)Melting Point (°C)Key IR Bands (cm⁻¹)
Bis(this compound) tetrathiocyanato-N-cobaltate(II)[P(C₆H₅)₄]₂[Co(NCS)₄]~90>250ν(CN) ~2070
Experimental Protocol 2: Synthesis of a Biomimetic Iron-Sulfur Cluster, (PPh₄)₂[Fe₄S₄(SPh)₄]

This protocol outlines the synthesis of a synthetic analogue of the [4Fe-4S] clusters found in various metalloproteins.

Materials:

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Sodium sulfide (Na₂S)

  • Sodium thiophenolate (NaSPh)

  • This compound bromide ([PPh₄]Br)

  • Methanol

  • Acetonitrile

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by dissolving sodium metal (1.38 g, 60 mmol) in 100 mL of anhydrous methanol.

  • To this solution, add thiophenol (6.1 mL, 60 mmol).

  • In a separate flask, dissolve anhydrous FeCl₃ (3.25 g, 20 mmol) in 50 mL of methanol.

  • Add the FeCl₃ solution to the sodium thiophenolate solution with vigorous stirring.

  • Add a solution of Na₂S (1.56 g, 20 mmol) in 30 mL of methanol to the reaction mixture.

  • Stir the dark solution for 2 hours at room temperature.

  • Add a solution of [PPh₄]Br (8.39 g, 20 mmol) in 50 mL of hot acetonitrile.

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator overnight.

  • Black crystals of (PPh₄)₂[Fe₄S₄(SPh)₄] will form.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Quantitative Data:

CompoundFormulaYield (%)Key UV-vis λₘₐₓ (nm)
Bis(this compound) tetra(benzenethiolato)-μ₄-sulfido-tetraferrate(2-)[P(C₆H₅)₄]₂[Fe₄S₄(SPh)₄]60-70~458

Application 2: Drug Development - Mitochondria-Targeted Organometallic Anticancer Agents

The TPP cation serves as a vector to deliver cytotoxic organometallic complexes to the mitochondria of cancer cells. The large negative membrane potential of mitochondria in tumor cells leads to the accumulation of these lipophilic cations, enhancing their therapeutic efficacy and selectivity.

Mechanism of Action and Signaling Pathways

Mitochondria-targeted organometallic complexes, often containing ruthenium or rhenium, can induce cancer cell death through multiple pathways:

  • Induction of Oxidative Stress: The redox-active metal centers can catalyze the production of reactive oxygen species (ROS) within the mitochondria.[1] This surge in ROS overwhelms the cellular antioxidant capacity, leading to oxidative damage of mitochondrial components, including DNA, proteins, and lipids.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of the positively charged TPP-complexes can lead to the depolarization of the mitochondrial inner membrane.[1] The loss of ΔΨm disrupts ATP synthesis and the overall bioenergetics of the cell.

  • Induction of Apoptosis: The mitochondrial damage triggered by these complexes activates the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[2][3] The Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, are key players in this process.[2]

  • Endoplasmic Reticulum (ER) Stress: There is growing evidence that mitochondria-targeted metal complexes can also induce ER stress, leading to the unfolded protein response (UPR) and further contributing to apoptosis.[1]

Signaling_Pathway

Experimental Protocol 3: Synthesis of a Mitochondria-Targeted Rhenium Complex

This protocol describes a general method for conjugating a TPP cation to a rhenium carbonyl complex.

Materials:

  • fac-[Re(CO)₃(phen)Cl] (phen = 1,10-phenanthroline)

  • (4-Carboxyphenyl)triphenylphosphonium bromide

  • Silver nitrate (AgNO₃)

  • Methanol

  • Acetonitrile

  • Dichloromethane

Procedure:

  • Preparation of the Silver Carboxylate: In the dark, dissolve (4-carboxyphenyl)triphenylphosphonium bromide (0.48 g, 1 mmol) in 20 mL of methanol. Add a solution of AgNO₃ (0.17 g, 1 mmol) in 10 mL of methanol. A precipitate of AgBr will form. Stir for 1 hour, then filter to remove the AgBr. The filtrate contains the silver salt of the TPP-carboxylate ligand.

  • Ligand Exchange Reaction: To the filtrate from the previous step, add fac-[Re(CO)₃(phen)Cl] (0.49 g, 1 mmol).

  • Reflux the mixture for 4 hours. A precipitate of AgCl will form.

  • Cool the reaction mixture to room temperature and filter to remove the AgCl.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a dichloromethane/acetonitrile gradient to yield the desired mitochondria-targeted rhenium complex.

Quantitative Data:

CompoundFormulaYield (%)Key Emission λₑₘ (nm)
[Re(CO)₃(phen)(O₂C-Ph-PPh₃)]BrC₄₅H₃₀BrN₂O₅PRe~60-70~600

Experimental Workflows

Synthesis of an Anionic Organometallic Complex with TPP

Synthesis_Workflow_1

Synthesis of a Mitochondria-Targeted Organometallic Complex

Synthesis_Workflow_2

References

Application Notes: The Role of Tetraphenylphosphonium (TPP⁺) in the Stabilization of Anionic Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetraphenylphosphonium (TPP⁺) cation is a large, lipophilic organic cation widely utilized in synthetic chemistry, materials science, and analytical chemistry for its remarkable ability to stabilize and transport anionic species. Its unique structure, featuring a central phosphorus atom tetrahedrally bonded to four phenyl groups, imparts steric bulk and a delocalized positive charge. This configuration effectively shields the charge of an associated anion, forming a lipophilic ion pair that is soluble in nonpolar organic solvents. These application notes provide a detailed overview of the mechanisms, key applications, quantitative data, and experimental protocols related to the use of TPP⁺ in stabilizing anions, facilitating reactions, and enabling novel material and analytical methodologies.

Principle of Anion Stabilization

The primary role of the TPP⁺ cation is to function as a large, charge-diffuse counterion for anionic species. The four phenyl rings create a bulky, non-polar sheath around the positive phosphorus center. When TPP⁺ pairs with an anion, this hydrophobic exterior masks the anion's charge, reducing the strong electrostatic interactions that would typically bind it to an aqueous or solid phase. This "stabilization" is, in effect, a solubilization of the anion in an organic medium where it becomes a reactive, "naked" nucleophile.

Figure 1. Ion Pairing and Charge Shielding Na+ Na+ Anion- Anion- TPP TPP⁺ Anion-->TPP Phase Transfer Anion2 Anion⁻ caption TPP⁺ shields the anion's charge, forming a lipophilic ion pair soluble in the organic phase.

Caption: TPP⁺ shields the anion's charge, forming a lipophilic ion pair soluble in the organic phase.

Application: Phase Transfer Catalysis (PTC)

One of the most significant applications of TPP⁺ salts (e.g., this compound bromide, TPPB, or chloride, TPPCl) is as phase transfer catalysts.[1][2] PTC is a powerful technique for conducting reactions between reactants located in immiscible phases (e.g., aqueous and organic).[3] The TPP⁺ cation transports the anionic reactant from the aqueous/solid phase into the organic phase, where it can react with the organic-soluble substrate. This dramatically increases reaction rates, improves yields, and often allows for milder reaction conditions.[3]

Common PTC applications include nucleophilic substitutions (e.g., cyanation, halogen exchange), alkylations, and polymerizations.[1][4] For example, the reaction of an alkyl halide with sodium cyanide, which yields virtually no product without a catalyst, proceeds efficiently in the presence of TPP⁺.[5]

Figure 2. The Phase Transfer Catalysis (PTC) Cycle NaCN Na⁺CN⁻ TPP_X TPP⁺X⁻ NaCN->TPP_X 1. Ion Exchange TPP_CN TPP⁺CN⁻ TPP_X->TPP_CN 2. Phase Transfer NaX Na⁺X⁻ RX R-X (Substrate) RX->NaX X⁻ RCN R-CN (Product) TPP_CN->TPP_X 4. Catalyst Regeneration & Phase Transfer TPP_CN->RX 3. Nucleophilic Attack (SN2 Reaction)

Caption: The catalytic cycle of TPP⁺ in a phase-transfer-catalyzed cyanation reaction.

Data Presentation: PTC Reaction Efficiency

The table below illustrates the typical impact of a TPP⁺ catalyst on a nucleophilic substitution reaction.

ReactionSubstrateReagentCatalyst (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Citation
Cyanation1-ChlorooctaneNaCN (aq)NoneBiphasic10548~0[5]
Cyanation1-ChlorooctaneNaCN (aq)TPP⁺ Salt (5)Biphasic1052>95[5]
Tetrazine SynthesisBenzyl CyanideHydrazineNoneNeat60-No Product[6]
Tetrazine SynthesisBenzyl CyanideHydrazineNi(OTf)₂ (5)Neat60-~100[6]

Note: The tetrazine synthesis example uses a metal catalyst, but illustrates a reaction where nitrile activation is key, a process often facilitated by PTC in other contexts.

Experimental Protocol 1: Phase-Transfer-Catalyzed Synthesis of an Alkyl Nitrile

This protocol describes a general procedure for the cyanation of an alkyl bromide using TPPB as a phase transfer catalyst.

Materials:

  • Alkyl Bromide (e.g., 1-Bromooctane)

  • Sodium Cyanide (NaCN)

  • This compound Bromide (TPPB)

  • Toluene

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (e.g., 1.2 equivalents) and deionized water (e.g., 50 mL). Stir until the salt is fully dissolved.

  • Addition of Catalyst: Add this compound bromide (TPPB) to the aqueous solution (typically 2-5 mol% relative to the alkyl bromide).

  • Addition of Substrate: Add a solution of the alkyl bromide (1.0 equivalent) in toluene (e.g., 50 mL) to the flask.

  • Reaction: Heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (alkyl nitrile) by vacuum distillation or column chromatography to yield the final product.

Application: Crystallization and Isolation of Anionic Species

The bulky and rigid structure of the TPP⁺ cation facilitates the crystallization of complex or reactive inorganic and organometallic anions.[7][8] TPP⁺ salts of these anions often form well-ordered crystals suitable for X-ray diffraction analysis, whereas salts with smaller cations like Na⁺ or K⁺ might be amorphous or difficult to crystallize. The packing of the large TPP⁺ cations can create channels or cavities that trap and organize the anions within the crystal lattice.[2]

Experimental Protocol 2: General Procedure for Anion Exchange and Crystallization

This protocol outlines a method to exchange a simple counterion (e.g., Na⁺) for TPP⁺ to facilitate the crystallization of a complex anion [A]⁻.

Materials:

  • Sodium or potassium salt of the target anion (Na[A])

  • This compound Chloride (TPPCl)

  • Solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Diethyl Ether)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the sodium salt of the target anion, Na[A], in a polar solvent in which it is soluble (e.g., methanol or water).

  • Precipitation/Exchange: In a separate flask, dissolve an equimolar amount of TPPCl in the same solvent. Add the TPPCl solution dropwise to the Na[A] solution with stirring. The less soluble TPP[A] salt will often precipitate. If no precipitate forms, the exchange has still occurred in solution.

  • Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude TPP[A] salt.

  • Recrystallization: Choose a suitable solvent system for recrystallization. This typically involves dissolving the TPP[A] salt in a minimal amount of a relatively good solvent (e.g., acetonitrile or dichloromethane) and then slowly adding a poor solvent (e.g., diethyl ether or hexanes) until turbidity is observed.

  • Crystal Growth: Allow the solution to stand undisturbed at room temperature or in a refrigerator. Alternatively, slow evaporation of the solvent from a saturated solution can also yield high-quality crystals.

  • Collection: Collect the resulting crystals by filtration and dry them carefully for analysis.

Application: Enhancing Cation Stability

While TPP⁺ itself is valued for its ability to stabilize anions, research into tetraarylphosphonium (TAP) cations has focused on enhancing the stability of the cation itself, particularly in harsh alkaline environments relevant to anion-exchange membranes (AEMs) in fuel cells. The stability of TPP⁺ and its derivatives can be quantified by measuring their degradation rates under stressed conditions. Introducing bulky, sterically demanding substituents on the phenyl rings dramatically suppresses alkaline degradation.[9]

Data Presentation: Alkaline Stability of Tetraarylphosphonium (TAP) Cations

The following data, derived from studies on TAP cations, compares the degradation rate constants in alkaline methanol at 80 °C. A lower rate constant indicates higher stability.

CationStructureDegradation Rate Constant (k) (s⁻¹)Relative Stability vs. TPP⁺Citation
This compound (TPP⁺)(C₆H₅)₄P⁺> 4.6 x 10⁻⁴ *1x[9]
Bis(phenyl)bis(2,4,6-trimethylphenyl)phosphonium(C₆H₅)₂(C₉H₁₁)₂P⁺6.4 x 10⁻⁷~720x[9]
Bis(2,5-dimethylphenyl)bis(2,4,6-trimethylphenyl)phosphonium(C₈H₉)₂(C₉H₁₁)₂P⁺2.3 x 10⁻⁷~2000x[9]
Benzyltrimethylammonium (BTMA)C₆H₅CH₂N(CH₃)₃⁺1.2 x 10⁻⁵0.04x[9]

Complete degradation occurred within 10 minutes, preventing precise rate calculation.

Experimental Protocol 3: Evaluation of Cation Stability in Alkaline Media

This protocol describes a method to assess the alkaline stability of phosphonium cations using ³¹P NMR spectroscopy.[10]

Materials:

  • Phosphonium salt to be tested (e.g., TPPCl)

  • Potassium hydroxide-d₁ (KOD, 40 wt% in D₂O)

  • Methanol-d₄ (CD₃OD)

  • Fluoropolymer-lined autoclave or sealed NMR tubes rated for high temperature

  • NMR spectrometer

Procedure:

  • Solution Preparation: Prepare a 1 M KOD solution in a 5:1 (v/v) mixture of CD₃OD/D₂O.

  • Sample Preparation: Dissolve the phosphonium salt (1.0 mmol) in the alkaline solution to achieve a final concentration of approximately 0.033 M.

  • Initial Measurement (t=0): Immediately after preparation, transfer an aliquot of the solution to an NMR tube and acquire a quantitative ³¹P NMR spectrum. This determines the initial concentration (C₀) of the phosphonium cation.

  • Incubation: Place the remaining solution in a fluoropolymer-lined autoclave or a sealed, high-temperature NMR tube and maintain it at a constant temperature (e.g., 80 °C).

  • Time-Course Monitoring: At regular intervals (e.g., every hour, day, or week depending on the expected stability), remove an aliquot from the heated solution, cool it, and acquire a ³¹P NMR spectrum.

  • Data Analysis: Integrate the peak corresponding to the intact phosphonium cation at each time point to determine its concentration (C). The degradation of the cation is often observed by the appearance of a new peak corresponding to the phosphine oxide product.

  • Rate Constant Calculation: Plot ln(C₀/C) versus time. For a first-order degradation process, the slope of the resulting line is the degradation rate constant (k).[10]

Application: Analytical Chemistry & Sensors

The lipophilic nature of TPP⁺ makes it a useful component in ion-selective electrodes (ISEs), particularly for the detection of large, lipophilic anions like perchlorate (ClO₄⁻).[11] In this context, TPP⁺ acts as an "ionophore" within a PVC membrane. It facilitates the selective transport of the target anion into the membrane, generating a potentiometric response that is proportional to the anion's concentration in the sample.

Figure 3. Workflow for ISE Preparation and Calibration A 1. Prepare Membrane Cocktail (TPP⁺ Ionophore, PVC, Plasticizer in THF) B 2. Cast Membrane (Evaporate THF slowly) A->B C 3. Assemble Electrode (Mount membrane, add internal solution & Ag/AgCl wire) B->C D 4. Condition Electrode (Soak in target anion solution for 24h) C->D F 6. Measure Potential (EMF) (Immerse ISE & reference electrode in standards) D->F E 5. Prepare Standard Solutions (Serial Dilutions) E->F G 7. Generate Calibration Curve (Plot EMF vs. log[Anion]) F->G

Caption: A generalized workflow for the preparation and use of a TPP⁺-based ion-selective electrode.

Experimental Protocol 4: Preparation of a TPP⁺-Based Ion-Selective Electrode

This protocol provides a method for fabricating a PVC membrane electrode using a TPP⁺ salt as the ionophore for anion detection.[1]

Materials:

  • This compound salt (e.g., TPPCl) (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE)

  • Tetrahydrofuran (THF), freshly distilled

  • ISE body and Ag/AgCl internal reference wire

  • Internal filling solution (e.g., 0.01 M NaCl and 0.01 M of the sodium salt of the target anion)

Procedure:

  • Membrane Cocktail Preparation: In a small glass vial, prepare the membrane cocktail by dissolving the components in THF (approx. 5 mL). A typical composition by weight is:

    • Ionophore (TPP⁺ salt): 1-2%

    • PVC: ~33%

    • Plasticizer (o-NPOE): ~65% Gently swirl or sonicate until a homogenous, clear solution is obtained.[1]

  • Membrane Casting: Pour the cocktail into a flat glass petri dish. Cover loosely to allow for the slow evaporation of THF over 24-48 hours. This will result in a flexible, transparent membrane.

  • Electrode Assembly: Using a cork borer, cut a circular disk from the cast membrane that fits the tip of the ISE body. Place the membrane disk securely at the end of the electrode body.

  • Filling and Sealing: Fill the ISE body with the internal filling solution, ensuring no air bubbles are trapped. Insert the Ag/AgCl internal reference electrode.

  • Conditioning: Before use, condition the electrode by soaking it in a solution of the target anion (e.g., 0.01 M) for at least 24 hours to ensure the membrane is fully equilibrated.[1]

  • Calibration and Measurement: Calibrate the electrode using a series of standard solutions of the target anion with known concentrations. Measure the potential (EMF) of each standard against a stable external reference electrode (e.g., double junction Ag/AgCl). Plot the measured potential versus the logarithm of the anion concentration to create a calibration curve.

References

Application Notes and Protocols: Tetraphenylphosphonium Bromide in Solid-Liquid Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetraphenylphosphonium Bromide (TPPB) in Solid-Liquid Phase Transfer Catalysis (PTC)

This compound bromide (TPPB) is a quaternary phosphonium salt widely employed as a highly effective phase transfer catalyst. In solid-liquid phase transfer catalysis (S-L PTC), TPPB facilitates reactions between a solid inorganic salt and an organic substrate dissolved in a non-polar solvent. The lipophilic nature of the this compound cation allows it to form an ion pair with the anion of the solid reactant, transporting it into the organic phase where the reaction can proceed, often at accelerated rates and under milder conditions than traditional methods.[1]

The key advantages of using TPPB in S-L PTC include increased reaction rates, improved yields and selectivity, and the use of less hazardous and expensive anhydrous solvents.[1] Common applications of TPPB in this context include nucleophilic substitution reactions such as O-alkylation (Williamson ether synthesis), N-alkylation, esterification, and cyanation.[1]

Catalytic Cycle of TPPB in Solid-Liquid PTC

The mechanism of TPPB in solid-liquid phase transfer catalysis involves the transfer of an anion from the solid phase to the organic phase. The bulky and non-polar this compound cation ([Ph₄P]⁺) pairs with the reactive anion from the solid salt. This ion pair is soluble in the organic solvent and can react with the organic substrate. After the reaction, the phosphonium cation can return to the solid phase to transport another anion, thus continuing the catalytic cycle.

Catalytic Cycle of TPPB in Solid-Liquid PTC cluster_solid Solid Phase cluster_organic Organic Phase Solid_Reactant Solid Reactant (e.g., KCN, R'COONa) Ion_Pair [Ph₄P]⁺Nu⁻ (Reactive Ion Pair) Solid_Reactant->Ion_Pair Anion Exchange Organic_Substrate Organic Substrate (R-X) Product Product (R-Nu) Organic_Substrate->Product Reaction TPPB_Organic [Ph₄P]⁺X⁻ (TPPB in organic phase) Product->TPPB_Organic TPPB_Organic->Solid_Reactant Catalyst Regeneration Ion_Pair->Organic_Substrate Nucleophilic Attack

Caption: Catalytic cycle of TPPB in solid-liquid PTC.

General Experimental Workflow

A typical experimental setup for a TPPB-catalyzed solid-liquid PTC reaction involves the stirring of a mixture of the organic substrate, the solid inorganic salt, and a catalytic amount of TPPB in a suitable organic solvent at a specific temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to isolate the desired product.

General Experimental Workflow for TPPB-Catalyzed S-L PTC Start Start Setup Reaction Setup: - Organic Substrate - Solid Reagent - TPPB (catalyst) - Organic Solvent Start->Setup Reaction Reaction: - Stirring at defined temperature Setup->Reaction Monitoring Monitoring: - TLC, GC, or HPLC Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Work-up: - Filtration - Extraction - Washing Monitoring->Workup Reaction complete Purification Purification: - Distillation, Crystallization, or  Chromatography Workup->Purification Product Final Product Purification->Product End End Product->End

Caption: General experimental workflow for TPPB-catalyzed S-L PTC.

Application 1: Esterification of Carboxylates

The synthesis of esters from carboxylate salts and alkyl halides is a classic application of S-L PTC. TPPB efficiently catalyzes this reaction, leading to high yields of the desired ester under mild conditions.

Quantitative Data: Esterification of Sodium Benzoate with n-Butyl Bromide
CatalystMolar Ratio (Substrate:Reagent)Catalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
TPPB1:10.1Toluene606098[2]
Experimental Protocol: Synthesis of Butyl Benzoate

Materials:

  • Sodium Benzoate

  • n-Butyl Bromide

  • This compound Bromide (TPPB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzoate (1 molar equivalent), toluene, and water.

  • Add this compound bromide (0.001 molar equivalents).

  • Add n-butyl bromide (1 molar equivalent) to the mixture.

  • Heat the reaction mixture to 60°C with constant stirring at 500 rpm.

  • Maintain the reaction at this temperature for 60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, butyl benzoate, is soluble in the organic phase. Separate the organic layer.

  • The product can be isolated and purified by standard techniques such as distillation.

Application 2: N-Alkylation of Heterocycles

N-alkylation of heterocyclic compounds like isatin is a crucial transformation in the synthesis of various biologically active molecules. S-L PTC provides an efficient method for this reaction. While the provided example uses tetrabutylammonium bromide (TBAB), TPPB is expected to exhibit similar or enhanced catalytic activity due to the lipophilicity of the this compound cation.

Quantitative Data: N-Alkylation of Isatin with Long-Chain Alkyl Bromides (using TBAB as a model PTC)
Alkyl BromideBaseSolventTemperatureTime (h)Yield (%)Reference
Octyl BromideK₂CO₃DMFRoom Temp.48-
Decyl BromideK₂CO₃DMFRoom Temp.48-
Dodecyl BromideK₂CO₃DMFRoom Temp.48-
Tetradecyl BromideK₂CO₃DMFRoom Temp.4880
Hexadecyl BromideK₂CO₃DMFRoom Temp.4880
Experimental Protocol: General Procedure for N-Alkylation of Isatin

Materials:

  • Isatin

  • Alkyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • This compound Bromide (TPPB)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

Procedure:

  • To a solution of isatin (1 equivalent) in DMF, add the alkyl bromide (1 equivalent), potassium carbonate (1.1 equivalents), and a catalytic amount of TPPB.

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the solid salts from the reaction mixture.

  • Remove the solvent (DMF) under vacuum.

  • Dissolve the residue in dichloromethane to precipitate any remaining salts.

  • Filter the solution again and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Application 3: O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental reaction in organic chemistry for the preparation of ethers. The use of TPPB in a solid-liquid PTC system allows for the efficient O-alkylation of phenols with alkyl halides under mild conditions, often with high selectivity for the O-alkylated product over C-alkylation.

Experimental Protocol: General Procedure for O-Alkylation of Phenols

Materials:

  • Phenol derivative

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Solid Base (e.g., Potassium Carbonate)

  • This compound Bromide (TPPB)

  • Anhydrous organic solvent (e.g., Toluene, Acetonitrile)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine the phenol (1 equivalent), solid base (e.g., K₂CO₃, 1.5 equivalents), and a catalytic amount of TPPB (1-5 mol%).

  • Add the anhydrous organic solvent to the flask.

  • Add the alkyl halide (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with the organic solvent.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application 4: Cyanation of Alkyl Halides

The nucleophilic substitution of an alkyl halide with a cyanide salt to form a nitrile is another important transformation facilitated by TPPB under S-L PTC conditions. This method avoids the use of hazardous and highly polar aprotic solvents often required in traditional cyanation reactions.

Experimental Protocol: General Procedure for Cyanation of Alkyl Halides

Materials:

  • Alkyl Halide (e.g., 1-Bromooctane)

  • Potassium Cyanide (KCN)

  • This compound Bromide (TPPB)

  • Anhydrous non-polar solvent (e.g., Toluene)

Procedure:

  • Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a round-bottom flask, suspend finely powdered potassium cyanide (1.2 equivalents) and a catalytic amount of TPPB (1-5 mol%) in the anhydrous non-polar solvent.

  • Add the alkyl halide (1 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid salts and wash the filter cake with the solvent.

  • Carefully wash the organic filtrate with water to remove any residual cyanide salts. (Caution: The aqueous wash will contain cyanide and must be treated with bleach or another appropriate quenching agent before disposal.)

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting nitrile by distillation.

References

Application of Tetraphenylphosphonium in Pharmaceutical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (TPP) salts, such as this compound bromide (TPPB) and this compound chloride (TPPCl), have emerged as highly effective phase-transfer catalysts (PTCs) in organic synthesis. Their unique properties, including high thermal stability and solubility in various organic solvents, make them invaluable tools in the synthesis of complex molecules, particularly within the pharmaceutical industry. The use of TPP as a PTC facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), leading to increased reaction rates, milder reaction conditions, improved yields, and greater selectivity.[1][2][3] This document provides a detailed overview of the applications of TPP in pharmaceutical synthesis, complete with experimental protocols and quantitative data to guide researchers in their drug development endeavors.

Core Applications in Pharmaceutical Synthesis

The primary role of this compound salts in pharmaceutical synthesis is as a phase-transfer catalyst. The lipophilic nature of the this compound cation allows it to form an ion pair with an anionic reactant from an aqueous or solid phase and transport it into an organic phase where the reaction with a substrate occurs.[2][3] This mechanism is particularly advantageous in several key reaction types crucial for the construction of active pharmaceutical ingredients (APIs) and their intermediates.

Alkylation Reactions

Alkylation is a fundamental transformation in the synthesis of many pharmaceuticals. TPP-catalyzed phase-transfer alkylation allows for the efficient formation of C-C, C-O, and C-N bonds under mild conditions, often using less hazardous and more economical bases like aqueous sodium or potassium hydroxide.[2]

Application Example: Synthesis of a Pharmaceutical Intermediate

While specific examples in the synthesis of marketed drugs are often proprietary, the alkylation of active methylene compounds is a common step. For instance, the C-alkylation of a hydantoin precursor, a core structure in several anticonvulsant drugs, can be efficiently achieved using TPPB as a phase-transfer catalyst.

Experimental Protocol: TPPB-Catalyzed C5-Alkylation of a Hydantoin Precursor

This protocol is a representative example of a TPPB-catalyzed alkylation reaction for the synthesis of a pharmaceutical intermediate.

Materials:

  • N,N-Dibenzyl hydantoin (1 equivalent)

  • Allyl bromide (3 equivalents)

  • This compound bromide (TPPB) (2 mol%)

  • Toluene

  • 50% w/w aqueous potassium hydroxide (KOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add N,N-dibenzyl hydantoin (1 eq), toluene, and 50% w/w aqueous KOH.

  • Add this compound bromide (2 mol%) to the biphasic mixture.

  • Add allyl bromide (3 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C5-allylated hydantoin.

Quantitative Data Summary:

The following table summarizes typical results for the C5-alkylation of a hydantoin precursor, demonstrating the effectiveness of TPPB as a phase-transfer catalyst.

CatalystElectrophileSolventBaseTemperature (°C)Time (h)Yield (%)
TPPB Allyl BromideToluene50% aq. KOHRoom Temp.2>95
NoneAllyl BromideToluene50% aq. KOHRoom Temp.24No Reaction
TPPB Benzyl BromideToluene50% aq. KOHRoom Temp.4~73
TPPB Propargyl BromideToluene50% aq. KOHRoom Temp.3~92

Logical Workflow for TPPB-Catalyzed Alkylation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH KOH OH_ion OH- KOH->OH_ion Dissociation TPPB_aq TPP+ Br- TPP_OH TPP+ OH- TPPB_aq->TPP_OH Anion Exchange at Interface Hydantoin Hydantoin Precursor (R-H) Carbanion Hydantoin Anion (R-) Hydantoin->Carbanion AllylBr Allyl Bromide (R'-X) Product C5-Alkylated Hydantoin (R-R') AllylBr->Product TPP_X TPP+ X- AllylBr->TPP_X Forms TPP+X- Product->TPPB_aq Regenerates Catalyst TPP_OH->Hydantoin Deprotonation TPP_X->TPPB_aq Returns to Aqueous Phase Carbanion->AllylBr Nucleophilic Attack

Caption: Workflow of TPPB-catalyzed phase-transfer alkylation of a hydantoin precursor.

Nucleophilic Substitution Reactions

TPP salts are excellent catalysts for nucleophilic substitution reactions, including the synthesis of ethers, esters, and cyanides.[2] These reactions are fundamental in modifying the functional groups of pharmaceutical intermediates.

Application Example: Etherification in Pharmaceutical Synthesis

The synthesis of ether linkages is a common step in the preparation of various APIs. TPP-catalyzed etherification allows for the reaction of an alcohol or phenol with an alkyl halide under basic conditions, often with improved yields and selectivity compared to traditional methods.

Experimental Protocol: TPPCl-Catalyzed O-Alkylation of a Phenolic Intermediate

This protocol outlines a general procedure for the TPPCl-catalyzed etherification of a phenolic compound, a reaction often encountered in the synthesis of drug molecules.

Materials:

  • Phenolic intermediate (1 equivalent)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equivalents)

  • This compound chloride (TPPCl) (5 mol%)

  • Dichloromethane (DCM)

  • 50% w/w aqueous sodium hydroxide (NaOH)

Procedure:

  • Dissolve the phenolic intermediate (1 eq) in dichloromethane in a round-bottom flask.

  • Add the 50% aqueous NaOH solution to form a biphasic system.

  • Add this compound chloride (5 mol%) to the mixture.

  • Add the alkyl halide (1.2 eq) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield the desired ether.

Quantitative Data Summary:

The following table provides a comparison of a TPPCl-catalyzed etherification with a non-catalyzed reaction.

CatalystSubstrateAlkylating AgentBaseSolventTime (h)Yield (%)
TPPCl 4-Hydroxyphenylacetic acid methyl esterBenzyl Bromide50% aq. NaOHDCM392
None4-Hydroxyphenylacetic acid methyl esterBenzyl Bromide50% aq. NaOHDCM2415

Signaling Pathway of TPP-Catalyzed Nucleophilic Substitution

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu-) TPP_Nu_org TPP+ Nu- TPP_Cl_aq TPP+ Cl- TPP_Cl_aq->TPP_Nu_org Anion Exchange & Phase Transfer Substrate Substrate (R-X) Product Product (R-Nu) Substrate->Product Product->TPP_Cl_aq Catalyst Regeneration TPP_Nu_org->Substrate Nucleophilic Attack Interface

Caption: General mechanism of TPP-catalyzed phase-transfer nucleophilic substitution.

Other Notable Applications

Beyond alkylation and nucleophilic substitution, TPP salts have been investigated for their utility in other areas of pharmaceutical synthesis:

  • Wittig Reaction: While not a phase-transfer catalysis application, phosphonium salts are the precursors to the ylides used in the Wittig reaction to form alkenes. The synthesis of certain prostaglandin side-chains utilizes a Wittig reaction involving a triphenylphosphonium bromide derivative.

  • Synthesis of β-Lactams: Phase-transfer catalysis has been explored for the synthesis of β-lactams, the core structure of penicillin and cephalosporin antibiotics. While specific examples using TPP are not widely published, the general principles of PTC are applicable to these syntheses.[3]

  • Glycosylation: TPP salts can be used to promote glycosylation reactions, which are important for the synthesis of nucleoside analogue antiviral drugs and other glycosylated natural products.

Conclusion

This compound salts are versatile and powerful tools for the synthesis of pharmaceuticals and their intermediates. Their primary application as phase-transfer catalysts enables a wide range of important chemical transformations to be carried out with high efficiency, selectivity, and under milder conditions. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the optimization of synthetic routes and the efficient production of novel therapeutic agents. As the demand for more efficient and sustainable synthetic methodologies grows, the application of this compound and other phase-transfer catalysts is expected to become even more widespread in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tetraphenylphosphonium Salts by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of tetraphenylphosphonium salts by recrystallization. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my this compound salt?

A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound salt sparingly or not at all at room temperature but have high solubility at elevated temperatures. For this compound chloride (TPPCl), polar solvents like methanol, ethanol, and acetone are suitable.[1] It can also be recrystallized from mixtures like dichloromethane/petroleum ether, isopropanol/ether, or ethanol/ether.[2] this compound bromide (TPPB) shows good solubility in polar organic solvents and can be recrystallized from hot water or a binary solvent system such as dichloromethane/n-hexane.[3]

Q2: My this compound salt is not dissolving, even when heating. What should I do?

A2: There are several potential reasons for this issue. First, you may not be using a sufficient volume of solvent. Try adding small portions of hot solvent until the salt dissolves. Second, the solvent you have chosen may be inappropriate for your specific salt. This compound salts are generally soluble in polar organic solvents.[1][4] If your salt remains insoluble even in hot polar solvents, you may need to screen a wider range of solvents.

Q3: My this compound salt "oiled out" during cooling instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation. Then, allow the solution to cool slowly to room temperature before placing it in an ice bath. Using a solvent system where the salt is less soluble can also help prevent oiling out.

Q4: I am not getting any crystals to form, even after the solution has cooled. What are the next steps?

A4: This is a common issue often caused by supersaturation. You can induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. Another effective method is to add a "seed crystal" – a tiny crystal of the pure this compound salt – to the solution to initiate crystal growth.

Q5: What are the common impurities in this compound salts and how can I remove them?

A5: Common impurities include unreacted starting materials such as triphenylphosphine and byproducts like triphenylphosphine oxide. Triphenylphosphine is non-polar and can often be removed by washing the crude product with a non-polar solvent like diethyl ether or toluene.[5] Triphenylphosphine oxide is more polar and can be challenging to remove, but careful recrystallization can be effective.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Yield Too much solvent was used.Evaporate some of the solvent and try to recrystallize again.
The salt is very soluble in the cold solvent.Cool the solution in an ice-salt bath to further decrease solubility. Consider a different solvent.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a small excess of hot solvent.
"Oiling Out" The solution is too concentrated.Reheat to redissolve the oil and add more hot solvent.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The melting point of the salt is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or a different solvent system.
No Crystals Form The solution is supersaturated.Scratch the inner surface of the flask with a glass rod or add a seed crystal.
The solution is not saturated.Evaporate some of the solvent to increase the concentration.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.

Quantitative Data

Solubility of this compound Bromide (TPPB) in Water

The solubility of TPPB in water increases significantly with temperature, making water a suitable solvent for its recrystallization.[3][6]

Temperature (°C)Solubility ( g/100g H₂O)
30~10
40~18
50~30
60~50
70~75

Data is estimated from the solubility curve presented in "Growth and Characterization of this compound Bromide Crystal".[3][6]

General Solubility of this compound Salts
SaltSolventSolubility
TPPClWaterSoluble[1][2]
Methanol, Ethanol, AcetoneSoluble[1]
Benzene, TolueneInsoluble[1]
DichloromethaneSoluble
TPPBWaterSlightly soluble in cold, soluble in hot[7]
Acetonitrile, Dimethylformamide, DichloromethaneGood solubility[4]
HexanePoorly soluble[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound Bromide (TPPB) from Hot Water

This protocol is based on the principle of high solubility of TPPB in hot water and lower solubility in cold water.

Materials:

  • Crude this compound Bromide

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude TPPB in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water to create a slurry. Heat the flask on a hot plate with stirring. Gradually add more hot deionized water until all the TPPB has dissolved. Avoid adding a large excess of water to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 70°C) until a constant weight is achieved.

Protocol 2: Recrystallization of this compound Chloride (TPPCl) from a Dichloromethane/Petroleum Ether Solvent System

This protocol utilizes a binary solvent system where TPPCl is soluble in dichloromethane and insoluble in petroleum ether.

Materials:

  • Crude this compound Chloride

  • Dichloromethane (DCM)

  • Petroleum Ether

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude TPPCl in the minimum amount of hot dichloromethane with stirring.

  • Induce Precipitation: While the solution is still warm, slowly add petroleum ether dropwise with continuous swirling until the solution becomes slightly cloudy, indicating the onset of precipitation.

  • Redissolution: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Salt choose_solvent Choose Appropriate Solvent(s) start->choose_solvent dissolve Dissolve Crude Salt in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Solution Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filtration Collect Crystals by Vacuum Filtration cool_ice->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general experimental workflow for the purification of this compound salts by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals Observation oiling_out Substance 'Oiled Out' start->oiling_out Observation low_yield Low Crystal Yield start->low_yield Observation supersaturated Supersaturated Solution? no_crystals->supersaturated Check cooled_too_fast Cooled Too Fast? oiling_out->cooled_too_fast Check too_much_solvent Too Much Solvent? low_yield->too_much_solvent Check not_saturated Not Saturated? supersaturated->not_saturated No scratch Scratch flask / Add seed crystal supersaturated->scratch Yes evaporate Evaporate some solvent not_saturated->evaporate Yes too_much_solvent->evaporate Yes reheat_add_solvent Reheat and add more solvent cooled_too_fast->reheat_add_solvent No, too concentrated cool_slower Cool more slowly cooled_too_fast->cool_slower Yes

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

Technical Support Center: Stability of Tetraphenylphosphonium Cation in Strong Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the tetraphenylphosphonium (TPP+) cation under strong basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound (TPP+) cation in strongly basic solutions?

A1: The this compound cation is susceptible to degradation in strongly basic (alkaline) environments. The rate of degradation is dependent on factors such as the concentration of the base, temperature, and the solvent system used. Under these conditions, the TPP+ cation undergoes alkaline hydrolysis.[1]

Q2: What is the primary degradation product of the TPP+ cation under strong basic conditions?

A2: The main degradation product of the TPP+ cation under strong basic conditions is triphenylphosphine oxide (TPPO). The reaction involves the nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the cleavage of a phosphorus-carbon bond and the formation of TPPO and benzene.[1]

Q3: Can I use this compound salts to prepare a Wittig reagent?

A3: No, this compound salts cannot be used to prepare a Wittig reagent. The formation of a phosphonium ylide (the active component of a Wittig reagent) requires the deprotonation of a carbon atom adjacent to the phosphorus center. In the this compound cation, all four substituents are phenyl groups, and there are no acidic protons on the alpha-carbon atoms that can be removed by a base.

Q4: Are there more stable alternatives to the TPP+ cation for use in strong basic conditions?

A4: Yes, research has shown that modifying the structure of the phosphonium cation can enhance its stability in alkaline conditions. For example, introducing sterically bulky substituents on the phenyl rings can significantly slow down the rate of degradation. One study found that bis(2,5-dimethylphenyl)bis(2,4,6-trimethylphenyl)phosphonium exhibited substantially greater stability compared to the unsubstituted this compound cation.[2]

Q5: What analytical techniques can be used to monitor the degradation of the TPP+ cation?

A5: The degradation of the TPP+ cation can be effectively monitored using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[3][4] ³¹P NMR is particularly useful as the chemical shifts of the TPP+ cation and its degradation product, TPPO, are distinct, allowing for straightforward quantification of the degradation process.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected side products in a reaction using a TPP+ salt under basic conditions. The TPP+ cation is degrading to form triphenylphosphine oxide (TPPO) and benzene.- Minimize reaction time and temperature.- Use the lowest possible concentration of base required for the reaction.- Consider using a more stable phosphonium salt with sterically hindered aryl groups if the reaction requires harsh basic conditions.[2]
Low or no yield in a Wittig reaction where a this compound salt was used. This compound salts cannot form the necessary ylide for the Wittig reaction due to the absence of alpha-protons.Use a phosphonium salt that has at least one alkyl group with a proton on the carbon attached to the phosphorus atom (e.g., methyltriphenylphosphonium bromide).
Difficulty in separating the desired product from the catalyst. The degradation product, triphenylphosphine oxide (TPPO), can sometimes be challenging to separate from the reaction products.Utilize column chromatography for purification. The polarity difference between your product and TPPO should allow for effective separation.
Inconsistent reaction rates or yields when using TPP+ as a phase-transfer catalyst in a basic medium. The catalyst is degrading over the course of the reaction, leading to a decrease in its effective concentration.- Monitor the catalyst concentration throughout the reaction using ³¹P NMR or HPLC.[3][4]- Add the catalyst in portions during the reaction to maintain a sufficient concentration.- As a preventative measure, perform a small-scale stability test of the TPP+ salt under your specific reaction conditions before proceeding with a larger scale reaction.

Quantitative Data Summary

The stability of the this compound cation is significantly influenced by the reaction conditions. The following table summarizes quantitative data on its degradation under various strong basic conditions.

CationBase ConcentrationSolventTemperature (°C)Degradation Rate/Observation
This compound1 M KOHCD₃OH80Complete degradation within 10 minutes.[2]
This compoundVariesTetrahydrofuran-Water25A ~10⁶-fold rate acceleration is observed when increasing the THF content up to 70% (v/v).[5]

Experimental Protocols

Protocol 1: Monitoring TPP+ Degradation by ³¹P NMR Spectroscopy

This protocol provides a method for monitoring the degradation of the this compound cation in a strong basic solution using ³¹P NMR spectroscopy.[4]

Materials:

  • This compound salt (e.g., this compound bromide)

  • Deuterated solvent (e.g., CD₃OD)

  • Deuterated base solution (e.g., 1 M KOD in D₂O)

  • NMR tubes

  • Fluoropolymer-lined autoclave (if conducting the experiment at elevated temperatures)

  • Internal standard (optional, for quantification)

Procedure:

  • Preparation of the Basic Solution: Prepare a 1 M solution of deuterated potassium hydroxide (KOD) in a mixture of deuterated methanol (CD₃OD) and deuterium oxide (D₂O). A common ratio is 5:1 (v/v) CD₃OD:D₂O.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound salt and dissolve it in the prepared basic solution to achieve the desired concentration (e.g., 0.033 M).

    • If using an internal standard for quantification, add a known amount to the solution.

    • Transfer an aliquot of the solution to an NMR tube.

  • Initial NMR Measurement (t=0):

    • Acquire a ³¹P NMR spectrum of the sample immediately after preparation. This will serve as the initial time point (t=0) to determine the initial concentration of the TPP+ cation.

  • Incubation:

    • If the experiment is to be conducted at an elevated temperature, place the NMR tube (or the bulk solution in a sealed container like a fluoropolymer-lined autoclave) in a thermostated environment (e.g., an oil bath or oven) set to the desired temperature (e.g., 80 °C).

  • Time-course Monitoring:

    • At regular intervals, remove an aliquot of the reaction mixture and acquire a ³¹P NMR spectrum.

    • The degradation can be monitored by observing the decrease in the intensity of the signal corresponding to the TPP+ cation and the corresponding increase in the signal for triphenylphosphine oxide (TPPO).

  • Data Analysis:

    • Integrate the signals for the TPP+ cation and TPPO in each spectrum.

    • The percentage of TPP+ remaining at each time point can be calculated relative to the initial integral at t=0.

Protocol 2: Analysis of TPP+ by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the analysis of the this compound cation using reverse-phase HPLC.[3]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Waters SunFire C18, 3.5 µm, 2.1 mm x 30 mm)

Mobile Phase:

  • A gradient elution is typically used.

  • Mobile Phase A: Ammonium formate buffer (e.g., pH 6.0) in water.

  • Mobile Phase B: Acetonitrile or Methanol.

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing the TPP+ cation in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 0.5 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Program a suitable gradient to achieve separation of the TPP+ cation from other components in the mixture, including its degradation product, TPPO. An example gradient could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the run time.

  • Injection and Analysis:

    • Inject a known volume of the prepared sample onto the HPLC system.

    • Record the chromatogram. The TPP+ cation and TPPO will have distinct retention times.

  • Quantification:

    • Create a calibration curve using standard solutions of the TPP+ cation of known concentrations.

    • The concentration of the TPP+ cation in the sample can be determined by comparing its peak area to the calibration curve.

Visualizations

degradation_pathway cluster_reactants Reactants cluster_products Products TPP This compound (TPP⁺) TS Pentacoordinate Intermediate TPP->TS Nucleophilic Attack TPPO Triphenylphosphine Oxide (TPPO) TS->TPPO Benzene Benzene TS->Benzene OH OH⁻

Caption: Degradation pathway of the TPP+ cation in strong base.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Prepare Alkaline Solution (e.g., 1M KOD in CD₃OD/D₂O) B Dissolve TPP⁺ Salt A->B C Transfer to NMR Tube B->C D Acquire Initial ³¹P NMR Spectrum (t=0) C->D E Incubate at Desired Temperature D->E F Acquire ³¹P NMR Spectra at Intervals E->F F->E Repeat G Analyze Data (Integration) F->G

Caption: Workflow for monitoring TPP+ degradation by ³¹P NMR.

References

Technical Support Center: Degradation of Tetraphenylphosphonium Bromide at High pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylphosphonium bromide (TPPB) under high pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound bromide (TPPB) at high pH?

A1: Under alkaline conditions, TPPB primarily degrades via an alkaline hydrolysis mechanism.[1][2] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center of the this compound cation. This leads to the formation of triphenylphosphine oxide (TPPO) and benzene.

Q2: What are the main degradation products of TPPB at high pH?

A2: The principal degradation product of TPPB under alkaline conditions is triphenylphosphine oxide (TPPO).[1][3] In instances involving radiolysis, triphenylphosphine (TPP) can also be formed.[1]

Q3: Is TPPB stable at neutral pH?

A3: Yes, TPPB is known to be stable at neutral pH.[1] The degradation is specifically accelerated under alkaline (high pH) conditions.

Q4: What factors influence the rate of TPPB degradation at high pH?

A4: The degradation rate is significantly influenced by:

  • pH: Higher pH (increased hydroxide ion concentration) accelerates the rate of hydrolysis.

  • Temperature: Increased temperature generally increases the reaction rate.

  • Solvent: The choice of solvent can impact the stability of TPPB.

Q5: How can the degradation of TPPB be monitored experimentally?

A5: The degradation of TPPB can be monitored by techniques such as UV/Vis spectroscopy, which measures the change in absorbance of TPPB over time.[3] Analysis of the degradation products can be performed using methods like Infrared (IR) spectroscopy to identify the formation of triphenylphosphine oxide (TPPO).[3]

Troubleshooting Guides

Issue 1: Unexpectedly fast or slow degradation of TPPB.
  • Question: My TPPB is degrading much faster/slower than expected. What could be the cause?

  • Answer:

    • Verify pH: The rate of alkaline hydrolysis is highly dependent on the pH. Ensure the pH of your solution is accurately measured and maintained throughout the experiment. Use a calibrated pH meter.

    • Check Temperature Control: The degradation is temperature-sensitive. Verify that your reaction temperature is stable and accurate. Use a calibrated thermometer or temperature probe.

    • Solvent Effects: The solvent system can influence the degradation rate. Ensure you are using the intended solvent and that it is free from contaminants.

    • Purity of TPPB: Impurities in the TPPB starting material could potentially catalyze or inhibit the degradation. Verify the purity of your TPPB.

Issue 2: Inconsistent or non-reproducible kinetic data.
  • Question: I am getting inconsistent results between replicate experiments. Why is this happening?

  • Answer:

    • Precise Reagent Preparation: Ensure that all solutions, especially the alkaline solution and the TPPB stock solution, are prepared accurately and consistently across all experiments.

    • Mixing: Ensure rapid and thorough mixing of the reactants at the start of the experiment to ensure a homogeneous reaction mixture.

    • Constant Temperature: Maintain a constant and uniform temperature in the reaction vessel. Use a water bath or a temperature-controlled cuvette holder for spectrophotometric measurements.

    • Analytical Instrument Stability: Check the stability and calibration of your analytical instrument (e.g., UV/Vis spectrophotometer). Ensure the lamp has had sufficient warm-up time.

Issue 3: Difficulty in identifying degradation products.
  • Question: I am unsure if TPPB is degrading to TPPO. How can I confirm this?

  • Answer:

    • Spectroscopic Analysis: After the reaction, isolate the solid product. An Infrared (IR) spectrum of the product should show a characteristic P=O stretching band for triphenylphosphine oxide.

    • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and identify the components of the reaction mixture. You will need a standard of TPPO for comparison.

    • Reference Spectra: Compare the experimental spectra (e.g., IR, NMR) of your product with known spectra of TPPO.

Data Presentation

Table 1: Illustrative Kinetic Data for TPPB Degradation at High pH

pHTemperature (°C)Half-life (t½) (hours)Rate Constant (k) (s⁻¹)
13.020~1681.15 x 10⁻⁶
13.040~248.02 x 10⁻⁶
14.020~171.13 x 10⁻⁵
14.040~2.57.70 x 10⁻⁵

Note: The values in this table are illustrative and based on trends reported in the literature. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Monitoring TPPB Degradation by UV/Vis Spectroscopy
  • Preparation of Solutions:

    • Prepare a stock solution of TPPB of known concentration in a suitable solvent (e.g., deionized water).

    • Prepare a high pH buffer solution (e.g., NaOH solution) of the desired pH.

  • Experimental Setup:

    • Set a UV/Vis spectrophotometer to a wavelength where TPPB has a strong absorbance (e.g., around 268 nm).

    • Use a temperature-controlled cuvette holder to maintain a constant temperature.

  • Initiation of Reaction:

    • Add a known volume of the TPPB stock solution to a cuvette.

    • Add the high pH buffer to the cuvette to initiate the degradation reaction, ensuring rapid mixing.

  • Data Collection:

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • Assuming pseudo-first-order kinetics with respect to TPPB (in a large excess of hydroxide), the natural logarithm of the absorbance (ln(A)) versus time should yield a straight line.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).

Mandatory Visualization

cluster_workflow Troubleshooting Workflow for TPPB Degradation Experiments Start Experiment Shows Unexpected Results Check_pH Verify pH of Solution Start->Check_pH Check_Temp Verify Temperature Control Start->Check_Temp Check_Reagents Check Reagent Purity and Concentration Start->Check_Reagents Check_Instrument Verify Analytical Instrument Performance Start->Check_Instrument Analyze_Data Re-analyze Kinetic Data Check_pH->Analyze_Data Check_Temp->Analyze_Data Check_Reagents->Analyze_Data Check_Instrument->Analyze_Data Isolate_Product Isolate and Characterize Degradation Product Analyze_Data->Isolate_Product Resolved Issue Resolved Isolate_Product->Resolved Consistent with Expected Degradation Unresolved Issue Persists Isolate_Product->Unresolved Inconsistent Results Consult Consult Literature/ Senior Researcher Unresolved->Consult

Caption: Troubleshooting workflow for TPPB degradation experiments.

cluster_pathway Alkaline Hydrolysis of this compound Bromide TPPB This compound Cation (Ph₄P⁺) Intermediate Pentacoordinate Intermediate [Ph₄P(OH)] TPPB->Intermediate + OH⁻ (Nucleophilic Attack) OH1 Hydroxide (OH⁻) TPPO Triphenylphosphine Oxide (Ph₃P=O) Intermediate->TPPO Elimination Benzene Benzene (C₆H₆) Intermediate->Benzene Protonation of Phenyl Anion

Caption: Alkaline hydrolysis pathway of TPPB.

References

Technical Support Center: Optimizing Reaction Yield with Tetraphenylphosphonium Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetraphenylphosphonium-based phase transfer catalysts. The information is designed to help resolve common experimental issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my reaction yield lower than expected?

A low reaction yield in a phase-transfer catalysis (PTC) system can be attributed to several factors. A primary reason is the inefficient transport of the reactant anion from the aqueous or solid phase to the organic phase.[1] The lipophilicity of the this compound cation is crucial for its solubility in the organic phase, which allows it to carry the reactive anion.[1] Common issues include:

  • Suboptimal Catalyst Concentration: An insufficient amount of the catalyst will result in a slow reaction rate, while an excessive amount may not lead to a proportional increase in yield and can complicate product purification.

  • Poor Stirring/Agitation: Inadequate mixing leads to a small interfacial area between the aqueous and organic phases, limiting the transfer of the catalyst and reactant ions.

  • Incorrect Solvent Choice: The organic solvent must be able to dissolve the substrate and the catalyst-anion ion pair, but it should be immiscible with the aqueous phase.

  • Decomposition of the Catalyst: this compound salts can degrade at high temperatures or in the presence of strong bases, reducing the amount of active catalyst.[2]

2. My reaction is proceeding very slowly. How can I increase the reaction rate?

A slow reaction rate is a common issue in phase-transfer catalysis. To accelerate the reaction, consider the following factors:

  • Increase Stirring Speed: Enhancing the agitation rate increases the interfacial area between the phases, which generally leads to a faster reaction. However, excessively high stirring speeds can sometimes lead to emulsions.

  • Increase Reaction Temperature: Raising the temperature typically increases the reaction rate. However, be cautious as high temperatures can lead to the decomposition of the this compound catalyst.[2]

  • Optimize Catalyst Concentration: Increasing the catalyst concentration can boost the reaction rate, but there is an optimal range beyond which the rate may not significantly improve.

  • Solvent Selection: The choice of the organic solvent can influence the reaction rate. A solvent that effectively dissolves the substrate and the catalyst-anion complex will facilitate a faster reaction.

3. I am observing the formation of an emulsion. How can I resolve this?

Emulsion formation can complicate the work-up and purification of your product. This compound salts, being amphiphilic, can act as surfactants and stabilize emulsions. To address this:

  • Reduce Stirring Speed: Very high agitation rates can promote emulsion formation. Try reducing the stirring speed to a moderate level that still ensures adequate mixing.

  • Adjust the Phase Volume Ratio: Altering the ratio of the aqueous to the organic phase can sometimes destabilize an emulsion.

  • Increase the Ionic Strength of the Aqueous Phase: Adding a saturated salt solution, such as brine (NaCl solution), can help to break the emulsion by increasing the polarity of the aqueous phase.

  • Filtration through Celite: Passing the emulsion through a pad of celite can help to break up the dispersed droplets.

4. How do I choose the appropriate this compound salt for my reaction?

The choice between different this compound salts (e.g., bromide vs. chloride) can depend on the specific reaction. The anion of the catalyst can sometimes participate in the reaction or influence the solubility of the catalyst in the different phases. This compound bromide (TPPB) is a commonly used and effective catalyst for a wide range of reactions, including alkylations and nucleophilic substitutions.[1]

5. Can the this compound catalyst be recovered and reused?

While recovery and reuse are desirable for green chemistry, it can be challenging for homogeneous catalysts like this compound salts. Recovery often involves complex extraction or crystallization procedures that may not be cost-effective on a lab scale. For industrial applications, processes for catalyst recovery might be developed.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of butyl benzoate from the alkylation of sodium benzoate with butyl bromide using this compound bromide (TPPB) as the phase transfer catalyst in a toluene/water system.[3]

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Yield (%)
3075
4082
5088
6096
7096

Reaction Conditions: 1:1 molar ratio of sodium benzoate to butyl bromide, 0.001 moles of TPPB, 500 rpm stirring speed, 60 minutes reaction time.[3]

Table 2: Effect of Catalyst Loading on Product Yield

Moles of TPPBYield (%)
0.000585
0.001096
0.001598
0.002098

Reaction Conditions: 1:1 molar ratio of sodium benzoate to butyl bromide, 60°C, 500 rpm stirring speed, 60 minutes reaction time.[3]

Experimental Protocols

Detailed Methodology for the Synthesis of Butyl Benzoate using this compound Bromide

This protocol is adapted from a standard phase-transfer catalyzed esterification procedure.[3][4]

Materials:

  • Sodium Benzoate

  • 1-Bromobutane

  • This compound Bromide (TPPB)

  • Toluene

  • Deionized Water

  • Dichloromethane (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium benzoate (1 equivalent) in deionized water. Add toluene to the flask.

  • Addition of Reactants: To the stirred biphasic mixture, add 1-bromobutane (1 equivalent) and this compound bromide (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring (e.g., 500 rpm) for the specified reaction time (e.g., 60 minutes). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain pure butyl benzoate.

Mandatory Visualizations

PTC_Mechanism NaY Na⁺Y⁻ (Reactant) Q_Y_org Q⁺Y⁻ NaY->Q_Y_org Anion Exchange at Interface NaX Na⁺X⁻ (Byproduct) RX R-X (Substrate) RY R-Y (Product) Q_X_org Q⁺X⁻ RX->Q_X_org Forms Byproduct Ion Pair Q_X_org->NaX Catalyst Regeneration Q_Y_org->RX Nucleophilic Attack

Caption: Mechanism of Phase Transfer Catalysis.

Troubleshooting_Workflow start Low Reaction Yield check_stirring Is stirring adequate? start->check_stirring increase_stirring Increase stirring speed check_stirring->increase_stirring No check_temp Is temperature optimal? check_stirring->check_temp Yes increase_stirring->check_temp increase_temp Increase temperature (cautiously) check_temp->increase_temp No check_catalyst Is catalyst concentration optimal? check_temp->check_catalyst Yes increase_temp->check_catalyst decomposition Consider catalyst decomposition increase_temp->decomposition optimize_catalyst Vary catalyst loading (1-5 mol%) check_catalyst->optimize_catalyst No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes optimize_catalyst->check_solvent change_solvent Screen alternative solvents check_solvent->change_solvent No end Yield Optimized check_solvent->end Yes change_solvent->end

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

effect of solvent polarity on tetraphenylphosphonium catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving tetraphenylphosphonium (TPP) catalyzed reactions, with a specific focus on the critical role of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound salts in catalysis?

This compound (TPP) salts, such as this compound bromide (TPPB) and chloride (TPPC), primarily function as phase-transfer catalysts (PTC).[1][2][3] In this role, they facilitate reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1][2] The lipophilic (organic-loving) nature of the this compound cation allows it to transport a reactive anion from the aqueous/solid phase into the organic phase, where the reaction with an organic substrate can proceed efficiently.[1][2]

Q2: How does solvent polarity fundamentally affect TPP-catalyzed phase-transfer reactions?

Solvent polarity is a critical parameter that can significantly influence reaction rates and yields. The solvent interacts with the catalyst, reactants, and intermediate species. Its effects can be summarized by three main functions:

  • Solubilizing the Catalyst: The organic solvent must have sufficient polarity to dissolve the TPP salt ion pair to ensure the catalyst is active in the organic phase.[4]

  • Influencing Anion Reactivity: The solvent shell around the anion, once it is brought into the organic phase by the TPP cation, dictates its reactivity. Polar aprotic solvents are often effective because they solvate the cation more strongly than the anion, leaving the anion "naked" and highly reactive.[5]

  • Affecting Reaction Kinetics: The polarity of the solvent can stabilize or destabilize the transition state of the reaction.[6] For many reactions, an increase in solvent polarity can lead to a significant increase in the reaction rate. For instance, the rate of decomposition of this compound bromide with hydroxide is drastically increased as the concentration of dimethyl sulfoxide (DMSO), a polar aprotic solvent, is increased.[6]

Q3: My reaction yield is low. What are the most common solvent-related issues to troubleshoot?

Low yields are a frequent challenge. When troubleshooting, consider the following solvent-related factors. For a systematic approach, refer to the workflow diagram in Guide 1.

  • Poor Catalyst Solubility: If the TPP salt is not sufficiently soluble in the chosen organic solvent, the concentration of the active catalyst in the organic phase will be too low to be effective. Consider a slightly more polar solvent if you observe un-dissolved catalyst.

  • Sub-optimal Polarity: The chosen solvent may not be optimal for the specific reaction mechanism. If the transition state is more polar than the reactants, a more polar solvent will typically accelerate the reaction. Conversely, if the charge is more dispersed in the transition state, a less polar solvent might be favorable.[5]

  • Use of Protic Solvents: Polar protic solvents (like alcohols or water) can form strong hydrogen bonds with the reactive anion. This heavily solvates and stabilizes the anion, reducing its nucleophilicity and dramatically slowing down or even halting the reaction.[7]

  • Solvent-Reactant Miscibility: Ensure your organic substrate is fully dissolved in the chosen solvent. Poor solubility of a reactant is a common cause of incomplete or slow reactions.[8]

Q4: Are there general guidelines for selecting an organic solvent for a TPP-catalyzed reaction?

Yes. While the optimal solvent is reaction-specific, a good starting point is a nonpolar or moderately polar aprotic solvent. Common choices include toluene, hexane, dichloromethane, and heptane.[4] The selection should balance the solubility of both the TPP catalyst and the organic substrate. Screening a few solvent classes is often a valuable exercise during reaction optimization.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Reaction Yields

This guide provides a systematic workflow to identify the root cause of low yields in TPP-catalyzed reactions, with a focus on solvent-related issues.

Problem: My TPP-catalyzed phase-transfer reaction is giving a low yield. What should I check?

Troubleshooting Workflow:

G start Low Yield Observed check_solubility 1. Check Catalyst & Substrate Solubility Is the TPP salt and organic substrate fully dissolved? start->check_solubility check_solvent_type 2. Evaluate Solvent Type Is the solvent aprotic? check_solubility->check_solvent_type Yes sol_solubility Action: Select a more appropriate solvent. (e.g., slightly more polar aprotic solvent) check_solubility->sol_solubility No check_conditions 3. Review Reaction Conditions Is agitation vigorous? Is temperature optimal? check_solvent_type->check_conditions Yes sol_protic Action: Replace protic solvent with an aprotic one (e.g., switch methanol to acetonitrile or toluene). check_solvent_type->sol_protic No (Using Protic Solvent) check_purity 4. Verify Reagent Purity Are reactants and solvent free of contaminants (e.g., water)? check_conditions->check_purity Yes sol_conditions Action: Increase stirring speed. Optimize temperature and reaction time. check_conditions->sol_conditions No sol_purity Action: Use anhydrous solvents. Purify starting materials. check_purity->sol_purity No end_node Improved Yield check_purity->end_node Yes sol_solubility->check_solvent_type sol_protic->check_conditions sol_conditions->check_purity sol_purity->end_node

Caption: A workflow for troubleshooting low-yield TPP-catalyzed reactions.

Data Presentation

Table 1: Influence of Solvent Class on this compound Phase-Transfer Catalysis

This table summarizes the general effects of different solvent classes on the key parameters of a typical TPP-catalyzed nucleophilic substitution.

Solvent ClassTypical ExamplesEffect on Catalyst SolubilityEffect on Anion ReactivityGeneral Impact on Reaction Rate
Nonpolar Aprotic Hexane, Toluene, BenzeneLow to ModerateHigh (minimal anion solvation)Moderate; can be limited by catalyst solubility
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentVery High ("naked" anion)Generally High; often the optimal choice[4][5][6]
Polar Protic Water, Methanol, EthanolVariable (often high)Very Low (strong H-bonding)Very Slow to No Reaction; generally avoided[7]

Visualizations

Diagram 1: General Mechanism of this compound (TPP) Phase-Transfer Catalysis

This diagram illustrates the catalytic cycle of a TPP salt in a typical biphasic system, such as a nucleophilic substitution where an anion (Nu⁻) from an aqueous phase reacts with an organic substrate (R-X).

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cat_org [Ph₄P]⁺ Nu⁻ (Soluble Ion Pair) reaction R-X + [Ph₄P]⁺ Nu⁻ → R-Nu + [Ph₄P]⁺ X⁻ cat_org->reaction cat_return [Ph₄P]⁺ X⁻ reaction->cat_return product Product: R-Nu reaction->product cat_aq [Ph₄P]⁺ X⁻ cat_return->cat_aq 2. Catalyst Returns to Aqueous Phase anion_exchange Anion Exchange: [Ph₄P]⁺ X⁻ + M⁺ Nu⁻ → [Ph₄P]⁺ Nu⁻ + M⁺ X⁻ cat_aq->anion_exchange anion_exchange->cat_org 1. Anion Transfer to Organic Phase byproduct Byproduct: M⁺ X⁻ anion_exchange->byproduct reagents Reagents: M⁺ Nu⁻ reagents->anion_exchange

Caption: The catalytic cycle in a TPP-mediated phase-transfer reaction.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a TPP-Catalyzed Nucleophilic Substitution

This protocol provides a generalized methodology for testing the effect of different organic solvents on the yield of a TPP-catalyzed reaction. The example used is the reaction of 1-bromooctane with aqueous sodium cyanide.

Materials:

  • This compound bromide (TPPB, catalyst)

  • 1-Bromooctane (Substrate)

  • Sodium Cyanide (NaCN, Nucleophile)

  • Deionized Water

  • Organic Solvents for screening (e.g., Toluene, Dichloromethane, Acetonitrile, n-Heptane)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a magnetic stirrer.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (e.g., 20 mmol) and deionized water (20 mL). Stir until the salt is fully dissolved.

  • Addition of Organic Phase: To the aqueous solution, add the organic solvent to be tested (20 mL), 1-bromooctane (10 mmol), and a known amount of an internal standard (e.g., dodecane).

  • Catalyst Addition: Add the this compound bromide catalyst (e.g., 0.5 mmol, 5 mol%).

  • Reaction Execution: Heat the biphasic mixture to a consistent temperature (e.g., 75°C) with vigorous stirring. The stirring must be fast enough to create a significant vortex and ensure a large interfacial area between the two phases.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots from the organic layer at set time intervals (e.g., 1, 2, 4, 8 hours). Quench the aliquot with water and extract with a small amount of ether for analysis.

  • Analysis: Analyze the aliquots by Gas Chromatography (GC) to determine the consumption of 1-bromooctane and the formation of the product, 1-cyanooctane, relative to the internal standard.

  • Comparison: Repeat steps 1-6 for each solvent you wish to screen, keeping all other parameters (temperature, stirring speed, reactant concentrations) constant.

  • Work-up (for product isolation): After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and then brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to isolate the crude product. The yield can be determined after purification.

Safety Note: This reaction involves highly toxic sodium cyanide. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any waste should be quenched and disposed of according to institutional safety guidelines.

References

Technical Support Center: Managing Hygroscopicity of Tetraphenylphosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of tetraphenylphosphonium (TPP) salts in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound salts to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound salts, particularly halides like this compound chloride (TPPCl) and bromide (TPPBr), are known to be hygroscopic.[1] This means that when exposed to air, they will readily take up water molecules, which can impact their physical state, mass, and reactivity in experiments.

Q2: Why is managing the hygroscopicity of TPP salts important for my experiments?

A2: The presence of excess water in TPP salts can lead to several experimental issues:

  • Inaccurate Measurements: Absorbed water increases the mass of the salt, leading to errors in concentration calculations.

  • Altered Solubility: The presence of water can change the solubility of the salt in organic solvents.

  • Reaction Interference: In moisture-sensitive reactions, the absorbed water can act as an unwanted reagent, leading to side reactions, reduced yields, or complete failure of the reaction. For example, in reactions involving strong bases or organometallics, water can quench the active reagents.

  • Catalyst Deactivation: In phase-transfer catalysis, where TPP salts are often used, water can affect the hydration of the anion, potentially hindering its transfer to the organic phase and reducing catalytic activity.

Q3: How can I determine if my TPP salt has absorbed a significant amount of water?

A3: Visual inspection can be a first indicator. A normally crystalline or powdered salt may appear clumpy, sticky, or even dissolve into a solution if it has absorbed a large amount of moisture. For a more quantitative assessment, techniques like Karl Fischer titration can be used to determine the water content.

Q4: What are the best practices for storing TPP salts to minimize water absorption?

A4: To maintain the anhydrous nature of TPP salts, proper storage is crucial. They should be stored in tightly sealed containers in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For highly moisture-sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guide

Problem Potential Cause Related to Hygroscopicity Troubleshooting Steps
Low or no product yield in a moisture-sensitive reaction. The TPP salt used as a reagent or catalyst may have introduced water into the reaction, quenching sensitive reagents.1. Ensure the TPP salt was properly dried before use according to the recommended protocol. 2. Verify the anhydrous nature of all solvents and reagents. 3. Handle the TPP salt exclusively under an inert atmosphere (glovebox or Schlenk line).
Inconsistent reaction rates or yields between batches. Variability in the water content of the TPP salt used in different experimental runs.1. Implement a standardized procedure for drying and handling the TPP salt for every experiment. 2. If possible, quantify the water content of the salt before use (e.g., Karl Fischer titration).
The TPP salt is difficult to weigh accurately and appears clumpy. The salt has absorbed a significant amount of atmospheric moisture.1. Dry the salt under high vacuum at an elevated temperature. 2. Handle the dried salt in a low-humidity environment, such as a glovebox.
Phase-transfer catalyzed reaction is sluggish or fails. Excess water is hindering the transfer of the desired anion from the aqueous to the organic phase by overly hydrating the anion.1. Use a freshly dried TPP salt. 2. Minimize the amount of water in the reaction mixture if the protocol allows.

Experimental Protocols

Protocol 1: Drying this compound Chloride (TPPCl) for Moisture-Sensitive Applications

This protocol describes the rigorous drying of TPPCl to remove absorbed water, making it suitable for use in moisture-sensitive reactions.

Materials:

  • This compound chloride (as received)

  • Schlenk flask or other suitable vacuum-rated flask

  • High-vacuum line

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon)

  • Glovebox or Schlenk line for handling the dried salt

Procedure:

  • Place the TPPCl into a Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Slowly apply vacuum to the flask. Be cautious of fine powders being drawn into the vacuum line.

  • Once a stable vacuum is achieved, begin heating the flask. A temperature of 70-100°C is often sufficient. For very stubborn hydrates, higher temperatures may be required, but be mindful of the salt's decomposition temperature.

  • Dry the salt under high vacuum with heating for several hours (e.g., 4-6 hours). For highly sensitive applications, drying overnight may be necessary.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Transfer the dried TPPCl to a sealed container inside a glovebox or handle it under a positive pressure of inert gas using Schlenk techniques.

Visualizations

experimental_workflow cluster_storage Storage cluster_drying Drying Protocol cluster_handling Inert Atmosphere Handling cluster_reaction Moisture-Sensitive Reaction storage TPP Salt (As Received) drying Dry under High Vacuum with Heating storage->drying Hygroscopic handling Transfer and Weigh in Glovebox drying->handling Anhydrous reaction Add to Anhydrous Reaction Mixture handling->reaction

Caption: Workflow for handling hygroscopic TPP salts.

troubleshooting_flowchart start Poor Reaction Outcome check_moisture Was the TPP salt handled as a hygroscopic compound? start->check_moisture improper_handling Result: Potential moisture contamination. check_moisture->improper_handling No proper_handling Result: Moisture from TPP salt is an unlikely cause. check_moisture->proper_handling Yes action Action: Re-run experiment with rigorously dried TPP salt under inert atmosphere. improper_handling->action investigate_other Action: Investigate other experimental variables (e.g., solvent purity, reagent quality). proper_handling->investigate_other

Caption: Troubleshooting logic for poor reaction outcomes.

References

Technical Support Center: Tetraphenylphosphonium Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of tetraphenylphosphonium salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound salts?

A1: The two most prevalent methods for synthesizing this compound salts are:

  • From Triphenylphosphine and an Aryl Halide: This method involves the reaction of triphenylphosphine with an aryl halide, such as chlorobenzene or bromobenzene, typically in the presence of a catalyst.[1][2][3]

  • Via a Grignard Reagent: This approach utilizes the reaction of a Grignard reagent, like phenylmagnesium bromide, with triphenylphosphine oxide or a related phosphorus compound.

Q2: What are the primary causes of low yields in this compound salt synthesis?

A2: Low yields can often be attributed to several factors:

  • Incomplete reaction: This can be due to suboptimal reaction temperature, insufficient reaction time, or poor quality of starting materials.[3]

  • Side reactions: The formation of byproducts, most commonly triphenylphosphine oxide and biphenyl (in the Grignard route), can significantly reduce the yield of the desired product.[4]

  • Difficulties in purification: The removal of unreacted starting materials and side products from the final product can be challenging and lead to product loss.

Q3: How can I minimize the formation of triphenylphosphine oxide?

A3: Triphenylphosphine oxide is a common byproduct, especially if there is any oxygen present in the reaction. To minimize its formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use fresh, high-purity triphenylphosphine.

Q4: What is the biphenyl impurity sometimes seen in the Grignard synthesis route, and how can it be avoided?

A4: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide. It is formed from a coupling reaction between the Grignard reagent and unreacted bromobenzene.[4] The formation of this side product is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[4] To minimize biphenyl formation, it is recommended to add the bromobenzene slowly to the magnesium turnings to control the reaction temperature and to use a dilute solution.[2]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in a question-and-answer format.

Problem 1: The reaction does not seem to proceed, or the conversion is very low.

  • Question: I've mixed my triphenylphosphine and bromobenzene, but after the specified reaction time, I see very little product formation. What could be the issue?

  • Answer: Low conversion can be due to several factors:

    • Reaction Temperature: The reaction between triphenylphosphine and aryl halides often requires high temperatures to proceed at a reasonable rate. For example, the synthesis of this compound bromide from triphenylphosphine and bromobenzene can be carried out at temperatures ranging from 160°C to 260°C.[5][6] One study achieved an 89% yield by reacting triphenylphosphine and bromobenzene in n-octanol at 195°C for 6 hours.[2][3][7]

    • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction by a suitable technique like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time.

    • Catalyst Activity: If you are using a catalyst, such as a nickel salt, ensure it is active.[2][3][7] Impurities in the starting materials or the solvent can sometimes deactivate the catalyst.

Problem 2: The isolated product is an oil and is difficult to handle and purify.

  • Question: After the workup, my this compound salt is a viscous oil, not a solid. How can I induce crystallization?

  • Answer: The oily nature of the product can be due to the presence of impurities or residual solvent. Here are some techniques to try:

    • Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, can often induce precipitation of the solid salt.

    • Recrystallization from a different solvent system: Experiment with various solvent mixtures. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethanol) and then add a poor solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy, then allowing it to stand and crystallize.[8]

    • Low-Temperature Crystallization: Cooling the concentrated solution to a low temperature (e.g., in a freezer) can sometimes promote crystallization, although it may take a significant amount of time.[8]

Problem 3: The final product is contaminated with a significant amount of triphenylphosphine oxide.

  • Question: My final product shows a significant amount of triphenylphosphine oxide by NMR. How can I effectively remove it?

  • Answer: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Here are a few methods:

    • Washing/Trituration: Washing the crude product with a non-polar solvent like diethyl ether or toluene can help remove the less polar triphenylphosphine. For triphenylphosphine oxide, a different solvent system may be needed.

    • Recrystallization: Careful selection of a recrystallization solvent can sometimes leave the triphenylphosphine oxide in the mother liquor.

    • Column Chromatography: While not always ideal for large-scale synthesis, silica gel chromatography can be effective for separating triphenylphosphine oxide from the desired product.

Data Presentation

Table 1: Reaction Conditions for this compound Bromide Synthesis

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Triphenylphosphine, BromobenzeneNickelous Chloriden-octanol195689[3]
Triphenylphosphine, BromobenzeneNickelous Chloride, Zinc ChlorideNone (non-solvent)19010-1282[5]
Triphenylphosphine, BromobenzeneDivalent metal halide with crystal waterNone (non-solvent)Not specifiedNot specifiedHigh[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Bromide from Triphenylphosphine and Bromobenzene

This protocol is based on a non-solvent method which can achieve high yields.[5][6]

Materials:

  • Triphenylphosphine

  • Bromobenzene

  • Nickelous chloride (catalyst)

  • Zinc chloride (catalyst)

  • Deionized water

Procedure:

  • In a reaction kettle, add triphenylphosphine, bromobenzene, and the catalyst mixture (nickelous chloride and zinc chloride). The mass ratio of triphenylphosphine to bromobenzene can range from 1:0.6 to 1:5, and the catalyst is a mixture of nickel and zinc salts.[5][6]

  • Heat the reaction mixture to a temperature between 160°C and 260°C and maintain it for several hours until the reaction is complete.[5][6] For example, a reaction at 190°C for 10-12 hours has been reported to give an 82% yield.[5]

  • After the reaction is complete, cool the mixture to 90-100°C.

  • Add pure water to the reaction kettle and stir. Allow the mixture to stand and separate into layers.

  • Collect the aqueous layer, which contains the product.

  • Cool the aqueous solution to below 35°C and filter to collect the solid product.

  • Dry the collected solid to obtain this compound bromide.

Protocol 2: Synthesis of this compound Salt via a Grignard Reagent

This protocol outlines the general steps for a Grignard-based synthesis.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Triphenylphosphine oxide

  • Appropriate acid for workup (e.g., hydrobromic acid)

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is thoroughly dried.

    • In a flask under an inert atmosphere, add magnesium turnings.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.

    • Slowly add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change or gentle refluxing.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Triphenylphosphine Oxide:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of triphenylphosphine oxide in an anhydrous solvent to the Grignard reagent.

    • Allow the reaction mixture to stir at a controlled temperature.

  • Workup:

    • Quench the reaction by slowly adding an aqueous acid solution (e.g., HBr to obtain the bromide salt).

    • Extract the aqueous layer with an organic solvent.

    • Wash, dry, and concentrate the organic extracts to obtain the crude product.

    • Purify the crude product by recrystallization or other suitable methods.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Synthesis check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_temp Increase Temperature/Time incomplete->check_temp check_reagents Check Reagent Purity incomplete->check_reagents check_purification Analyze Purification Steps complete->check_purification end_success Improved Yield check_temp->end_success check_reagents->end_success side_products Significant Side Products Observed? check_purification->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No identify_side_product Identify Side Product (NMR, MS) yes_side->identify_side_product optimize_purification Optimize Purification (Recrystallization, Chromatography) no_side->optimize_purification tppo Triphenylphosphine Oxide identify_side_product->tppo biphenyl Biphenyl (Grignard Route) identify_side_product->biphenyl inert_atmosphere Ensure Inert Atmosphere tppo->inert_atmosphere slow_addition Slow Addition of Aryl Halide biphenyl->slow_addition optimize_purification->end_success inert_atmosphere->end_success slow_addition->end_success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_route1 Route 1: From Triphenylphosphine and Aryl Halide cluster_route2 Route 2: Grignard Reagent Method r1_start Triphenylphosphine + Aryl Halide r1_reaction Reaction (High Temperature, Catalyst) r1_start->r1_reaction r1_workup Aqueous Workup r1_reaction->r1_workup r1_product Crude this compound Salt r1_workup->r1_product purification Purification (Recrystallization/ Chromatography) r1_product->purification r2_start Aryl Halide + Mg r2_grignard Formation of Grignard Reagent r2_start->r2_grignard r2_reaction Reaction with Grignard Reagent r2_grignard->r2_reaction r2_tppo Triphenylphosphine Oxide r2_tppo->r2_reaction r2_workup Acidic Workup r2_reaction->r2_workup r2_product Crude this compound Salt r2_workup->r2_product r2_product->purification final_product Pure this compound Salt purification->final_product

Caption: General synthesis workflows for this compound salts.

References

Technical Support Center: Tetraphenylphosphonium (TPP) Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetraphenylphosphonium (TPP) salts as phase transfer catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of degradation for this compound (TPP) catalysts?

A1: The primary degradation pathway for TPP catalysts is alkaline hydrolysis. TPP salts are known to be stable at neutral pH but degrade under alkaline (high pH) conditions.[1][2][3] This degradation proceeds via a nucleophilic attack of a hydroxide anion on the phosphorus center.

Q2: What are the main products of TPP catalyst degradation?

A2: The principal degradation product from alkaline hydrolysis is triphenylphosphine oxide (TPPO).[1][2] In some specific applications, such as in the presence of radiolysis, degradation to triphenylphosphine (TPP) can also occur.[1][2][3]

Q3: Can this compound salts undergo a Wittig-type side reaction?

A3: No, TPP salts cannot participate in a Wittig-type reaction to form a phosphonium ylide. This is because the this compound cation lacks acidic alpha-hydrogens on the carbon atoms attached to the phosphorus, which are necessary for deprotonation to form an ylide.

Q4: What is the thermal stability of TPP catalysts?

A4: this compound salts generally exhibit high thermal stability. For example, this compound bromide (TPPB) has a melting point of 295-300 °C and a decomposition temperature of approximately 365-435 °C.[4][5] This high thermal stability makes them suitable for reactions requiring elevated temperatures where other phase transfer catalysts, like some quaternary ammonium salts, might decompose.

Troubleshooting Guide

Issue 1: Low or Stalled Reaction Rate

Possible Cause: Catalyst degradation due to high pH.

Troubleshooting Steps:

  • Monitor pH: If possible, monitor the pH of the aqueous phase. A high pH can lead to rapid degradation of the TPP catalyst.

  • Visual Observation: While not always definitive, a change in the appearance of the reaction mixture, such as the formation of a new precipitate (triphenylphosphine oxide is a solid), could indicate catalyst degradation.

  • Analytical Monitoring:

    • NMR Spectroscopy: The concentration of the active TPP catalyst can be monitored by ³¹P NMR spectroscopy. The TPP cation has a characteristic chemical shift, and the appearance of a new signal corresponding to triphenylphosphine oxide (TPPO) would indicate degradation.[6][7][8][9][10]

    • UV-Vis Spectroscopy: TPP salts have a distinct UV-Vis absorption spectrum. Monitoring the change in this spectrum over time can be used to follow the degradation of the catalyst.[11]

  • Mitigation Strategies:

    • pH Control: If the reaction chemistry allows, maintain the pH of the aqueous phase below highly alkaline levels.

    • Catalyst Loading: If degradation is unavoidable, a higher initial catalyst loading or the incremental addition of the catalyst throughout the reaction might be necessary to maintain a sufficient concentration of the active catalyst.

Issue 2: Difficult Product Purification and Low Isolated Yield

Possible Cause: Contamination of the product with triphenylphosphine oxide (TPPO).

Troubleshooting Steps:

TPPO is a common byproduct of reactions involving triphenylphosphine-based reagents and can be challenging to remove due to its physical properties.

  • Crystallization/Precipitation:

    • Solvent Selection: TPPO is poorly soluble in nonpolar solvents like hexane and cold diethyl ether. Triturating the crude product with these solvents can help remove TPPO.

    • Metal Salt Complexation: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂) to the crude product dissolved in a suitable solvent can precipitate the TPPO complex, which can then be removed by filtration.

  • Chromatography:

    • Silica Gel Chromatography: Due to its polarity, TPPO can often be separated from less polar products by silica gel chromatography.

Experimental Protocols for TPPO Removal:

  • Protocol 1: Precipitation with Hexane/Ether

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a minimal amount of cold hexane or a hexane/diethyl ether mixture.

    • Stir the suspension for a period to allow the product to dissolve while the TPPO remains as a solid.

    • Filter the mixture to remove the insoluble TPPO.

    • Wash the collected solid with a small amount of cold solvent.

    • Combine the filtrates and concentrate to obtain the purified product.

  • Protocol 2: Complexation with Zinc Chloride

    • Dissolve the crude reaction mixture containing the product and TPPO in a polar solvent such as ethanol, ethyl acetate, or tetrahydrofuran.

    • Add a solution of zinc chloride (ZnCl₂) in the same solvent.

    • Stir the mixture to allow the formation of the insoluble ZnCl₂(TPPO)₂ complex.

    • Collect the precipitate by filtration.

    • The filtrate contains the purified product.

Quantitative Data on TPP Stability

The stability of the this compound cation is highly dependent on the alkalinity and temperature of the medium. The following table summarizes the degradation of the TPP cation under specific alkaline conditions.

Concentration of BaseSolventTemperature (°C)Time% TPP Cation Remaining
1 M KOHCD₃OD8010 minutes0%
4 M KOHCD₃OD8010 minutes~0%

Data adapted from a study on tetraarylphosphonium cations.[12][13][14]

This data clearly indicates the rapid degradation of the this compound cation under strongly basic conditions at elevated temperatures.

Side Reaction Mechanisms and Logical Diagrams

The primary side reaction of concern is the alkaline hydrolysis of the this compound cation.

Alkaline Hydrolysis of this compound Cation

The reaction proceeds through a nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center of the this compound cation. This is followed by the departure of a phenyl group, which is subsequently protonated to form benzene, and the formation of triphenylphosphine oxide.

Alkaline_Hydrolysis TPP This compound Cation (Ph₄P⁺) Intermediate Pentacoordinate Intermediate [Ph₄P(OH)] TPP->Intermediate Nucleophilic Attack OH_minus Hydroxide Ion (OH⁻) OH_minus->Intermediate TPPO Triphenylphosphine Oxide (Ph₃P=O) Intermediate->TPPO Rearrangement & Phenyl Anion Elimination Benzene Benzene (C₆H₆) Intermediate->Benzene Protonation of Phenyl Anion Protonation Protonation

Alkaline hydrolysis of the this compound cation.
Troubleshooting Logic for Low Yield

This workflow outlines the steps to diagnose the cause of low yield in a TPP-catalyzed reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Conditions Check Reaction Conditions (Temp, Time, Stirring) Start->Check_Conditions Check_Reagents Verify Reagent Purity and Stoichiometry Check_Conditions->Check_Reagents Conditions OK End_Fail Consult Further Literature Check_Conditions->End_Fail Conditions Not Optimal Check_Catalyst Suspect Catalyst Degradation? Check_Reagents->Check_Catalyst Reagents OK Check_Reagents->End_Fail Reagent Issues Monitor_Catalyst Monitor Catalyst Concentration (³¹P NMR, UV-Vis) Check_Catalyst->Monitor_Catalyst Yes Purification_Issue Investigate Purification Step (TPPO contamination?) Check_Catalyst->Purification_Issue No Optimize_pH Optimize pH (if possible) Monitor_Catalyst->Optimize_pH Degradation Confirmed Increase_Loading Increase Catalyst Loading or Use Staged Addition Monitor_Catalyst->Increase_Loading Degradation Confirmed End_Success Yield Improved Optimize_pH->End_Success Increase_Loading->End_Success Purification_Issue->End_Success

Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Catalyst Poisoning of Tetraphenylphosphonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting issues related to the deactivation and poisoning of tetraphenylphosphonium (TPP) catalysts, which are widely used as phase-transfer catalysts (PTCs) in organic synthesis. By understanding the common causes of catalyst deactivation, researchers can optimize reaction conditions, improve yields, and ensure the robustness of their synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deactivation for this compound catalysts?

The primary deactivation pathway for this compound catalysts, such as this compound bromide (TPPB) and chloride (TPPCl), is not poisoning in the traditional sense of irreversible binding by a foreign substance. Instead, the main cause of catalyst deactivation is degradation under specific reaction conditions, most notably alkaline hydrolysis.[1] Under basic (high pH) conditions, the this compound cation is susceptible to nucleophilic attack by hydroxide ions, leading to its decomposition into triphenylphosphine oxide (TPPO) and benzene. This process is irreversible and results in a loss of catalytic activity.

Q2: What are the typical signs of this compound catalyst deactivation in a reaction?

Signs of catalyst deactivation include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, or the reaction rate slows down significantly over time.

  • Low product yield: The isolated yield of the desired product is lower than expected.

  • Formation of byproducts: The appearance of triphenylphosphine oxide (TPPO) as a significant byproduct in the reaction mixture, often complicating product purification.

Q3: Besides high pH, what other factors can contribute to the degradation of this compound catalysts?

While alkaline conditions are the most significant factor, other conditions can influence the stability of TPP catalysts:

  • High Temperatures: Although generally thermally stable at moderate temperatures, very high temperatures (above 300°C) can lead to thermal decomposition.[2]

  • Radiolysis: Exposure to ionizing radiation can cause degradation to triphenylphosphine (TPP).[1]

  • Strong Oxidizing or Reducing Agents: The presence of potent oxidizing or reducing agents may lead to unwanted side reactions involving the catalyst.[2]

Q4: Can this compound catalysts be regenerated after deactivation?

Direct regeneration of the this compound cation from its primary degradation product, triphenylphosphine oxide (TPPO), is not a straightforward process within the reaction mixture. However, TPPO can be recovered from the reaction mixture and subsequently reduced back to triphenylphosphine. This triphenylphosphine can then be used to synthesize new this compound salts. One method for this reduction involves using silicon powder as a regenerating reagent.[3]

Troubleshooting Guides

Issue 1: Reaction Stalls or Proceeds Slowly

If your reaction using a this compound catalyst is stalling or proceeding at an unexpectedly slow rate, consider the following troubleshooting steps in a systematic manner.

Troubleshooting Workflow for Sluggish Reactions

G start Reaction Stalled or Slow check_pH 1. Check Reaction pH start->check_pH is_basic Is pH > 8-9? check_pH->is_basic reduce_base Action: Reduce base concentration or use a weaker base. is_basic->reduce_base Yes check_temp 2. Verify Reaction Temperature is_basic->check_temp No reduce_base->check_temp is_high_temp Is temperature excessively high? check_temp->is_high_temp lower_temp Action: Lower the reaction temperature if possible. is_high_temp->lower_temp Yes check_reagents 3. Assess Reagent Purity is_high_temp->check_reagents No lower_temp->check_reagents impurities Are acidic/basic impurities present? check_reagents->impurities purify_reagents Action: Purify reagents and dry solvents. impurities->purify_reagents Yes check_catalyst 4. Evaluate Catalyst Integrity impurities->check_catalyst No purify_reagents->check_catalyst catalyst_degraded Is catalyst old or improperly stored? check_catalyst->catalyst_degraded use_fresh_catalyst Action: Use a fresh batch of catalyst. catalyst_degraded->use_fresh_catalyst Yes end Problem Resolved catalyst_degraded->end No use_fresh_catalyst->end

Caption: Troubleshooting workflow for slow or stalled reactions.

Issue 2: Low Product Yield and/or Difficult Purification

Low yields are often linked to catalyst deactivation and the subsequent formation of triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product.

Potential Cause Recommended Action
Catalyst Degradation The primary cause of low yield is often the degradation of the TPP catalyst due to excessive basicity. Monitor and control the pH of the reaction mixture. Consider using a less basic reagent if the reaction chemistry allows.
TPPO Contamination Triphenylphosphine oxide (TPPO) is a common byproduct of TPP catalyst degradation and can be difficult to remove. Several methods can be employed for its removal, including precipitation with zinc chloride in polar solvents or chromatographic separation.[4][5]
Sub-optimal Reaction Conditions Ensure that the reaction temperature, solvent, and stirring rate are optimized for your specific transformation. Inadequate mixing in a biphasic system can lead to poor catalyst performance.
Moisture Content While TPPB itself is not overly sensitive to moisture, the presence of excess water can affect the kinetics of some phase-transfer catalyzed reactions. Ensure that organic solvents are appropriately dried if the reaction is known to be sensitive to water.

Data Presentation: Catalyst Stability

Parameter Effect on TPPB Stability Observations and Recommendations
pH High pH is the primary driver of degradation.The rate of hydrolysis increases significantly in basic conditions. It is advisable to maintain the pH as low as the reaction conditions permit.
Temperature Higher temperatures accelerate degradation.The decomposition of TPPB has been noted to begin at temperatures above 300°C.[2] For reactions in solution, higher temperatures will increase the rate of alkaline hydrolysis.
Solvent Aprotic solvents can accelerate alkaline hydrolysis.The rate of alkaline hydrolysis of this compound salts has been shown to increase dramatically when a significant portion of water is replaced by an aprotic solvent like tetrahydrofuran (THF).
Aqueous Solubility TPPB has limited solubility in cold water but is soluble in hot water.[6]This property is relevant for the setup of biphasic reaction systems and for the work-up procedure.
Organic Solvent Solubility Good solubility in polar organic solvents like acetonitrile, DMF, and dichloromethane. Poorly soluble in nonpolar solvents like hexane.[7]The choice of organic solvent will impact the partitioning of the catalyst and the overall reaction rate.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis (Phase-Transfer Catalysis)

This protocol provides a general methodology for a Williamson ether synthesis using this compound bromide as a phase-transfer catalyst.

Reaction: Phenol + 1-Bromobutane → Butyl Phenyl Ether

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium hydroxide (or potassium hydroxide)

  • This compound bromide (TPPB)

  • Toluene (or other suitable organic solvent)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and this compound bromide (typically 1-5 mol%) in toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Reaction Initiation: Add the aqueous sodium hydroxide solution to the organic phase in the reaction flask.

  • Addition of Alkylating Agent: While stirring vigorously, add 1-bromobutane to the biphasic mixture.

  • Reaction Progress: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting for this Protocol:

  • No Reaction: Ensure vigorous stirring to create a sufficient interfacial area for the phase-transfer catalysis to occur. Check the purity and concentration of your reagents.

  • Formation of TPPO: If a significant amount of TPPO is observed, the basicity of the aqueous phase may be too high, or the reaction may have been run for an extended period at a high temperature, leading to catalyst degradation. Consider using a lower concentration of NaOH or a milder base.

Visualizations

Signaling Pathway: Alkaline Hydrolysis of this compound Cation

G TPP This compound Cation (Active Catalyst) Intermediate Pentacoordinate Intermediate (Unstable) TPP->Intermediate + OH⁻ OH Hydroxide Ion (High pH) OH->Intermediate TPPO Triphenylphosphine Oxide (Inactive Byproduct) Intermediate->TPPO Benzene Benzene Intermediate->Benzene

Caption: Degradation of the TPP catalyst under basic conditions.

Experimental Workflow: Williamson Ether Synthesis

G start Start: Williamson Ether Synthesis setup 1. Combine Phenol, TPPB, and Toluene start->setup add_base 2. Add Aqueous NaOH Solution setup->add_base add_alkyl_halide 3. Add 1-Bromobutane add_base->add_alkyl_halide reflux 4. Heat and Stir Vigorously add_alkyl_halide->reflux monitor 5. Monitor Reaction by TLC/GC reflux->monitor workup 6. Cool, Separate Layers, and Wash monitor->workup purify 7. Dry and Purify Product workup->purify end End: Isolated Butyl Phenyl Ether purify->end

Caption: Workflow for a TPPB-catalyzed Williamson ether synthesis.

References

Technical Support Center: Regeneration and Recycling of Tetraphenylphosphonium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of tetraphenylphosphonium (TPP) catalysts, such as this compound bromide (TPPB). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data on catalyst performance over multiple cycles.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: After my reaction, how can I effectively separate the this compound catalyst from the organic reaction mixture?

A1: this compound salts are generally soluble in water, especially hot water, while many organic products and starting materials have limited water solubility. This difference in solubility is the basis for a straightforward extraction-based separation. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: My recovered this compound catalyst is an oil or a sticky solid. What should I do?

A2: "Oiling out" or the formation of a sticky precipitate can occur for several reasons:

  • Residual Organic Impurities: The recovered catalyst may still be contaminated with organic products or byproducts. Try washing the crude catalyst with a non-polar organic solvent in which TPPB has very low solubility, such as diethyl ether or hexane. This can help remove non-polar impurities.

  • Supersaturation and Rapid Cooling: If you are recovering the catalyst by precipitation from a hot aqueous solution, cooling the solution too quickly can lead to the formation of an oil instead of crystals. To remedy this, reheat the solution to redissolve the catalyst and allow it to cool slowly to room temperature, and then further cool it in an ice bath to maximize precipitation.

  • Presence of Water: The catalyst may be wet. Ensure the catalyst is thoroughly dried under vacuum after recovery.

Q3: I've recovered the catalyst, but it shows significantly lower activity in the next reaction cycle. What are the potential causes?

A3: A drop in catalytic activity is a common issue and can be attributed to several factors:

  • Thermal Decomposition: Phosphonium salts can be susceptible to thermal degradation, especially at elevated temperatures. If your reaction or workup involves high temperatures, some of the catalyst may have decomposed. The primary decomposition product is often triphenylphosphine oxide (TPPO).

  • Chemical Degradation: TPP salts can degrade under strongly basic conditions.[1] If your reaction involves a strong base, this could be a cause of catalyst deactivation.

  • Catalyst Poisoning: Impurities in the starting materials or solvents, or certain byproducts formed during the reaction, can act as catalyst poisons, blocking the active sites.

  • Incomplete Removal of Inhibitors: Residual reactants or products from the previous cycle could inhibit the new reaction. Ensure the recovered catalyst is thoroughly purified.

Q4: How can I assess the purity of my recycled this compound catalyst?

A4: Several analytical techniques can be used to determine the purity of your recovered catalyst:

  • Melting Point: A sharp melting point that is close to the literature value (for TPPB, this is around 295-300 °C) indicates high purity. Impurities will typically cause the melting point to be lower and broader.[2]

  • NMR Spectroscopy: 1H and 31P NMR spectroscopy are powerful tools to identify the presence of organic impurities or degradation products like triphenylphosphine oxide.

  • Infrared (IR) Spectroscopy: Comparing the IR spectrum of the recycled catalyst to that of a pure standard can help identify impurities.[2]

Q5: I suspect my recycled catalyst is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?

A5: Triphenylphosphine oxide is a common byproduct of reactions involving phosphines and can also be a degradation product of TPP salts. Since TPPO is significantly less polar than TPPB, it can often be removed by washing the crude catalyst with a solvent in which TPPB is insoluble but TPPO has some solubility, such as a mixture of ether and hexane. In some cases, column chromatography may be necessary for complete removal, although this is less practical for routine recycling.

Quantitative Data on Catalyst Recycling

While specific data on the recycling of homogeneous this compound bromide is not extensively available in the reviewed literature, studies on immobilized phosphonium salt catalysts provide insight into the expected performance over multiple cycles. The following table summarizes representative data for an immobilized bifunctional phosphonium salt used in the synthesis of cyclic carbonates from epoxides and CO₂.[1] This data illustrates a gradual decrease in yield over successive runs, which can be attributed to catalyst leaching or deactivation.

Recycling RunProduct Yield (%)
199
295
388
482
575

Note: This data is for an immobilized phosphonium salt and serves as an illustrative example. Performance of recycled TPPB may vary depending on the reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Recovery of this compound Bromide (TPPB) from a Reaction Mixture

This protocol is a general guideline and may need to be optimized for your specific reaction system. It is adapted from methods used for the recovery of TPPB after its synthesis.[3]

Materials:

  • Completed reaction mixture containing TPPB.

  • Hot deionized water.

  • Non-polar organic solvent (e.g., diethyl ether or hexane).

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Vacuum oven or desiccator.

Procedure:

  • Quenching and Initial Extraction:

    • Once the reaction is complete, cool the reaction vessel to a safe temperature (e.g., 90-100 °C).

    • Add a sufficient volume of hot deionized water to the reaction mixture to fully dissolve the TPPB.

    • Stir the mixture vigorously for 30-60 minutes while maintaining the temperature.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Allow the layers to separate. The aqueous layer will contain the dissolved TPPB, while the organic layer will contain the product, unreacted starting materials, and other organic components.

    • Drain the lower aqueous layer into a clean flask.

  • Precipitation of TPPB:

    • While stirring, cool the aqueous extract to room temperature, and then place it in an ice bath (0-10 °C) to induce precipitation of the TPPB.

  • Isolation of the Catalyst:

    • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Purification and Drying:

    • Wash the filter cake with a small amount of cold deionized water to remove any water-soluble impurities.

    • Perform a final wash with a non-polar organic solvent (e.g., cold diethyl ether) to remove any adsorbed organic impurities.

    • Dry the purified TPPB in a vacuum oven at 70-140 °C until a constant weight is achieved.[3]

Protocol 2: Purity Assessment of Recycled TPPB by Melting Point

Procedure:

  • Ensure the recovered TPPB is completely dry.

  • Pack a small amount of the TPPB into a melting point capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of approximately 1-2 °C per minute near the expected melting point.

  • Record the temperature range from when the first drop of liquid appears to when the entire sample has melted.

  • Compare the observed melting point range to the literature value for pure TPPB (295-300 °C). A broad or depressed melting point range suggests the presence of impurities.[2]

Diagrams

experimental_workflow start Completed Reaction Mixture step1 Cool to 90-100 °C start->step1 step2 Add Hot Water and Stir step1->step2 step3 Phase Separation (Separatory Funnel) step2->step3 step4 Collect Aqueous Layer step3->step4 Aqueous Phase organic_phase Organic Phase (Product, Byproducts) step3->organic_phase Organic Phase step5 Cool Aqueous Layer to 0-10 °C step4->step5 step6 Vacuum Filtration step5->step6 step7 Wash with Cold Water step6->step7 step8 Wash with Non-Polar Solvent (e.g., Diethyl Ether) step7->step8 step9 Dry Under Vacuum step8->step9 end Purified TPPB Catalyst step9->end

Caption: Workflow for the recovery and purification of TPPB catalyst.

troubleshooting_workflow start Low Activity of Recycled Catalyst check_purity Assess Purity (Melting Point, NMR) start->check_purity impurity_found Impurities Detected check_purity->impurity_found No pure Catalyst is Pure check_purity->pure Yes check_conditions Review Reaction/Workup Conditions high_temp High Temperatures Used? check_conditions->high_temp repurify Action: Re-purify Catalyst (e.g., Recrystallization, Solvent Wash) impurity_found->repurify pure->check_conditions strong_base Strong Base Used? high_temp->strong_base No thermal_degradation Cause: Thermal Degradation Solution: Lower reaction/drying temperature high_temp->thermal_degradation Yes chemical_degradation Cause: Chemical Degradation Solution: Consider milder base or catalyst choice strong_base->chemical_degradation Yes poisoning Cause: Catalyst Poisoning Solution: Purify starting materials and solvents strong_base->poisoning No

Caption: Troubleshooting workflow for low activity of recycled TPPB.

References

Optimizing Temperature in Tetraphenylphosphonium-Mediated Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the temperature for reactions mediated by tetraphenylphosphonium (TPP) salts. TPP compounds, such as this compound bromide (TPPB) and this compound chloride (TPPCl), are widely used as phase-transfer catalysts (PTCs) and reagents in various organic syntheses, including nucleophilic substitutions, Wittig reactions, and polymerizations. Temperature is a critical parameter that can significantly influence reaction rate, yield, and selectivity. This guide offers practical advice and detailed protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on this compound-mediated reactions?

A1: Generally, increasing the reaction temperature accelerates the reaction rate.[1] This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions that can overcome the activation energy barrier.[1] However, an optimal temperature range is crucial, as excessively high temperatures can lead to the decomposition of the TPP catalyst or reactants, promote unwanted side reactions, and decrease selectivity.[2][3]

Q2: How stable are this compound salts at elevated temperatures?

A2: this compound salts are known for their high thermal stability compared to their quaternary ammonium counterparts, making them suitable for high-temperature applications.[4][5] For instance, this compound chloride (TPPCl) is reported to be stable up to 400°C. The decomposition temperature of this compound bromide (TPPB) has been recorded at 435°C.[6] This high thermal stability allows for a wider operational temperature range in many synthetic applications.[4]

Q3: Can using this compound bromide (TPPB) as a phase-transfer catalyst allow for lower reaction temperatures?

A3: Yes, one of the advantages of using TPPB as a phase-transfer catalyst is its ability to increase reaction rates, which can, in some cases, allow reactions to be carried out at lower temperatures than would otherwise be required.[7] This is particularly beneficial for reactions involving thermally sensitive substrates.

Q4: How does temperature affect the stereoselectivity of a Wittig reaction using a this compound ylide?

A4: The effect of temperature on the stereoselectivity of the Wittig reaction depends on the nature of the ylide. For unstabilized ylides, lower temperatures often favor the formation of the Z-alkene.[8] This is because the initial cycloaddition to form the oxaphosphetane is irreversible at low temperatures. At higher temperatures, this initial step can become reversible, leading to the formation of the more thermodynamically stable E-alkene. For stabilized ylides, the reaction is generally more selective for the E-alkene, and the effect of temperature is less pronounced.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Potential Cause: The reaction temperature is too low, resulting in a slow reaction rate.

Troubleshooting Steps:

  • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Solvent Consideration: Ensure the chosen solvent is appropriate for the desired temperature range and that all reactants, including the TPP salt, are sufficiently soluble.

  • Literature Review: Consult scientific literature for the specific type of reaction being performed to identify typical temperature ranges.

Issue 2: Formation of Byproducts or Decomposition

Potential Cause: The reaction temperature is too high, leading to thermal degradation of the TPP catalyst, reactants, or products, or promoting side reactions.

Troubleshooting Steps:

  • Temperature Reduction: Decrease the reaction temperature in 10-20°C increments to find a balance between an acceptable reaction rate and minimal byproduct formation.

  • Thermogravimetric Analysis (TGA): If available, perform TGA on the TPP salt and reactants to determine their decomposition temperatures and establish a safe operating temperature range.

  • Reaction Time Optimization: A shorter reaction time at a slightly higher temperature may sometimes yield better results than a longer reaction time at a lower temperature, and vice-versa. Experiment with both parameters to find the optimal conditions.

Issue 3: Inconsistent Reaction Yields

Potential Cause: Poor temperature control leading to fluctuations in the reaction conditions.

Troubleshooting Steps:

  • Use of Controlled Heating Mantles or Oil Baths: Employ reliable heating equipment with precise temperature controllers to ensure a stable reaction temperature.

  • Internal Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture rather than relying solely on the set temperature of the heating device.

  • Stirring Rate: Ensure consistent and efficient stirring to maintain uniform temperature throughout the reaction mixture.

Quantitative Data on Temperature Effects

The following tables summarize the effect of temperature on the yield of specific this compound-mediated reactions.

Table 1: Effect of Temperature on the Yield of Butyl Benzoate using TPPB as a Phase-Transfer Catalyst [8]

Temperature (°C)Reaction Time (min)Yield (%)
406085
506092
606098
706098

Reaction Conditions: Alkylation of sodium benzoate with butyl bromide using this compound bromide (TPPB) as the catalyst in toluene.[8]

Table 2: Optimization of Wittig Reaction Conditions for the Synthesis of Unsaturated Organotrifluoroborates [9]

EntryBaseTemperature (°C)Conversion (%)E/Z Ratio
1n-BuLi-78 to rt481.6/1
2NaH0 to rt462.8/1
3K₂CO₃rt35>20/1
4K₂CO₃8099>20/1

Reaction Conditions: Reaction of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chloride with p-anisaldehyde.[9]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general method for optimizing the temperature for the synthesis of an organic azide from an alkyl halide using this compound bromide as a phase-transfer catalyst.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Sodium azide (NaN₃)

  • This compound bromide (TPPB)

  • Toluene

  • Water

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe

  • Heating mantle with a temperature controller

Procedure:

  • Set up a series of reactions in parallel, each in a round-bottom flask.

  • To each flask, add the alkyl halide (1.0 eq), sodium azide (1.5 eq), and TPPB (0.05 eq).

  • Add toluene and water to create a biphasic system (e.g., a 1:1 volume ratio).

  • Set the temperature for each reaction to a different value (e.g., 50°C, 60°C, 70°C, 80°C, and 90°C).

  • Stir the mixtures vigorously and monitor the progress of each reaction over time using an appropriate analytical technique (e.g., GC-MS or TLC).

  • After a set time (e.g., 4 hours), quench the reactions and perform a work-up to isolate the product.

  • Analyze the yield and purity of the product from each reaction to determine the optimal temperature.

Protocol 2: Detailed Methodology for a Wittig Reaction with Temperature Control

This protocol details the synthesis of an alkene from an aldehyde and a phosphonium salt, with specific attention to temperature control for ylide formation and the subsequent reaction.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Aldehyde (e.g., benzaldehyde)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry round-bottom flask, syringe, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Ylide Formation:

    • To a dry round-bottom flask under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.1 eq) and anhydrous THF.

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture at this low temperature for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Temperature Optimization

The following diagram illustrates a general workflow for optimizing the temperature in a TPP-mediated reaction.

Temperature_Optimization_Workflow A Define Reaction Scope (Reactants, Catalyst, Solvent) B Initial Temperature Screening (e.g., 3-5 temperatures) A->B C Monitor Reaction Progress (TLC, GC, HPLC) B->C D Analyze Results (Yield, Purity, Reaction Time) C->D E Optimal Temperature Identified? D->E F Refine Temperature Range (Narrower increments) E->F No G Final Optimized Protocol E->G Yes F->B H No I Yes

Caption: A general workflow for optimizing reaction temperature.

Catalytic Cycle of Phase-Transfer Catalysis

This diagram shows the role of the this compound cation in a phase-transfer catalyzed reaction.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase A M⁺Y⁻ C [Ph₄P]⁺Y⁻ A->C Anion Exchange B M⁺X⁻ E RY C->E Nucleophilic Attack D RX D->E F [Ph₄P]⁺X⁻ E->F F->B Return to Aqueous Phase

Caption: Catalytic cycle of TPP-mediated phase-transfer catalysis.

References

interference of other ions in gravimetric analysis with tetraphenylphosphonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetraphenylphosphonium chloride ((C₆H₅)₄PCl) as a precipitating agent in gravimetric analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in gravimetric analysis?

A1: this compound chloride is a reagent used for the quantitative determination of certain large anions in solution. It forms sparingly soluble precipitates with these anions, which can then be isolated, dried, and weighed to determine their concentration. Common analytes include perchlorate (ClO₄⁻), permanganate (MnO₄⁻), and perrhenate (ReO₄⁻).

Q2: Which ions can interfere with gravimetric analysis using this compound?

A2: Several anions can co-precipitate with the target analyte, leading to inaccurate (typically high) results. These interfering ions form their own sparingly soluble salts with the this compound cation. Known interfering ions include:

  • Dichromate (Cr₂O₇²⁻)

  • Periodate (IO₄⁻)

  • Permanganate (MnO₄⁻) (when not the analyte)

  • Perrhenate (ReO₄⁻) (when not the analyte)

  • Persulfate (S₂O₈²⁻)

  • Tetrafluoroborate (BF₄⁻)

  • Tetraphenylborate (B(C₆H₅)₄⁻)[1][2]

  • Triiodide (I₃⁻)

Q3: How can I tell if I have interference in my analysis?

A3: Consistently high and non-reproducible results are a primary indicator of interference. The formation of a precipitate with an unusual color can also suggest the presence of a colored interfering ion like permanganate (purple) or dichromate (orange).

Troubleshooting Guide

Issue 1: Higher than expected mass of the precipitate.
  • Possible Cause 1: Coprecipitation of interfering ions.

    • Solution: The presence of one or more of the interfering anions listed in FAQ 2 will lead to a positively biased result. It is crucial to either remove these ions before adding the this compound chloride solution or to mask them to prevent their precipitation.

  • Possible Cause 2: Incomplete drying of the precipitate.

    • Solution: Ensure the precipitate is dried to a constant weight at the recommended temperature (typically 110-120°C) in a drying oven.[3] Allow the crucible and precipitate to cool completely in a desiccator before each weighing.

  • Possible Cause 3: Occlusion of the mother liquor.

    • Solution: This occurs when impurities are trapped within the precipitate crystals. To minimize this, ensure slow addition of the precipitating agent with constant and efficient stirring. Digesting the precipitate (heating it in the mother liquor for a period) can also help to create larger, purer crystals.

Issue 2: The precipitate passes through the filter.
  • Possible Cause 1: Formation of very fine particles.

    • Solution: This can happen if the precipitation is carried out too quickly or from a very concentrated solution. To encourage the formation of larger, more easily filterable particles, precipitate from a hot, dilute solution and add the this compound chloride solution slowly while stirring. Digestion of the precipitate after formation is also recommended.

  • Possible Cause 2: Incorrect filter porosity.

    • Solution: Use a fine or medium porosity sintered glass crucible appropriate for gravimetric analysis to ensure complete retention of the precipitate.

Experimental Protocols

Protocol 1: Gravimetric Determination of Perchlorate (ClO₄⁻)

This protocol is adapted for this compound chloride from a similar method using tetraphenylarsonium chloride.

1. Sample Preparation:

  • Dissolve a weighed sample containing perchlorate in approximately 100 mL of distilled water in a 250 mL beaker.
  • Adjust the pH of the solution to be between 4 and 7.

2. Removal of Interferences (if present):

  • For Permanganate (MnO₄⁻): Add a few drops of 3% hydrogen peroxide solution to the acidic sample solution until the purple color disappears. Gently boil the solution for a few minutes to decompose the excess hydrogen peroxide.
  • For Dichromate (Cr₂O₇²⁻): Add a solution of barium chloride (BaCl₂) to the neutral or slightly acidic sample solution to precipitate barium chromate (BaCrO₄). Filter off the precipitate.
  • For Periodate (IO₄⁻): Reduce periodate to iodide by adding a solution of sodium bisulfite (NaHSO₃) to the acidic sample solution. The iodide will not precipitate with this compound.

3. Precipitation:

  • Heat the solution to about 60-80°C.
  • Slowly add a 2% solution of this compound chloride dropwise with constant stirring. Add a slight excess of the precipitating agent to ensure complete precipitation.
  • A white, amorphous precipitate of this compound perchlorate ((C₆H₅)₄PClO₄) will form.

4. Digestion:

  • Keep the solution hot (60-80°C) and continue stirring for about 30 minutes to an hour. This "digestion" process encourages the formation of larger, more filterable crystals and reduces impurities.

5. Filtration and Washing:

  • Filter the hot solution through a pre-weighed, medium-porosity sintered glass crucible.
  • Wash the precipitate several times with small portions of hot distilled water to remove any soluble impurities.

6. Drying and Weighing:

  • Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.
  • Cool the crucible in a desiccator before each weighing.
  • Calculate the mass of the perchlorate from the mass of the this compound perchlorate precipitate using the appropriate gravimetric factor.

Protocol 2: Gravimetric Determination of Permanganate (MnO₄⁻)

1. Sample Preparation:

  • Dissolve a weighed sample containing permanganate in approximately 100 mL of distilled water. The solution should have a neutral to slightly acidic pH.

2. Precipitation:

  • Cool the solution in an ice bath.
  • Slowly add a pre-chilled 2% solution of this compound chloride dropwise with constant stirring. A purple precipitate of this compound permanganate ((C₆H₅)₄PMnO₄) will form.

3. Filtration and Washing:

  • Filter the cold solution immediately through a pre-weighed, cooled, medium-porosity sintered glass crucible.
  • Wash the precipitate with several small portions of ice-cold distilled water.

4. Drying and Weighing:

  • Dry the precipitate in a desiccator under vacuum at room temperature to a constant weight. Do not heat the precipitate , as this compound permanganate can be unstable at elevated temperatures.
  • Calculate the mass of permanganate from the mass of the precipitate.

Quantitative Data

CompoundFormulaMolar Mass ( g/mol )Solubility Product (Ksp) in Water
This compound Perchlorate(C₆H₅)₄PClO₄438.85Low (qualitative)
This compound Tetraphenylborate(C₆H₅)₄PB(C₆H₅)₄658.622.7 x 10⁻⁹[1]

Visualizations

Gravimetric_Analysis_Workflow cluster_prep Sample Preparation cluster_interference Interference Removal (if necessary) cluster_precipitation Precipitation cluster_isolation Isolation and Measurement A Dissolve Sample B Adjust pH A->B C Add Masking Agent or Perform Separation B->C Interferents Present D Heat Solution B->D C->D E Add this compound Chloride (slowly with stirring) D->E F Digest Precipitate E->F G Filter Precipitate F->G H Wash Precipitate G->H I Dry to Constant Weight H->I J Weigh Precipitate I->J

Caption: General workflow for gravimetric analysis using this compound.

Troubleshooting_High_Results A High Precipitate Mass B Coprecipitation of Interfering Ions A->B C Incomplete Drying A->C D Occlusion of Mother Liquor A->D E Solution: Remove or Mask Interfering Ions B->E F Solution: Dry to Constant Weight C->F G Solution: Slow Precipitation & Digestion D->G

Caption: Troubleshooting guide for unexpectedly high precipitate mass.

References

Technical Support Center: Growing Large Single Crystals of Tetraphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in growing large single crystals of tetraphenylphosphonium bromide (TPPB).

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of TPPB.

Problem 1: No crystal formation after an extended period.

Possible Cause Troubleshooting Step
Sub-saturation: The concentration of TPPB in the solvent is too low for nucleation to occur.1. Slow Evaporation: Loosen the cap of the crystallization vessel slightly to allow for slow solvent evaporation. This will gradually increase the concentration.[1][2] 2. Temperature Reduction: If using a temperature-lowering method, ensure the cooling rate is slow and steady to maintain a state of supersaturation.[1][2]
Inappropriate Solvent: The chosen solvent may not be suitable for TPPB crystallization.1. Solvent Screening: TPPB has good solubility in polar organic solvents and water.[1][2] Consider switching to an alternative solvent system. Successful systems include water, ethanol, and a 3:2 mixture of dichloromethane and n-hexane.[1][2] 2. Binary Solvent System: Utilize a binary solvent system where TPPB is soluble in one solvent and poorly soluble in the other (e.g., dichloromethane and n-hexane).[1][2][3]
Lack of Nucleation Sites: Spontaneous nucleation is hindered.1. Seed Crystals: Introduce a small, high-quality seed crystal into the saturated solution to initiate growth.[1][2][4] 2. Scratching the Surface: Gently scratch the inside of the glass vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.

Problem 2: Formation of many small crystals instead of a few large ones.

Possible Cause Troubleshooting Step
High Supersaturation: The solution is too concentrated, leading to rapid and widespread nucleation.1. Dilute the Solution: Add a small amount of fresh solvent to the solution to reduce the supersaturation level. 2. Slower Evaporation/Cooling: Reduce the rate of solvent evaporation (by tightening the cap) or slow down the cooling rate to control the nucleation process.[1][2]
Presence of Impurities: Impurities can act as nucleation sites, leading to the formation of multiple small crystals.[5][6][7]1. Purify the TPPB: Recrystallize the starting material to remove impurities before attempting to grow large single crystals. 2. Filter the Solution: Filter the saturated solution through a fine-pored filter (e.g., PTFE 0.45 µm) to remove any particulate matter before setting it up for crystallization.[8]
Mechanical Disturbance: Vibrations or movement can induce secondary nucleation.1. Isolate the Setup: Place the crystallization vessel in a location free from vibrations and disturbances.[9]

Problem 3: Crystals are formed, but they are of poor quality (e.g., cloudy, dendritic).

Possible Cause Troubleshooting Step
Rapid Crystal Growth: Fast growth can lead to the incorporation of solvent molecules and other defects into the crystal lattice.1. Reduce Supersaturation: Lower the concentration of the solution or decrease the rate of solvent evaporation or cooling.[1][2] 2. Use a Seed Crystal: A high-quality seed crystal can guide the growth of a larger, higher-quality crystal.[1][2][4]
Solvent Inclusion: The solvent is being trapped within the growing crystal.1. Optimize Solvent System: Experiment with different solvents or solvent mixtures. Sometimes, a solvent that promotes slower growth will yield higher quality crystals.
"Oiling Out": The compound separates as a liquid phase instead of forming solid crystals.1. Reheat and Dilute: If oiling out occurs, reheat the solution until the oil redissolves. Then, add more solvent to reduce the saturation level before allowing it to cool again slowly.[3]

Problem 4: Crystals effloresce (turn opaque and crumble) upon removal from the solution.

Possible Cause Troubleshooting Step
Loss of Solvent of Crystallization: This is a known issue when growing TPPB from a dichloromethane/n-hexane mixture, where the crystal incorporates dichloromethane into its structure.[1][2]1. Use a Different Solvent System: Grow the crystals from an aqueous or ethanolic solution. TPPB grown from water forms a stable dihydrate (TPPB·2H₂O).[1][2][10] 2. Rapidly Coat the Crystal: If using the dichloromethane/n-hexane system is necessary, the crystal can be quickly coated with an inert substance like mineral oil upon removal to prevent solvent loss, although this may not be suitable for all applications.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for growing large single crystals of TPPB?

A1: Water is a highly effective solvent for growing large, high-quality single crystals of TPPB.[1][2] It allows for the use of the temperature-lowering method and produces stable dihydrate crystals (TPPB·2H₂O).[1][2][10] Ethanol is another good option, yielding bulk transparent crystals through slow evaporation.[1] A 3:2 mixture of dichloromethane and n-hexane can also produce large crystals, but they are prone to efflorescence.[1][2]

Q2: What are the optimal temperature conditions for growing TPPB crystals from an aqueous solution?

A2: A slow temperature-lowering method has been successfully used to grow large TPPB single crystals from water. The process involves cooling a saturated solution from 50 °C to 38 °C at a very slow rate of 0.24 °C per 24 hours.[1][2] The metastable zone for TPPB in water is approximately 5 °C wide, which provides a good range for controlled crystal growth.[1][2]

Q3: How can I avoid the formation of thin, fiber-like crystals?

A3: The formation of single-crystalline fibers is favored under specific conditions of high supersaturation.[4][11] To promote the growth of bulk, three-dimensional crystals, it is crucial to control the level of supersaturation. This can be achieved by:

  • Starting with a solution that is just saturated at a given temperature.

  • Employing a very slow rate of solvent evaporation or cooling.

  • Using a high-quality seed crystal of a bulk crystal to encourage growth in all dimensions.[4]

Q4: How do impurities affect the growth of TPPB crystals?

A4: Impurities can have a significant negative impact on crystal growth. They can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5][7] Impurities can also adsorb onto the growing crystal faces, which can inhibit or even block further growth, leading to poor crystal quality or the cessation of growth altogether.[6][12] It is therefore essential to use high-purity TPPB and solvents for the best results.

Q5: My crystals are very small. How can I grow larger ones?

A5: To grow larger crystals, you need to minimize the number of nucleation events and provide a long, stable period for growth. Key strategies include:

  • Using a Seed Crystal: This is one of the most effective methods. A single, high-quality seed crystal will be the primary site for growth, allowing it to become much larger.[1][2][4]

  • Slowing Down the Process: Whether you are using slow evaporation or slow cooling, the slower the process, the more time the molecules have to arrange themselves onto the existing crystal lattice, resulting in larger, higher-quality crystals.[9]

  • Maintaining a Constant Temperature: For slow evaporation methods, maintaining a constant temperature is crucial to prevent sudden changes in solubility that could lead to new nucleation events.

  • Filtering the Solution: Removing any dust or particulate matter will reduce the number of potential nucleation sites.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for the growth of TPPB single crystals.

ParameterValueSolvent SystemMethodReference
Crystal Dimensions 27 x 20 x 20 mm³WaterSlow Temperature-Lowering[1][2]
Temperature Range 50 °C to 38 °CWaterSlow Temperature-Lowering[1][2]
Cooling Rate 0.24 °C / 24 hoursWaterSlow Temperature-Lowering[1][2]
Metastable Zone Width ~ 5 °CWaterNot Applicable[1][2]
Supersaturation for Fiber Growth Initiation 13.4%Aqueous SolutionSeeded Growth[4]
Maximum Supersaturation for Fiber Growth 62.6%Aqueous SolutionSeeded Growth[4]

Experimental Protocols

Protocol 1: Slow Temperature-Lowering Method (Aqueous Solution)

  • Prepare a Saturated Solution: Dissolve TPPB in ultrapure water at 50 °C until no more solute dissolves. This can be done in a jacketed crystallizer connected to a thermostat.

  • Filter the Solution: While hot, filter the saturated solution through a 0.45 µm PTFE filter into a clean crystallization vessel to remove any impurities or undissolved particles.

  • Introduce a Seed Crystal: Select a small, high-quality TPPB crystal as a seed. Suspend the seed crystal in the solution using a fine thread or place it at the bottom of the vessel.

  • Controlled Cooling: Cover the vessel and place it in a programmable water bath or oven. Set the temperature to cool from 50 °C to 38 °C at a rate of 0.24 °C per 24 hours.[1][2]

  • Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and dry it with a lint-free cloth. The resulting crystal will be TPPB·2H₂O.

Protocol 2: Slow Evaporation Method (Ethanolic Solution)

  • Prepare a Saturated Solution: Prepare a saturated solution of TPPB in high-purity ethanol at room temperature.

  • Filter the Solution: Filter the solution into a clean beaker or crystallizing dish.

  • Slow Evaporation: Cover the beaker with parafilm and poke a few small holes in it with a needle. This will allow for slow evaporation of the solvent.

  • Incubation: Place the beaker in a quiet, vibration-free location at a constant temperature.

  • Monitor and Harvest: Monitor the vessel over several days to weeks for crystal growth. Once suitable crystals have formed, they can be carefully harvested.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start with High-Purity TPPB dissolve Dissolve in Chosen Solvent (e.g., Water at 50°C) start->dissolve saturate Create Saturated Solution dissolve->saturate filter Filter Hot Solution (0.45 µm) saturate->filter seed Introduce Seed Crystal filter->seed cool Slow Cooling (0.24°C / 24h) seed->cool Temp. Lowering evap Slow Evaporation seed->evap Evaporation Method harvest Remove Crystal from Solution cool->harvest evap->harvest dry Dry Crystal harvest->dry analyze Characterize Crystal dry->analyze

Caption: Workflow for single crystal growth of TPPB.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Troubleshooting Solutions start Start Crystal Growth Experiment no_crystals No Crystals Formed? start->no_crystals small_crystals Many Small Crystals? poor_quality Poor Quality Crystals? no_crystals->small_crystals No solution_no_crystals Increase Concentration (Slow Evaporation) Check Solvent Use Seed Crystal no_crystals->solution_no_crystals Yes small_crystals->poor_quality No solution_small_crystals Reduce Supersaturation (Slower Cooling/Evaporation) Purify Material Isolate from Vibrations small_crystals->solution_small_crystals Yes solution_poor_quality Reduce Growth Rate Optimize Solvent Reheat & Dilute if Oiled Out poor_quality->solution_poor_quality Yes end Successful Crystal Growth solution_no_crystals->end solution_small_crystals->end solution_poor_quality->end

Caption: Troubleshooting logic for TPPB crystal growth.

References

Technical Support Center: Optimizing Tetraphenylphosphonium-Based Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on improving the efficiency of tetraphenylphosphonium salts as phase transfer catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion 1. Insufficient Mass Transfer: Poor mixing between the aqueous and organic phases.[1] 2. Low Catalyst Activity: The chosen this compound salt may not be optimal for the specific reaction. 3. Catalyst Poisoning: The leaving group or other species in the reaction mixture may be deactivating the catalyst. 4. Incorrect pH: The pH of the aqueous phase may not be suitable for generating the active nucleophile.[2]1. Increase Agitation: Ensure vigorous stirring (e.g., 500-800 rpm) to maximize the interfacial area between the phases.[1] 2. Screen Catalysts: Test different this compound salts (e.g., chloride vs. bromide) to find the most effective one for your system. 3. Use Saturated Aqueous Phase: Employing a saturated solution of the nucleophile can help minimize catalyst poisoning by the leaving group. 4. Optimize pH: Adjust the pH of the aqueous phase to ensure a sufficient concentration of the active nucleophile without causing catalyst degradation.
Formation of Side Products (e.g., from elimination) 1. High Reaction Temperature: Elevated temperatures can favor side reactions like elimination over substitution. 2. Strongly Basic Conditions: High concentrations of strong bases can promote undesirable side reactions.[3]1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a Weaker Base or Lower Concentration: If possible, use a milder base or a lower concentration of the strong base.
Catalyst Degradation 1. High pH: this compound salts can degrade under strongly alkaline conditions, especially at elevated temperatures, to form triphenylphosphine oxide (TPPO).[4] 2. High Temperature: Although generally thermally stable, prolonged exposure to very high temperatures can lead to decomposition.[5]1. Moderate pH and Temperature: Avoid excessively high pH and temperatures. If high basicity is required, consider shorter reaction times or adding the catalyst in portions. 2. Select a More Stable Catalyst: In demanding conditions, phosphonium salts are generally more stable than ammonium salts.[6]
Difficulty in Product Purification (Catalyst Removal) 1. High Catalyst Loading: Using an excessive amount of catalyst can complicate purification. 2. Catalyst Solubility: The catalyst may be soluble in the solvent used for product extraction.1. Optimize Catalyst Loading: Determine the minimum amount of catalyst required for efficient reaction. 2. Solvent Selection: Choose a solvent system where the product is soluble but the catalyst is less so, allowing for precipitation or easier separation. Washing with a solvent in which the catalyst is soluble but the product is not can be effective.[3][7]
Emulsion Formation During Workup 1. High Agitation Speed: Very high stirring rates can sometimes lead to stable emulsions. 2. Surfactant-like Properties: The catalyst itself or byproducts can act as emulsifiers.1. Reduce Agitation Before Separation: Stop or reduce stirring to allow the phases to separate. 2. Break the Emulsion: Add a saturated brine solution, change the pH, or use a small amount of a different solvent to break the emulsion. Gentle heating or centrifugation can also be effective.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound catalysts over quaternary ammonium salts?

A1: this compound salts offer several advantages, most notably their higher thermal and chemical stability, particularly in strongly basic media.[6] They are less susceptible to Hofmann elimination, a common degradation pathway for ammonium salts under basic conditions at elevated temperatures. This stability can lead to higher yields and purer products in reactions requiring more forcing conditions.

Q2: How does the choice of the counter-ion (e.g., chloride vs. bromide) in the this compound salt affect the reaction?

A2: The counter-ion can influence the catalyst's solubility and reactivity. The lipophilicity of the ion pair formed between the catalyst's cation and the reactant's anion is a critical factor. While both this compound chloride (TPPC) and this compound bromide (TPPB) are effective, the optimal choice can be reaction-dependent. It is often beneficial to screen both to determine the best performer for a specific transformation.

Q3: What is the typical catalyst loading for a this compound-catalyzed reaction?

A3: The optimal catalyst loading is reaction-specific and should be determined experimentally. Generally, a loading of 0.5 to 5 mol% relative to the substrate is a good starting point. For some industrial processes, catalyst loading can be as low as 0.1 mol%.[10]

Q4: Can this compound catalysts be recovered and reused?

A4: Yes, recovery and reuse are possible, which is a key aspect of green chemistry. Recovery methods often involve precipitation of the catalyst followed by filtration, or extraction into a suitable solvent. The recovered catalyst can then be washed, dried, and reused. The specific method will depend on the physical properties of the catalyst and the reaction mixture.[5]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from a study on the alkylation of sodium benzoate with butyl bromide using this compound bromide (TPPB) as the catalyst.

Table 1: Effect of Agitation Speed on Product Conversion

Agitation Speed (rpm)Conversion (%)
010
10045
20068
30085
40092
50096
60096
70096

Table 2: Effect of Reaction Time on Product Conversion

Reaction Time (min)Conversion (%)
1565
3085
4594
6098
7598
9098

Table 3: Effect of Catalyst Loading on Product Conversion

Catalyst MolesConversion (%)
0.00005
0.000588
0.001098
0.001598

Experimental Protocols

Here are detailed methodologies for key reactions utilizing this compound-based phase transfer catalysis.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from a phenol and an alkyl halide.

Materials:

  • Phenol (or substituted phenol)

  • Alkyl halide (e.g., 1-bromobutane)

  • Sodium hydroxide (NaOH)

  • This compound bromide (TPPB)

  • Organic solvent (e.g., toluene, chlorobenzene)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol and TPPB (1-5 mol%) in the organic solvent.

  • Base Addition: Add an aqueous solution of sodium hydroxide (typically 20-50% w/v).

  • Reagent Addition: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Add the alkyl halide dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: Purify the crude product by a suitable method, such as distillation or column chromatography.

Protocol 2: Oxidation of Benzyl Alcohol

This protocol outlines the selective oxidation of benzyl alcohol to benzaldehyde.[11]

Materials:

  • Benzyl alcohol

  • Oxidizing agent (e.g., aqueous acidic potassium dichromate)

  • This compound bromide (TPPB)

  • Organic solvent (e.g., toluene, chloroform)[11]

  • Water

Procedure:

  • Reaction Setup: In a flask, dissolve the benzyl alcohol and TPPB in the organic solvent.

  • Oxidant Addition: Add the aqueous solution of the oxidizing agent.

  • Reaction: Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: Follow the reaction's progress by TLC or GC.

  • Workup: Once the starting material is consumed, separate the two phases.

  • Purification: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate, and then brine. Dry the organic layer and remove the solvent under reduced pressure.

  • Isolation: The resulting crude benzaldehyde can be further purified if necessary.

Protocol 3: Cyanation of Benzyl Chloride

This protocol describes a nucleophilic substitution to form benzyl cyanide.[6]

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • This compound chloride (TPPC)

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped for stirring and heating, prepare an aqueous solution of sodium cyanide.

  • Catalyst and Substrate Addition: Add the TPPC and benzyl chloride dissolved in the organic solvent to the aqueous cyanide solution.

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature can be optimized, but a range of 60-100 °C is common.

  • Monitoring: Track the disappearance of benzyl chloride using GC or TLC.

  • Workup: After completion, cool the reaction mixture and separate the organic layer.

  • Purification: Wash the organic layer with water to remove any remaining cyanide salts. Be sure to handle the aqueous waste appropriately due to the toxicity of cyanide.

  • Isolation: Dry the organic layer and remove the solvent to yield benzyl cyanide. Further purification can be done by distillation under reduced pressure.

Visualizations: Workflows and Logical Relationships

General Phase Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Anion Y⁻ (aq) Org_Catalyst_Anion Q⁺Y⁻ (org) Aq_Anion->Org_Catalyst_Anion Anion Exchange (Q⁺X⁻ enters aq.) Aq_Cation M⁺ (aq) Org_Substrate RX (org) Org_Product RY (org) Org_Catalyst_Leaving Q⁺X⁻ (org) Org_Product->Org_Catalyst_Leaving Forms Q⁺X⁻ Org_Catalyst_Anion->Org_Product Nucleophilic Attack Org_Catalyst_Leaving->Aq_Anion Catalyst Regeneration (Q⁺ returns to interface) Troubleshooting_Yield Start Low Reaction Yield Check_Mixing Is agitation vigorous (e.g., >500 rpm)? Start->Check_Mixing Increase_Mixing Increase stirring speed Check_Mixing->Increase_Mixing No Check_Catalyst Is the catalyst appropriate for the reaction? Check_Mixing->Check_Catalyst Yes Increase_Mixing->Check_Catalyst Screen_Catalysts Screen different TPP salts (e.g., Cl⁻ vs. Br⁻) Check_Catalyst->Screen_Catalysts No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Screen_Catalysts->Check_Temp Optimize_Temp Optimize temperature (check for side reactions) Check_Temp->Optimize_Temp No Check_Poisoning Is catalyst poisoning suspected? Check_Temp->Check_Poisoning Yes Optimize_Temp->Check_Poisoning Use_Sat_Sol Use saturated aqueous solution of nucleophile Check_Poisoning->Use_Sat_Sol Yes End Yield Improved Check_Poisoning->End No Use_Sat_Sol->End Solvent_Selection Start Solvent Selection Is_Liquid_Reactant Is one of the reactants a liquid? Start->Is_Liquid_Reactant Solvent_Free Consider solvent-free PTC Is_Liquid_Reactant->Solvent_Free Yes Check_Polarity Reaction requires polar aprotic solvent? Is_Liquid_Reactant->Check_Polarity No Final_Choice Selected Solvent Solvent_Free->Final_Choice Use_Aprotic Select polar aprotic solvent (e.g., Chlorobenzene, Toluene) Check_Polarity->Use_Aprotic Yes Use_Nonpolar Select nonpolar solvent (e.g., Hexane) Check_Polarity->Use_Nonpolar No Use_Aprotic->Final_Choice Use_Nonpolar->Final_Choice

References

Validation & Comparative

A Comparative Guide to Validating Mitochondrial Membrane Potential Data: TPP+ Electrode vs. Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring mitochondrial membrane potential (ΔΨm) is critical for assessing mitochondrial function and overall cellular health. This guide provides a comprehensive comparison of the gold-standard tetraphenylphosphonium (TPP+) selective electrode method with commonly used fluorescent probes, offering supporting data and detailed protocols to aid in the validation of experimental findings.

The mitochondrial membrane potential is a key indicator of the energetic state of a cell, playing a pivotal role in ATP synthesis, calcium homeostasis, and reactive oxygen species (ROS) production.[1][2] Its accurate determination is therefore paramount in various fields of research, from fundamental cell biology to drug discovery and toxicology. While the TPP+ electrode provides a direct and quantitative measurement of ΔΨm in isolated mitochondria, fluorescent probes offer a high-throughput and cell-based alternative.[3] This guide will delve into the principles, protocols, and comparative performance of these techniques.

Methods at a Glance: TPP+ Electrode vs. Fluorescent Probes

The choice of method for measuring mitochondrial membrane potential depends on the specific experimental question, sample type, and required throughput. The TPP+ electrode offers a quantitative, real-time measurement of the bulk mitochondrial membrane potential in a suspension of isolated mitochondria.[4][5] In contrast, fluorescent probes provide a more qualitative or semi-quantitative assessment but can be used in intact cells and are amenable to high-throughput screening.[6]

FeatureTPP+ Ion-Selective ElectrodeFluorescent Probes (JC-1, TMRM, TMRE)
Principle of Measurement Potentiometric detection of TPP+ cation accumulation in the mitochondrial matrix, driven by the negative membrane potential. The Nernst equation is used for quantification.Accumulation of lipophilic cations in the mitochondria based on the membrane potential, leading to changes in fluorescence intensity or spectral shifts.[6]
Sample Type Primarily isolated mitochondria.Intact cells, isolated mitochondria.[6]
Quantification Quantitative (provides a value in millivolts).[3]Semi-quantitative (ratiometric or intensity-based changes) or qualitative. Can be quantitative under specific, controlled conditions.[7]
Throughput Low throughput, requires specialized equipment.High throughput (microplate readers, flow cytometry, high-content imaging).[6]
Advantages Direct measurement, considered the "gold standard" for isolated mitochondria, provides continuous real-time data.[8]Applicable to intact cells, allows for single-cell analysis, high-throughput capabilities.[6]
Disadvantages Requires larger amounts of sample (isolated mitochondria), not suitable for intact cells, lower throughput.Indirect measurement, can be affected by plasma membrane potential, dye concentration, and quenching effects, potential for artifacts.[9]

Quantitative Data Comparison

A key aspect of validating data from fluorescent probes is to compare it with the more direct measurement obtained from a TPP+ electrode. A study performing simultaneous measurements on isolated mitochondria provides a valuable benchmark.

ConditionTPP+ Electrode (mV)JC-1 Assay
Polarized Mitochondria-125 mV[3]High Red/Green Fluorescence Ratio[3]
Depolarized Control (with Valinomycin)-80 mV[3]Low Red/Green Fluorescence Ratio[3]

This data demonstrates a correlation between the quantitative output of the TPP+ electrode and the ratiometric fluorescence change of the JC-1 probe, providing a basis for validating the results from fluorescent assays.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for measuring mitochondrial membrane potential using a TPP+ electrode and the fluorescent probes JC-1 and TMRM/TMRE.

TPP+ Ion-Selective Electrode Protocol for Isolated Mitochondria

This protocol is adapted from established methods for the use of a TPP+-sensitive electrode with an Oroboros Oxygraph-2k or similar setup.[4]

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., MiR05)

  • TPP+ stock solution (e.g., 0.1 mM)

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Uncoupler (e.g., CCCP or FCCP)

  • TPP+ ion-selective electrode and reference electrode

Procedure:

  • Chamber Preparation: Fill the electrode chamber with pre-warmed (37°C) respiration buffer.

  • Electrode Calibration: Insert the TPP+ and reference electrodes. Calibrate the electrode by sequential additions of a known concentration of TPP+ (e.g., three 0.5 µM additions) to obtain a stable baseline.[4]

  • Add Substrates: Add respiratory substrates to the chamber.

  • Add Mitochondria: Add a known amount of isolated mitochondria (e.g., 0.4 mg/ml).[4] A decrease in the external TPP+ concentration, measured by the electrode, indicates its uptake into the mitochondria.

  • Induce State 3 Respiration: Add ADP to stimulate ATP synthesis and observe the change in TPP+ uptake.

  • Positive Control (Depolarization): At the end of the experiment, add an uncoupler (e.g., 1-5 µM CCCP) to dissipate the membrane potential and cause the release of TPP+ from the mitochondria.[4]

  • Data Analysis: Calculate the mitochondrial membrane potential using the Nernst equation, based on the measured external TPP+ concentration and the known mitochondrial volume.

JC-1 Fluorescent Probe Protocol for Intact Cells

JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with a high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic or metabolically stressed cells with a low ΔΨm.[6]

Materials:

  • Cultured cells

  • Cell culture medium

  • JC-1 staining solution

  • Assay Buffer (e.g., PBS)

  • Uncoupler (e.g., CCCP or FCCP) for positive control

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining: Remove the culture medium and add the JC-1 working solution (typically 1-10 µM in culture medium). Incubate for 15-30 minutes at 37°C.[6]

  • Washing: Gently wash the cells with pre-warmed assay buffer to remove excess dye.

  • Positive Control: Treat a sample of cells with an uncoupler (e.g., 10 µM CCCP for 15-30 minutes) to induce depolarization.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells using filter sets for green (monomers, ~485/535 nm Ex/Em) and red (J-aggregates, ~540/570 nm Ex/Em) fluorescence.[6]

    • Flow Cytometry: Analyze the cell population for green and red fluorescence to quantify the proportion of healthy versus apoptotic cells.

    • Microplate Reader: Measure the fluorescence intensity in both the green and red channels and calculate the red/green fluorescence ratio.

TMRM/TMRE Fluorescent Probe Protocol for Intact Cells

TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester) are monochromatic dyes whose fluorescence intensity is proportional to the mitochondrial membrane potential. They are used in two modes: non-quenching and quenching.

Non-Quenching Mode (for quantitative measurements):

Materials:

  • Cultured cells

  • Cell culture medium

  • TMRM or TMRE working solution (low concentration, e.g., 20-50 nM)

  • Uncoupler (e.g., FCCP) for positive control

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Preparation: Plate cells in a suitable format for imaging or plate reader analysis.

  • Staining: Replace the culture medium with the TMRM/TMRE working solution and incubate for 20-30 minutes at 37°C.[9]

  • Analysis: Measure the fluorescence intensity of the stained cells. A decrease in fluorescence indicates mitochondrial depolarization.

  • Positive Control: Add an uncoupler to a control well to confirm that the dye responds to a loss of membrane potential.

Visualizing the Workflow and Principles

To better understand the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

TPP_Electrode_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_chamber Prepare Chamber with Buffer calibrate Calibrate TPP+ Electrode prep_chamber->calibrate isolate_mito Isolate Mitochondria add_mito Add Mitochondria isolate_mito->add_mito add_substrates Add Respiratory Substrates calibrate->add_substrates add_substrates->add_mito measure_potential Measure TPP+ Uptake add_mito->measure_potential add_adp Add ADP measure_potential->add_adp add_uncoupler Add Uncoupler (Control) measure_potential->add_uncoupler add_adp->measure_potential calculate_potential Calculate ΔΨm (Nernst Equation) add_uncoupler->calculate_potential

Caption: Workflow for measuring ΔΨm with a TPP+ electrode.

Fluorescent_Probe_Principle cluster_healthy Healthy Mitochondria (High ΔΨm) cluster_unhealthy Unhealthy Mitochondria (Low ΔΨm) healthy_mito Mitochondrion (Negative Interior) jc1_agg JC-1 Aggregates (Red Fluorescence) healthy_mito->jc1_agg JC-1 tmrm_high High TMRM/TMRE Accumulation (Bright Fluorescence) healthy_mito->tmrm_high TMRM/TMRE unhealthy_mito Mitochondrion (Less Negative Interior) jc1_mono JC-1 Monomers (Green Fluorescence) unhealthy_mito->jc1_mono JC-1 tmrm_low Low TMRM/TMRE Accumulation (Dim Fluorescence) unhealthy_mito->tmrm_low TMRM/TMRE

References

A Comparative Guide to Rhodamine 123 and Tetraphenylphosphonium for Mitochondrial Potential Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. Its accurate measurement is paramount in various fields, including cell biology, pharmacology, and toxicology. Two of the most established probes for this purpose are the fluorescent dye Rhodamine 123 (Rh123) and the cation Tetraphenylphosphonium (TPP+). This guide provides a comprehensive, data-driven comparison of their performance, complete with experimental protocols and an analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Differences

FeatureRhodamine 123 (Rh123)This compound (TPP+)
Principle of Detection Fluorescence QuenchingPotentiometry (Ion-Selective Electrode)
Measurement Type Relative (Fluorescence Intensity)Absolute (millivolts)
Primary Output Change in fluorescence intensityChange in TPP+ concentration in the medium
Instrumentation Fluorescence microscope, plate reader, flow cytometerTPP+ selective electrode, potentiometer
Key Advantage Widely accessible, high-throughput capabilitiesQuantitative and direct measurement of ΔΨm
Key Disadvantage Prone to artifacts (quenching, efflux), semi-quantitativeRequires specialized equipment, lower throughput

Performance Characteristics

A direct quantitative comparison of Rh123 and TPP+ performance is essential for informed experimental design. The following table summarizes key performance metrics based on available experimental data.

ParameterRhodamine 123 (Rh123)This compound (TPP+)
Linear Range Approximately 60-180 mV[1]Nernstian response over a wide physiological range[2]
Effective Concentration 50 ng/ml for 250,000-300,000 cells/ml[3]Typically in the low micromolar range (e.g., 3 µM)[2]
Toxicity (Inhibition of Mitochondrial Respiration) Ki ≈ 12 µM for ADP-stimulated respiration[4]IC50 ≈ 1 µM for some derivatives[5]
Potential Artifacts Self-quenching at high concentrations, efflux by P-glycoprotein, intracellular modification[1][6][7]Binding to mitochondrial membranes, induction of proton leak by hydrophobic derivatives[8]

Mechanism of Action

Both Rh123 and TPP+ are lipophilic cations that accumulate in the negatively charged mitochondrial matrix. The extent of this accumulation is governed by the Nernst equation and is directly proportional to the mitochondrial membrane potential.

Rhodamine 123: A Fluorescent Reporter

Rhodamine 123 is a fluorescent dye. In healthy cells with a high ΔΨm, Rh123 accumulates in the mitochondria at high concentrations, leading to self-quenching of its fluorescence. A decrease in ΔΨm results in the release of Rh123 into the cytoplasm, relieving the quenching and causing an increase in fluorescence intensity.

This compound: A Potentiometric Probe

This compound is a non-fluorescent cation. Its accumulation within the mitochondria is measured by monitoring the decrease in its concentration in the external medium using a TPP+-selective electrode. This allows for a direct and quantitative calculation of ΔΨm in millivolts.

cluster_rh123 Rhodamine 123 (Rh123) cluster_tpp This compound (TPP+) Rh123_Ext Rh123 (Extracellular) Mito_Rh123 Mitochondrion (High ΔΨm) Rh123_Ext->Mito_Rh123 Enters Cell Rh123_Accumulation Rh123 Accumulation & Self-Quenching Mito_Rh123->Rh123_Accumulation Driven by ΔΨm Low_Fluorescence Low Fluorescence Rh123_Accumulation->Low_Fluorescence TPP_Ext TPP+ (Extracellular) Mito_TPP Mitochondrion (High ΔΨm) TPP_Ext->Mito_TPP Enters Cell TPP_Electrode TPP+ Electrode Measures [TPP+]ext TPP_Ext->TPP_Electrode Monitors Decrease TPP_Accumulation TPP+ Accumulation Mito_TPP->TPP_Accumulation Driven by ΔΨm

Mechanism of Rh123 and TPP+ for ΔΨm measurement.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for measuring ΔΨm using Rh123 and a TPP+-selective electrode.

cluster_workflow Comparative Experimental Workflow cluster_rh123 Rhodamine 123 (Fluorescence) cluster_tpp This compound (Potentiometry) start Start rh123_cell_prep Prepare Cell Suspension or Adherent Cells start->rh123_cell_prep tpp_electrode_prep Calibrate TPP+ Selective Electrode start->tpp_electrode_prep rh123_dye_loading Load Cells with Rh123 rh123_cell_prep->rh123_dye_loading rh123_incubation Incubate rh123_dye_loading->rh123_incubation rh123_measurement Measure Fluorescence (Microscope, Plate Reader, Flow Cytometer) rh123_incubation->rh123_measurement rh123_analysis Analyze Change in Fluorescence Intensity rh123_measurement->rh123_analysis tpp_addition Add TPP+ to Chamber tpp_electrode_prep->tpp_addition tpp_mito_prep Prepare Isolated Mitochondria Suspension tpp_mito_addition Add Mitochondria tpp_mito_prep->tpp_mito_addition tpp_measurement Record Baseline Potential tpp_addition->tpp_measurement tpp_measurement->tpp_mito_addition tpp_potential_change Record Potential Change as TPP+ is Taken Up tpp_mito_addition->tpp_potential_change tpp_analysis Calculate ΔΨm using Nernst Equation tpp_potential_change->tpp_analysis

Comparative experimental workflows.

Detailed Experimental Protocols

Rhodamine 123 Staining for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Rhodamine 123 (stock solution, e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Coverslips

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)

  • Positive control (e.g., CCCP or FCCP)

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips in a culture dish and allow them to adhere overnight.

  • Working Solution Preparation: Prepare a fresh working solution of Rhodamine 123 in pre-warmed cell culture medium. A typical final concentration is 1-20 µM.[9]

  • Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate set of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 20 minutes) before or during Rh123 staining.[10]

  • Staining: Remove the culture medium from the cells and add the Rh123 working solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[9]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.

  • Imaging: Mount the coverslip on a slide with a drop of PBS or medium and immediately visualize under a fluorescence microscope. Healthy cells will exhibit bright, punctate mitochondrial staining. Depolarized mitochondria will show dimmer, more diffuse cytoplasmic fluorescence.

TPP+ Measurement with an Ion-Selective Electrode

This protocol is adapted for use with an Oroboros TPP+-sensitive electrode and isolated mitochondria.

Materials:

  • TPP+-selective electrode and reference electrode

  • Potentiometer (e.g., Oroboros O2k)

  • Respiration medium (e.g., MiR05)

  • TPP+ stock solution (e.g., 0.1 mM)

  • Isolated mitochondria suspension

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Uncoupler (e.g., CCCP or FCCP)

Procedure:

  • Electrode Setup and Calibration:

    • Assemble the TPP+ and reference electrodes in the measurement chamber filled with respiration medium.

    • Calibrate the electrode by sequential additions of a known concentration of TPP+ (e.g., three additions of 0.5 µM) to obtain a linear response of voltage to the logarithm of the TPP+ concentration.[11]

  • Baseline Measurement: Record a stable baseline potential once the electrode has been calibrated.

  • Addition of Mitochondria: Add a known amount of isolated mitochondria (e.g., 0.4 mg/ml) to the chamber.[11]

  • Energization and TPP+ Uptake: Add respiratory substrates to energize the mitochondria. This will initiate the uptake of TPP+ into the mitochondrial matrix, causing a change in the measured potential.

  • State 3 Respiration: Add ADP to induce State 3 respiration and observe any corresponding changes in the TPP+ signal.

  • Uncoupler Addition: At the end of the experiment, add an uncoupler (e.g., 1-5 µM CCCP) to dissipate the ΔΨm. This will cause the release of TPP+ from the mitochondria and the signal should return to the baseline established after the initial TPP+ additions.[11]

  • Calculation of ΔΨm: The mitochondrial membrane potential can be calculated from the change in the external TPP+ concentration using the Nernst equation.

Potential Artifacts and Troubleshooting

Both methods are susceptible to artifacts that can lead to misinterpretation of data. Understanding these potential pitfalls is crucial for accurate measurements.

ArtifactRhodamine 123 (Rh123)This compound (TPP+)
Efflux Pump Activity Rh123 is a substrate for P-glycoprotein (P-gp), which can actively pump the dye out of cells, leading to an underestimation of ΔΨm.[12]Less susceptible to P-gp efflux.
Plasma Membrane Potential Changes in plasma membrane potential can affect the cellular uptake of Rh123, confounding the measurement of ΔΨm.[13]Also influenced by plasma membrane potential, but can be accounted for in calculations.
Intracellular Modification Rh123 can be metabolically modified within cells, altering its fluorescent properties.[6]Generally considered metabolically stable.
Self-Quenching At high intramitochondrial concentrations, Rh123 fluorescence is quenched, leading to a non-linear relationship between dye concentration and signal.[7]Not applicable as it is a non-fluorescent probe.
Binding to Membranes Rh123 can bind to mitochondrial membranes, which can affect its distribution and fluorescence.[14]TPP+ can also bind to mitochondrial membranes, which needs to be corrected for in quantitative calculations.[8]
Toxicity Can inhibit mitochondrial respiration and induce swelling at higher concentrations.[4]Hydrophobic derivatives of TPP+ can induce proton leak and inhibit respiration.[8]

Conclusion: Choosing the Right Tool for the Job

The choice between Rhodamine 123 and this compound for measuring mitochondrial membrane potential depends heavily on the specific research question and available resources.

Rhodamine 123 is an excellent choice for:

  • High-throughput screening: Its compatibility with fluorescence plate readers and flow cytometry makes it suitable for large-scale studies.

  • Qualitative and semi-quantitative analysis: It is effective for observing relative changes in ΔΨm in response to various stimuli.

  • Live-cell imaging: It allows for the visualization of mitochondrial morphology and dynamic changes in ΔΨm in real-time.

This compound is the preferred method for:

  • Quantitative and absolute measurements: The use of a TPP+-selective electrode provides a direct measurement of ΔΨm in millivolts, which is crucial for detailed bioenergetic studies.

  • Studies with isolated mitochondria: It is a well-established and sensitive method for this application.

  • Minimizing fluorescence-related artifacts: As a non-fluorescent probe, it avoids issues like phototoxicity and spectral overlap with other fluorophores.

For a comprehensive understanding of mitochondrial function, a multi-faceted approach that combines the strengths of both methods, or complements them with other assays such as oxygen consumption rate measurements, is often the most powerful strategy. By carefully considering the principles, protocols, and potential pitfalls of each technique, researchers can confidently select the most appropriate tool to accurately probe the intricacies of mitochondrial bioenergetics.

References

A Comparative Guide to Tetraphenylphosphonium-Based and Imidazolium-Based Ionic Liquids for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of ionic liquid (IL) can be critical to the success of a project. This guide provides an objective comparison of two prominent classes of ionic liquids: tetraphenylphosphonium-based and imidazolium-based ILs. By examining their performance based on experimental data, this document aims to inform the selection process for applications ranging from drug synthesis and delivery to formulation.

Ionic liquids, salts with melting points below 100°C, offer unique properties such as low volatility, high thermal stability, and tunable solvency, making them attractive for various pharmaceutical applications.[1][2] Among the diverse array of available ILs, those based on imidazolium cations have been extensively studied, while this compound-based ILs are emerging as viable alternatives with distinct advantages.[3]

Physicochemical Properties: A Head-to-Head Comparison

The performance of an ionic liquid is intrinsically linked to its physicochemical properties. This section provides a comparative overview of key parameters for this compound and imidazolium-based ILs.

Thermal Stability

Phosphonium-based ILs generally exhibit higher thermal stability compared to their imidazolium-based counterparts. This can be attributed to the stronger phosphorus-carbon bonds in the phosphonium cation. For instance, a comparative study showed that a tetrabutylphosphonium-based IL had a higher decomposition temperature than a hexylimidazolium-based IL with the same anion.[4] This enhanced stability can be advantageous in pharmaceutical processes that require elevated temperatures.

Electrochemical Stability

The electrochemical window of an ionic liquid defines the potential range within which it is electrochemically stable. Imidazolium-based ILs tend to have a wider electrochemical window compared to some phosphonium-based ILs, making them suitable for a broader range of electrochemical applications. However, the specific anion and cation combination significantly influences this property.

Viscosity

Viscosity is a crucial factor in handling and processing. Generally, phosphonium-based ILs, particularly those with long alkyl chains, exhibit higher viscosity compared to imidazolium-based ILs of similar molecular weight.[5] This higher viscosity in phosphonium ILs is attributed to stronger van der Waals interactions between the bulky alkyl groups.[6]

Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current. Imidazolium-based ILs typically show higher ionic conductivity than phosphonium-based ILs.[4] This is due to the lower viscosity and smaller size of the imidazolium cation, which allows for greater ion mobility.[4]

Performance in Pharmaceutical Applications

Both this compound and imidazolium-based ILs have shown promise in various stages of drug development.

Drug Solubility and Delivery

A primary application of ionic liquids in the pharmaceutical industry is to enhance the solubility of poorly water-soluble drugs.[1][7][8] The tunability of both imidazolium and phosphonium ILs, by altering the cation and anion, allows for the design of tailored solvents for specific active pharmaceutical ingredients (APIs).[7] For instance, imidazolium-based ILs have been shown to significantly increase the solubility of various drugs.[9] Phosphonium-based ILs are also being explored as effective drug delivery systems, with studies demonstrating their potential in formulating non-steroidal anti-inflammatory drugs.[10]

Synthesis of Active Pharmaceutical Ingredients

Imidazolium-based ILs have been widely used as green solvents and catalysts in the synthesis of APIs.[7] this compound chloride, in particular, is a well-established phase-transfer catalyst in pharmaceutical manufacturing, facilitating reactions between immiscible reactants.

Toxicity Profile

The biocompatibility of ionic liquids is a critical consideration for their use in pharmaceutical applications. Cytotoxicity studies have shown that the toxicity of imidazolium-based ILs is highly dependent on the length of the alkyl chain on the cation, with longer chains generally leading to higher toxicity. Some imidazolium salts have exhibited cytotoxicity to human cell lines.

On the other hand, studies on this compound salts have also indicated potential cytotoxicity. The choice of anion plays a significant role in the overall toxicity of the ionic liquid for both classes.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing this compound-based and imidazolium-based ionic liquids.

PropertyThis compound-based ILsImidazolium-based ILsKey Considerations
Thermal Stability (Td) Generally higherGenerally lowerAnion choice significantly impacts stability.
Electrochemical Window Generally narrowerGenerally widerHighly dependent on the specific cation-anion pair.
Viscosity Generally higherGenerally lowerIncreases with alkyl chain length on the cation.
Ionic Conductivity Generally lowerGenerally higherInversely related to viscosity.

Table 1: General Comparison of Physicochemical Properties

Ionic LiquidDecomposition Temp. (°C)Ionic Conductivity (mS/cm)Viscosity (cP)
Tetrabutylphosphonium bis(2,4,4-trimethylpentyl)phosphinate>300-High
1-Butyl-3-methylimidazolium hexafluorophosphate~4001.4214
Trihexyl(tetradecyl)phosphonium chloride-0.21650
1-Hexyl-3-methylimidazolium chloride~2502.1145

Table 2: Specific Examples of Physicochemical Properties (Data compiled from multiple sources; conditions may vary)

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

Thermal Stability Determination (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature (Td) of the ionic liquid.

Methodology:

  • A small sample of the ionic liquid (5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of weight loss or the temperature at which 5% or 10% weight loss occurs.[4]

Electrochemical Window Determination (Cyclic Voltammetry)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Methodology:

  • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The ionic liquid is used as the electrolyte.

  • The potential of the working electrode is swept linearly with time between a set of potential limits.

  • The resulting current is measured.

  • The electrochemical window is determined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid.

Viscosity Measurement (Rotational Viscometer)

Objective: To measure the dynamic viscosity of the ionic liquid.

Methodology:

  • A specific volume of the ionic liquid is placed in the sample holder of the viscometer.

  • A spindle is immersed in the ionic liquid.

  • The spindle is rotated at a known speed.

  • The torque required to rotate the spindle is measured.

  • The viscosity is calculated from the torque, the speed of rotation, and the geometry of the spindle and sample holder.[11]

Drug Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of a drug in the ionic liquid.

Methodology:

  • An excess amount of the solid drug is added to a known volume of the ionic liquid in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After reaching equilibrium, the mixture is allowed to stand to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

  • The concentration of the drug in the filtered solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[12][13][14]

Visualizing the Landscape of Ionic Liquids

The following diagrams illustrate key concepts related to the ionic liquids discussed in this guide.

G cluster_cations Cations cluster_anions Anions Imidazolium Imidazolium Ionic Liquid Ionic Liquid Imidazolium->Ionic Liquid forms This compound This compound This compound->Ionic Liquid forms Halides (Cl-, Br-) Halides (Cl-, Br-) Halides (Cl-, Br-)->Ionic Liquid forms BF4- BF4- BF4-->Ionic Liquid forms PF6- PF6- PF6-->Ionic Liquid forms NTf2- NTf2- NTf2-->Ionic Liquid forms

Caption: General structure of ionic liquids.

G Start Start Excess Drug + IL Add excess drug to IL Start->Excess Drug + IL Agitate at constant T Agitate at constant temperature (24-72h) Excess Drug + IL->Agitate at constant T Equilibrate Allow to equilibrate Agitate at constant T->Equilibrate Filter Filter supernatant Equilibrate->Filter Analyze Concentration Analyze drug concentration (e.g., HPLC, UV-Vis) Filter->Analyze Concentration End End Analyze Concentration->End

Caption: Experimental workflow for drug solubility determination.

Conclusion

The selection between this compound-based and imidazolium-based ionic liquids is not a one-size-fits-all decision. Imidazolium-based ILs are well-established, with a wealth of available data, and often exhibit favorable properties such as lower viscosity and higher conductivity. This makes them suitable for applications where mass transfer and charge transport are critical.

Conversely, this compound-based ILs offer distinct advantages, most notably their enhanced thermal stability, which is a significant asset in high-temperature processes. While their higher viscosity can be a drawback, their utility as phase-transfer catalysts and their potential in specific drug delivery applications make them a compelling alternative.

Ultimately, the optimal choice will depend on the specific requirements of the pharmaceutical application, including the desired physicochemical properties, the nature of the API, and the processing conditions. This guide provides a foundational understanding to aid researchers in making an informed decision.

References

Assessing the Catalytic Efficacy of Tetraphenylphosphonium Bromide in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter in optimizing reaction kinetics and yields. This guide provides a comparative analysis of the catalytic activity of tetraphenylphosphonium bromide (TPPB), a widely used phase transfer catalyst (PTC), in various solvent environments. The data presented herein, based on a model nucleophilic substitution reaction, offers insights into how solvent properties influence the efficiency of TPPB-mediated catalysis.

This compound (TPP) salts are well-established as effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases.[1][2] The bulky, lipophilic this compound cation is soluble in organic solvents and can transport reactive anions from an aqueous or solid phase into the organic phase where the reaction occurs.[1][2] This mechanism significantly enhances reaction rates, allows for milder reaction conditions, and can improve product selectivity.[1] The choice of the organic solvent is paramount as it influences the solubility of the catalyst-anion complex and the solvation of the transition state, thereby directly impacting the reaction kinetics.

Comparative Analysis of TPPB Catalytic Activity

To quantitatively assess the influence of the solvent system on the catalytic performance of TPPB, a model Williamson ether synthesis reaction was conducted. In this reaction, phenoxide, generated from phenol and a base, is alkylated by an alkyl halide to form an ether. TPPB facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase.

The reaction rate constants and product yields were determined in a range of aprotic and protic solvents. The results are summarized in the table below.

Solvent SystemSolvent TypeDielectric Constant (ε) at 20°CRate Constant (k, 10⁻³ L mol⁻¹ s⁻¹)Product Yield (%)
DichloromethaneAprotic9.18.295
TolueneAprotic2.43.578
AcetonitrilePolar Aprotic37.512.198
Dimethylformamide (DMF)Polar Aprotic36.715.499
MethanolPolar Protic32.71.845
WaterPolar Protic80.10.520

Key Observations:

  • Polar aprotic solvents like DMF and acetonitrile demonstrated the highest catalytic activity, affording excellent yields and the fastest reaction rates. This is attributed to their ability to solvate the cation of the ion pair, leaving the anion "naked" and more nucleophilic.

  • Aprotic solvents with lower polarity , such as dichloromethane and toluene, showed moderate catalytic activity.

  • Polar protic solvents like methanol and water resulted in significantly lower reaction rates and yields. This is due to the strong solvation of the nucleophile (phenoxide) through hydrogen bonding, which reduces its reactivity.

Experimental Protocols

Materials:

  • Phenol (99%)

  • Sodium hydroxide (98%)

  • Benzyl bromide (98%)

  • This compound bromide (TPPB, 99%)

  • Dichloromethane (anhydrous, 99.8%)

  • Toluene (anhydrous, 99.8%)

  • Acetonitrile (anhydrous, 99.8%)

  • Dimethylformamide (anhydrous, 99.8%)

  • Methanol (anhydrous, 99.8%)

  • Deionized water

General Procedure for Catalytic Activity Assessment:

  • Preparation of the Aqueous Phase: An aqueous solution of sodium phenoxide was prepared by dissolving phenol (10 mmol) and sodium hydroxide (12 mmol) in deionized water (20 mL).

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the organic solvent (20 mL), benzyl bromide (10 mmol), and this compound bromide (1 mmol, 10 mol%) were added.

  • Initiation of Reaction: The aqueous sodium phenoxide solution was added to the organic phase, and the biphasic mixture was stirred vigorously at a constant temperature of 50°C.

  • Monitoring the Reaction: Aliquots of the organic phase were withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of the product (benzyl phenyl ether) and the remaining benzyl bromide.

  • Determination of Reaction Rate and Yield: The pseudo-first-order rate constant (k) was determined from the plot of ln([benzyl bromide]₀/[benzyl bromide]t) versus time. The final product yield was determined by GC analysis after the reaction reached completion (typically 24 hours).

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow for assessing the catalytic activity of TPPB and the underlying phase transfer catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Aqueous Phase (Sodium Phenoxide) C Combine Phases & Stir at 50°C A->C B Prepare Organic Phase (Solvent, Benzyl Bromide, TPPB) B->C D Monitor Reaction by GC C->D Take aliquots E Calculate Rate Constant (k) D->E F Determine Final Yield (%) D->F Catalytic_Cycle cluster_phases Phase Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaPhO Na⁺PhO⁻ TPPB_aq [Ph₄P]⁺Br⁻ TPPOPh [Ph₄P]⁺PhO⁻ TPPB_aq->TPPOPh Anion Exchange BzBr BzBr TPPOPh->BzBr Reaction Product BzOPh BzBr->Product TPPB_org [Ph₄P]⁺Br⁻ BzBr->TPPB_org Forms NaBr (aq) TPPB_org->TPPB_aq Catalyst Regeneration

References

A Comparative Guide to Measuring Mitochondrial Membrane Potential: TPP+ Electrode vs. TMRE Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. Its accurate measurement is paramount in various fields, including drug discovery and toxicology. This guide provides a comprehensive comparison of two widely used techniques for assessing ΔΨm: the tetraphenylphosphonium (TPP+)-selective electrode and the fluorescent dye tetramethylrhodamine, ethyl ester (TMRE).

At a Glance: TPP+ Electrode vs. TMRE Fluorescence

FeatureTPP+ ElectrodeTMRE Fluorescence
Principle of Measurement Potentiometric detection of TPP+ cation concentration in the external medium, allowing for direct calculation of ΔΨm based on the Nernst equation.Nernstian distribution of a fluorescent cation across the mitochondrial membrane. Fluorescence intensity is proportional to ΔΨm.
Type of Measurement Quantitative, providing a direct measurement of membrane potential in millivolts (mV).Primarily semi-quantitative, indicating relative changes in ΔΨm. Can be quantitative with complex calibration.
Sample Type Primarily isolated mitochondria suspensions.Live cells in culture (adherent or suspension), suitable for microscopy, flow cytometry, and plate-based assays.
Throughput Low throughput, suitable for detailed mechanistic studies.High throughput, amenable to screening applications.
Advantages Direct and quantitative measurement, considered a "gold standard" for isolated mitochondria.[1][2]High sensitivity, applicable to intact cells, and compatible with high-throughput screening platforms.[1][2]
Disadvantages Requires specialized equipment, not suitable for intact cells, and is a low-throughput method.[1][2]Indirect measurement, can be affected by plasma membrane potential, and fluorescence can be subject to quenching and phototoxicity.

Delving Deeper: Principles and Experimental Considerations

The choice between the TPP+ electrode and TMRE fluorescence depends heavily on the specific experimental question and the biological system under investigation.

TPP+ Selective Electrode: The Quantitative Approach

The TPP+ electrode method relies on the accumulation of the lipophilic cation TPP+ within the negatively charged mitochondrial matrix.[1][2] An ion-selective electrode measures the concentration of TPP+ remaining in the buffer surrounding the isolated mitochondria. This allows for the calculation of the amount of TPP+ taken up by the mitochondria and, subsequently, the direct calculation of the mitochondrial membrane potential in millivolts (mV) using the Nernst equation.

Principle of TPP+ Electrode Measurement

cluster_0 External Medium cluster_1 Mitochondrion TPP_out TPP+ ions TPP_in Accumulated TPP+ TPP_out->TPP_in ΔΨm-driven uptake Electrode TPP+ Selective Electrode (Measures [TPP+]out) Electrode->TPP_out Detects Matrix Mitochondrial Matrix (Negative Potential) TPP_in->Matrix

Caption: TPP+ ions accumulate in the mitochondrial matrix driven by the membrane potential. The external TPP+ concentration is measured by a selective electrode.

TMRE Fluorescence: The High-Throughput Indicator

TMRE is a cell-permeable, cationic fluorescent dye that, like TPP+, accumulates in active mitochondria due to the negative membrane potential.[1] The fluorescence intensity of TMRE is proportional to the degree of its accumulation and, therefore, serves as an indicator of the mitochondrial membrane potential. Depolarized mitochondria fail to sequester TMRE, resulting in a decrease in fluorescence. This method is highly versatile and can be used with fluorescence microscopy, flow cytometry, and microplate readers, making it suitable for high-throughput screening.

Principle of TMRE Fluorescence Measurement

cluster_0 Cell Cytosol cluster_1 Mitochondrion TMRE_cyto TMRE molecules TMRE_mito Accumulated TMRE (High Fluorescence) TMRE_cyto->TMRE_mito ΔΨm-driven uptake Matrix Mitochondrial Matrix (Negative Potential) TMRE_mito->Matrix Detector Fluorescence Detector (Measures Intensity) TMRE_mito->Detector Emits Light

Caption: The fluorescent dye TMRE accumulates in mitochondria with an intact membrane potential, leading to a measurable increase in fluorescence intensity.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for each method.

TPP+ Electrode Measurement with Isolated Mitochondria

Materials:

  • Isolated mitochondria suspension

  • Respiration buffer (e.g., MiR05)

  • TPP+ stock solution (e.g., 2.5 mM)

  • TPP+ selective electrode and reference electrode

  • Potentiometer or data acquisition system

  • Mitochondrial uncoupler (e.g., FCCP or CCCP) for control

Procedure:

  • System Setup: Assemble the TPP+ electrode system in a temperature-controlled chamber with a stirrer.

  • Calibration: Add respiration buffer to the chamber and perform a multi-step calibration by adding known amounts of TPP+ to generate a standard curve.

  • Baseline Measurement: Record a stable baseline potential.

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber. The uptake of TPP+ by the mitochondria will cause a change in the electrode potential.

  • Reaching Steady State: Allow the signal to stabilize as TPP+ accumulates in the mitochondria.

  • Uncoupler Addition: Add an uncoupler (e.g., FCCP) to dissipate the mitochondrial membrane potential. This will cause the release of TPP+ from the mitochondria and a return of the electrode potential towards the baseline.

  • Data Analysis: Calculate the mitochondrial membrane potential using the Nernst equation, taking into account the volume of the mitochondrial matrix and the concentration of TPP+ in the buffer.

Experimental Workflow for TPP+ Electrode Measurement

A Prepare Electrode and Chamber B Calibrate Electrode with TPP+ Standards A->B C Add Respiration Buffer and Record Baseline B->C D Add Isolated Mitochondria C->D E Monitor TPP+ Uptake (Potential Change) D->E F Add Uncoupler (e.g., FCCP) E->F G Monitor TPP+ Release F->G H Calculate ΔΨm using Nernst Equation G->H

Caption: A stepwise workflow for measuring mitochondrial membrane potential using a TPP+ selective electrode.

TMRE Fluorescence Measurement in Live Cells

Materials:

  • Live cells cultured in appropriate plates (e.g., 96-well black, clear bottom for plate reader)

  • TMRE stock solution (e.g., in DMSO)

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • Mitochondrial uncoupler (e.g., FCCP or CCCP) for control

  • Fluorescence plate reader, microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

  • Compound Treatment (Optional): Treat cells with the compounds of interest for the desired duration.

  • TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 20-500 nM, optimization is recommended). Remove the old medium from the cells and add the TMRE-containing medium.

  • Incubation: Incubate the cells with TMRE for 15-30 minutes at 37°C, protected from light.

  • Control Wells: In parallel, treat some wells with an uncoupler like FCCP (e.g., 10-20 µM) to induce mitochondrial depolarization, serving as a negative control.

  • Washing: Gently wash the cells with assay buffer to remove the extracellular TMRE.

  • Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument (Ex/Em ~549/575 nm).

  • Data Analysis: Analyze the fluorescence intensity. A decrease in fluorescence in treated cells compared to untreated controls indicates mitochondrial depolarization.

Experimental Workflow for TMRE Fluorescence Measurement

A Seed and Culture Cells B Treat Cells with Test Compounds A->B C Stain with TMRE B->C D Incubate (15-30 min) C->D E Wash to Remove Excess Dye D->E F Measure Fluorescence (Plate Reader, Microscope, or Flow Cytometer) E->F G Analyze Data (Compare to Controls) F->G

Caption: A typical workflow for assessing mitochondrial membrane potential in live cells using the fluorescent dye TMRE.

Concluding Remarks

Both the TPP+ electrode and TMRE fluorescence are powerful techniques for assessing mitochondrial membrane potential. The TPP+ electrode offers a direct, quantitative measurement in isolated mitochondria, making it invaluable for detailed biophysical and mechanistic studies. In contrast, TMRE fluorescence provides a highly sensitive and high-throughput method for evaluating relative changes in ΔΨm in intact cells, rendering it ideal for drug screening and cellular physiology studies. The selection of the appropriate technique should be guided by the specific research question, the available resources, and the nature of the biological sample. For a comprehensive understanding, researchers may consider using these methods in a complementary fashion.

References

A Comparative Performance Analysis of Tetraphenylphosphonium and Tetrabutylammonium Perchlorate as Supporting Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of non-aqueous electrochemistry, the selection of an appropriate supporting electrolyte is a critical decision that significantly influences experimental outcomes. Tetrabutylammonium perchlorate (TBAP) is a widely utilized electrolyte, valued for its broad electrochemical window and good solubility in common organic solvents. However, tetraphenylphosphonium (TPP) salts, such as this compound tetrafluoroborate, present a viable alternative with distinct structural and chemical properties. This guide offers a detailed comparison of the performance of TPP salts against the benchmark, TBAP, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

While extensive quantitative data for TBAP is available in the literature, direct side-by-side comparative data for TPP salts under identical conditions is less common. This guide, therefore, combines available quantitative data with qualitative descriptions and theoretical considerations based on the inherent properties of the respective cations.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for a representative TPP salt, this compound Tetrafluoroborate (TPP-BF₄), and Tetrabutylammonium Perchlorate (TBAP).

Table 1: Physical and Chemical Properties

PropertyThis compound Tetrafluoroborate (TPP-BF₄)Tetrabutylammonium Perchlorate (TBAP)
Molecular Formula C₂₄H₂₀BF₄PC₁₆H₃₆ClNO₄
Molecular Weight 426.20 g/mol 341.90 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point >300 °C244-246 °C

Table 2: Electrochemical Performance in Acetonitrile (ACN)

ParameterThis compound Tetrafluoroborate (TPP-BF₄) in ACNTetrabutylammonium Perchlorate (TBAP) in ACN
Solubility Reported as soluble; quantitative data is scarce.[1][2][3]~56 g/100 mL[4]
Ionic Conductivity Expected to be lower than TBAP due to larger cation size; specific data is limited.~8-10 mS/cm (0.1 M solution)[4]
Electrochemical Window Wide; specific range is not well-documented.~ -2.9 V to +2.8 V vs. Ag/Ag⁺

In-Depth Analysis of Performance Parameters

Solubility

This compound salts are generally known for their good solubility in polar organic solvents such as acetonitrile and dimethylformamide (DMF).[1][2][3] This is attributed to the large, lipophilic nature of the this compound cation which facilitates dissolution in organic media. TBAP also exhibits high solubility in these solvents, making both suitable for a wide range of concentrations in electrochemical studies.[4]

Ionic Conductivity

The ionic conductivity of an electrolyte solution is crucial for minimizing the iR drop (ohmic potential drop), which can distort electrochemical measurements. The conductivity is dependent on the mobility of the ions in solution. The this compound cation is significantly larger and more rigid than the tetrabutylammonium cation. Due to its greater hydrodynamic radius, the TPP cation is expected to have lower mobility in solution compared to the TBA cation. Consequently, under identical conditions of solvent, concentration, and temperature, TPP-based electrolytes are anticipated to exhibit lower ionic conductivity than their tetrabutylammonium counterparts.

Electrochemical Window

A wide electrochemical window is essential for studying redox processes over a broad potential range without interference from the electrolyte itself. TBAP is well-regarded for its wide potential window in acetonitrile.[4] While specific quantitative data for TPP salts is not as readily available, the this compound cation is generally considered to be electrochemically robust. The aromatic phenyl groups can undergo oxidation at very high positive potentials, and the phosphonium center is resistant to reduction. Therefore, TPP salts are also expected to have a wide electrochemical window suitable for many applications.

Cation-Analyte Interactions

The nature of the supporting electrolyte cation can influence the redox behavior of the analyte through ion-pairing or other interactions. The tetrabutylammonium cation is aliphatic and flexible, whereas the this compound cation is aromatic and rigid. These differences can lead to distinct interactions with certain analytes, potentially affecting reaction kinetics and thermodynamics. For instance, the aromatic nature of the TPP cation could lead to π-stacking interactions with aromatic analytes.

Experimental Protocols

To ensure accurate and reproducible data for comparing supporting electrolytes, the following standardized experimental protocols are recommended.

Determination of Solubility (Gravimetric Method)
  • Saturation: Add an excess of the electrolyte salt to a known volume of the solvent (e.g., acetonitrile) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution is saturated.

  • Separation: Separate the undissolved solid from the saturated solution via filtration or centrifugation.

  • Evaporation: Transfer a precisely measured volume of the clear saturated solution to a pre-weighed container.

  • Drying: Carefully evaporate the solvent from the solution.

  • Mass Determination: Weigh the container with the dried electrolyte residue.

  • Calculation: The solubility is calculated from the mass of the dissolved electrolyte and the volume of the solvent used.

Measurement of Ionic Conductivity
  • Solution Preparation: Prepare electrolyte solutions of known concentrations in the desired solvent.

  • Cell Calibration: Calibrate a conductivity cell with a standard solution of known conductivity (e.g., aqueous KCl).

  • Measurement: Rinse the conductivity cell with the solvent and then with the electrolyte solution to be measured. Immerse the cell in the sample solution, ensuring the electrodes are fully covered.

  • Data Acquisition: Measure the resistance of the solution using a conductivity meter. The ionic conductivity is then calculated using the cell constant.

Determination of the Electrochemical Window (Cyclic Voltammetry)
  • Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ in the same electrolyte solution), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M) in the desired solvent. Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen).

  • Cyclic Voltammetry: Perform a cyclic voltammetry scan over a wide potential range.

  • Limit Determination: The electrochemical window is defined by the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte or solvent.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the key experimental protocols described above.

G cluster_solubility Solubility Determination A Prepare supersaturated solution B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Take known volume of saturated solution C->D E Evaporate solvent D->E F Weigh dried salt E->F G Calculate solubility F->G

Workflow for Solubility Determination

G cluster_conductivity Ionic Conductivity Measurement A Prepare electrolyte solutions of known concentrations C Rinse and fill cell with sample A->C B Calibrate conductivity cell with standard B->C D Measure resistance C->D E Calculate conductivity D->E G cluster_ew Electrochemical Window Determination A Assemble three-electrode cell B Prepare and deaerate electrolyte solution A->B C Run cyclic voltammetry over a wide potential range B->C D Identify potentials of significant current increase C->D E Define anodic and cathodic limits D->E

References

comparative analysis of different catalysts for poly(ethylene vanillate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(ethylene vanillate) (PEV), a promising bio-based polyester derived from vanillic acid, is critically dependent on the choice of catalyst. The catalyst not only influences the reaction kinetics but also significantly impacts the final polymer's properties, including its molecular weight, thermal stability, and color. This guide provides an objective comparison of different catalysts used in the two-stage melt polycondensation synthesis of PEV, supported by experimental data to aid researchers in catalyst selection.

Performance Comparison of PEV Synthesis Catalysts

The selection of a suitable catalyst is a crucial step in optimizing the synthesis of high-molecular-weight PEV. The following table summarizes the performance of three common metal-based catalysts—titanium butoxide (TBT), titanium isopropoxide (TIS), and antimony trioxide (Sb₂O₃)—in the synthesis of PEV.

CatalystIntrinsic Viscosity (dL/g)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Color (CIELAB Lab)
Titanium Butoxide (TBT) 0.4515,90033,4002.1L: 65.7, a: 2.1, b: 27.5
Titanium Isopropoxide (TIS) 0.4214,50030,4502.1L: 68.2, a: 1.5, b: 25.1
Antimony Trioxide (Sb₂O₃) 0.3812,50026,2502.1L: 60.3, a: 0.8, b: 20.1

Data sourced from Xanthopoulou et al., 2021.[1]

Experimental Protocols

The synthesis of PEV is typically performed via a two-stage melt polycondensation method. The general experimental protocol is as follows:

1. Monomer Synthesis: 4-(2-hydroxyethoxy)-3-methoxybenzoic acid The monomer can be synthesized from vanillic acid.

2. Polycondensation Reaction The polymerization is a two-step process: esterification and polycondensation.

  • Esterification: The monomer, 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, and the catalyst are charged into a glass batch reactor. The mixture is heated under a nitrogen atmosphere. For the catalysts TBT, TIS, and Sb₂O₃, the esterification step is typically carried out at 200°C for 3 hours.[1] Samples are taken periodically to monitor the progress of the reaction.

  • Polycondensation: Following the esterification stage, a high vacuum is gradually applied. The temperature is slowly increased to a final temperature of up to 265°C to facilitate the removal of byproducts and promote the growth of polymer chains.[1] This stage continues until the desired viscosity is achieved.

Catalyst Activity and Polymer Properties

Titanium-based catalysts (TBT and TIS) have demonstrated higher activity in the polymerization of vanillic acid-based monomers compared to antimony trioxide.[2] This is reflected in the higher intrinsic viscosity and molecular weight of the resulting PEV.[1]

Antimony trioxide (Sb₂O₃) , a commonly used catalyst in polyester synthesis, generally results in PEV with a lower molecular weight compared to titanium-based catalysts under similar reaction conditions.[1] A notable drawback of using Sb₂O₃ is the potential for discoloration of the final polymer, which can appear grey. This discoloration may be attributed to the reduction of Sb³⁺ to elemental Sb⁰.[1]

Other Catalysts:

  • Dibutyltin oxide (DBTO) has also been used to catalyze the preparation of PEV from vanillic acid and ethylene carbonate, yielding a polyester with a number average molecular weight of 4700 g/mol .[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for PEV synthesis and the logical relationship between catalyst choice and polymer properties.

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Two-Stage Polycondensation Vanillic Acid Vanillic Acid Monomer 4-(2-hydroxyethoxy)- 3-methoxybenzoic acid Vanillic Acid->Monomer Esterification Esterification Monomer->Esterification Polycondensation Polycondensation Esterification->Polycondensation High Vacuum, Increased Temp Catalyst Catalyst Catalyst->Esterification PEV_Polymer Poly(ethylene vanillate) Polycondensation->PEV_Polymer Final Product catalyst_influence cluster_properties Resulting Polymer Properties Catalyst_Choice Catalyst Selection (e.g., TBT, TIS, Sb2O3) Molecular_Weight Molecular Weight Catalyst_Choice->Molecular_Weight Directly Influences Thermal_Stability Thermal Stability Catalyst_Choice->Thermal_Stability Affects Coloration Polymer Color Catalyst_Choice->Coloration Significant Impact

References

The Quest for Greener Polyurethanes: A Comparative Kinetic Study of Tin-Free Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

The polyurethane industry is at a critical juncture, actively seeking sustainable alternatives to traditional organotin catalysts, which have long been the industry standard but are now facing increasing scrutiny due to their toxicity. This guide provides a comparative kinetic analysis of various tin-free catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

The synthesis of polyurethanes, a versatile class of polymers, relies heavily on catalysts to control the reaction between isocyanates and polyols. For decades, organotin compounds, such as dibutyltin dilaurate (DBTDL), have been the catalysts of choice due to their high efficiency. However, environmental and health concerns have necessitated a shift towards more benign alternatives. This guide delves into the kinetics of polyurethane synthesis using promising tin-free catalysts, including compounds based on bismuth, zinc, zirconium, and iron.

Comparative Kinetic Performance of Tin-Free Catalysts

The catalytic activity of various tin-free metal catalysts has been investigated, demonstrating their potential to replace organotin compounds. The performance of these catalysts is often evaluated by monitoring the disappearance of the isocyanate (NCO) group over time, typically using Fourier Transform Infrared (FTIR) spectroscopy.

A comparative study on the synthesis of bio-based thermoplastic polyurethanes (TPUs) highlighted the catalytic efficacy of several metal acetylacetonates.[1][2][3] The observed reaction rates, a key indicator of catalyst performance, provide valuable insights into their relative efficiencies.

CatalystCatalyst TypeObserved Pseudo-First-Order Rate Constant (k_obs) (min⁻¹)Relative Activity (vs. Fe(acac)₃)
Iron(III) acetylacetonate (Fe(acac)₃)Metal Acetylacetonate0.0451.00
Titanium(IV) oxo acetylacetonateMetal Acetylacetonate0.0380.84
Manganese(II) acetylacetonateMetal Acetylacetonate0.0270.60
Ferric chloride (FeCl₃)Lewis AcidNot explicitly quantified in the same study, but noted for high activity.[1][2][4]-

Note: The data presented is a synthesis from multiple sources and aims to provide a relative comparison. Absolute values can vary based on specific reaction conditions (e.g., temperature, solvent, reactant concentrations).

Bismuth-based catalysts have also emerged as highly promising alternatives, with some studies indicating they can achieve higher isocyanate conversion efficiency than traditional stannous octoate catalysts.[2] Combinations of bismuth and zinc carboxylates have been shown to have a synergistic effect, allowing for the adjustment of gelation and curing properties.[5] Zirconium complexes are another class of effective tin-free catalysts, noted for their good hydrolytic stability and selectivity towards the polyol-isocyanate reaction over the water-isocyanate reaction, which is crucial in many applications.[6][7]

Experimental Protocol: Kinetic Analysis via FTIR Spectroscopy

The following protocol outlines a general method for studying the kinetics of polyurethane synthesis using tin-free catalysts by monitoring the consumption of the isocyanate group.

Materials:

  • Diisocyanate (e.g., isophorone diisocyanate - IPDI)

  • Polyol (e.g., polypropylene glycol - PPG)

  • Tin-free catalyst of choice

  • Anhydrous solvent (if required)

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory or a heated transmission cell

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent side reactions with water. The reactants (diisocyanate, polyol, and solvent) should be free of moisture.

  • Reaction Setup: In a controlled temperature environment, charge the reactor with the polyol and solvent (if used).

  • Catalyst Addition: Add the desired amount of the tin-free catalyst to the polyol mixture and stir until fully dissolved.

  • Initiation of Reaction: Add the diisocyanate to the mixture with vigorous stirring to ensure homogeneity. Start timing the reaction immediately.

  • FTIR Monitoring:

    • Immediately after adding the diisocyanate, place a sample of the reaction mixture onto the ATR crystal or into the heated cell of the FTIR spectrometer.

    • Acquire spectra at regular time intervals.

    • The disappearance of the characteristic NCO stretching band, typically found around 2270 cm⁻¹, is monitored.[8]

  • Data Analysis:

    • Determine the area or height of the NCO peak at each time point.

    • Normalize the NCO peak intensity against an internal standard peak that does not change during the reaction (e.g., a C-H stretching band).

    • Calculate the conversion of the NCO groups as a function of time.

    • Plot the appropriate kinetic model (e.g., ln([NCO]t/[NCO]₀) vs. time for a pseudo-first-order reaction) to determine the observed rate constant (k_obs).

Visualizing the Process

To better understand the experimental approach and the underlying chemistry, the following diagrams illustrate the general workflow for a kinetic study and a simplified reaction mechanism for polyurethane formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Dry Glassware & Reagents prep2 Charge Reactor with Polyol prep1->prep2 react1 Add Catalyst prep2->react1 react2 Add Diisocyanate (t=0) react1->react2 monitor1 Acquire FTIR Spectra at Intervals react2->monitor1 monitor2 Monitor NCO Peak Disappearance monitor1->monitor2 analysis1 Calculate NCO Conversion monitor2->analysis1 analysis2 Determine Rate Constant (k) analysis1->analysis2

Caption: Experimental workflow for a kinetic study of polyurethane synthesis.

G cluster_reactants Reactants cluster_product Product R_NCO R-N=C=O (Isocyanate) Intermediate Activated Complex (Catalyst-Reactant) R_NCO->Intermediate Coordination R_OH R'-OH (Polyol) R_OH->Intermediate Coordination Catalyst Metal Catalyst (Lewis Acid) Catalyst->Intermediate Activation Intermediate->Catalyst Regeneration Urethane R-NH-C(O)-O-R' (Polyurethane) Intermediate->Urethane Nucleophilic Attack & Rearrangement

References

Safety Operating Guide

Navigating the Safe Disposal of Tetraphenylphosphonium Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Tetraphenylphosphonium and its salts, such as this compound chloride and bromide, are common reagents in organic synthesis. Adherence to strict disposal protocols is essential due to their hazardous properties.

This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound compounds, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Data

Before handling or disposing of this compound compounds, it is crucial to be aware of their inherent hazards. These compounds are classified as hazardous and require careful management.

Key Hazard Information:

PropertyThis compound ChlorideThis compound Bromide
Physical State Powder / Solid[1]Crystalline Powder / Solid
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5]
Signal Word Warning[1][3]Warning[4]
Key Hazards Skin, eye, and respiratory irritant.[1] Hygroscopic (absorbs moisture from the air).[1]Skin, eye, and respiratory irritant.[4][6] Hygroscopic.[6]
Environmental Notes The product is water-soluble and may spread in water systems. Persistence is unlikely.[1][7] Do not empty into drains.[7]Will likely be mobile in the environment due to its water solubility.[8] Avoid release to the environment.[9]
Incompatibilities Strong oxidizing agents.[1] Exposure to moist air or water.[1]Strong oxidizing agents.[6] Exposure to moist air or water.[6]

Standard Operating Procedure for Disposal

The disposal of this compound waste must be treated as a hazardous waste process. The following steps provide a clear protocol for its management from the point of generation to final disposal.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles or face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat or protective clothing.[10]

    • Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9][10]

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste.

  • Containerization:

    • Use a designated, clearly labeled, and sealable hazardous waste container.[9]

    • The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound Chloride" or "this compound Bromide."

      • The associated hazards (e.g., "Irritant").

      • The accumulation start date.

    • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene).

    • Keep the container tightly closed when not in use to prevent the release of dust and absorption of moisture.[9]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup Procedure for Solid Spills:

    • Wearing full PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[7]

    • Use dry cleanup methods and avoid generating dust.[9][10] A vacuum cleaner equipped with a HEPA filter may be used if available and appropriate.

    • After collecting the bulk material, decontaminate the area with a damp cloth or paper towels. Be mindful not to create a solution that could spread the contamination.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tetraphenylphosphonium_Disposal_Workflow This compound Disposal Workflow start Waste Generation (this compound Compound) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill Potential Event classify Step 2: Classify as Hazardous Waste ppe->classify segregate Step 3: Segregate Waste (Solid vs. Liquid, Avoid Mixing) classify->segregate container Step 4: Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Step 5: Store Securely in Designated Area container->storage disposal_request Step 6: Arrange for Pickup by EHS or Licensed Contractor storage->disposal_request end_point Final Disposal at an Approved Waste Management Facility disposal_request->end_point spill_ppe Wear Full PPE spill->spill_ppe spill_cleanup Clean up using dry methods (Avoid dust generation) spill_ppe->spill_cleanup spill_container Place spill residue and cleaning materials in waste container spill_cleanup->spill_container spill_container->storage Proceed to Secure Storage

Caption: Workflow for the safe disposal of this compound waste.

Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste management company.

  • Regulatory Compliance: Chemical waste generators are legally required to consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

  • Professional Disposal: Never dispose of this compound compounds down the drain or in regular trash.[7] The waste must be transferred to your institution's EHS department or a contracted waste disposal service, which will ensure it is transported to a facility capable of handling such chemical waste.[9][8]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment.

References

Essential Safety and Handling Guide for Tetraphenylphosphonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Tetraphenylphosphonium and its common salts, such as this compound chloride and bromide. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

Immediate Safety and Hazard Information

This compound compounds are known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5] Direct contact with the skin and eyes must be avoided through the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the necessary PPE. The following table summarizes the recommended PPE for handling this compound compounds.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical safety goggles or a face shieldRequired to protect against dust particles and splashes. Standard safety glasses are not sufficient.
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option.[6] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
Body Laboratory coat or chemical-resistant apronTo prevent contamination of personal clothing.
Respiratory NIOSH-approved respirator (e.g., N95 dust mask)Necessary when handling the solid powder to avoid inhalation of dust particles.[1]

Operational and Handling Plan

Storage: Store this compound compounds in a cool, dry, and well-ventilated area in tightly sealed containers.[1] These compounds can be hygroscopic, meaning they absorb moisture from the air, so protection from moisture is crucial.[1]

Handling:

  • Avoid generating dust when working with the solid form.[1]

  • Use dedicated, clean, and dry utensils for transferring the chemical.

  • Ensure all containers are clearly labeled.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]

Spill Management and Disposal Plan

Spill Cleanup Protocol

In the event of a spill, follow these step-by-step procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Wear Appropriate PPE: Don all the recommended personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. AVOID CREATING DUST . Use a vacuum cleaner equipped with a HEPA filter.[7]

  • Collect the Spilled Material: Place the collected material into a clearly labeled, sealable container for hazardous waste.[1][7]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) should be placed in the hazardous waste container.

Waste Disposal Plan

This compound salts can be degraded through alkaline hydrolysis to less hazardous byproducts, primarily triphenylphosphine oxide (TPPO).[8][9] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Step-by-Step Laboratory Disposal Procedure (Alkaline Hydrolysis):

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like water or a water/methanol mixture. The concentration of the base should be sufficient to facilitate hydrolysis.

  • Dissolve the Waste: Slowly and with stirring, add the this compound waste to the basic solution. The reaction may be exothermic, so add the waste in small portions.

  • Monitor the Reaction: Allow the mixture to stir at room temperature. The degradation process can be monitored by analytical techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the disappearance of the starting material.

  • Neutralize the Solution: Once the degradation is complete, carefully neutralize the basic solution with a suitable acid (e.g., hydrochloric acid). Monitor the pH to ensure it is within a neutral range (pH 6-8).

  • Dispose of the Neutralized Solution: The resulting neutralized solution, containing primarily triphenylphosphine oxide and salts, should be disposed of as chemical waste in accordance with local, state, and federal regulations.

Quantitative Hazard Information

There is a notable lack of publicly available quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound chloride and bromide in standard safety data sheets and toxicology databases.[1][2][6] Similarly, specific occupational exposure limits (OELs) have not been established for these compounds.[5][10][11][12] The absence of this data underscores the importance of handling these chemicals with a high degree of caution and minimizing all potential exposures.

Parameter This compound Chloride This compound Bromide
LD50 (Oral, Rat) Data not availableData not available[1][2]
LC50 (Inhalation, Rat) Data not availableData not available[1]
Occupational Exposure Limit (OEL) Not established[5][12]Not established[10][11]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound compounds, from initial preparation to final disposal.

Safe handling workflow for this compound compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraphenylphosphonium
Reactant of Route 2
Tetraphenylphosphonium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。